molecular formula C10H20O B1346702 4-cyclohexylbutan-1-ol CAS No. 4441-57-0

4-cyclohexylbutan-1-ol

Cat. No.: B1346702
CAS No.: 4441-57-0
M. Wt: 156.26 g/mol
InChI Key: NZEBWPHHIQAVOH-UHFFFAOYSA-N
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Description

4-Cyclohexylbutan-1-ol (CAS 4441-57-0) is a primary aliphatic alcohol with the molecular formula C 10 H 20 O and a molecular weight of 156.27 g/mol . This compound features a cyclohexyl group attached to the fourth carbon of a linear butanol chain, creating a structure that is valuable as a versatile chemical intermediate and building block in organic synthesis . Its bifunctional nature—comprising a reactive hydroxyl group and a bulky, lipophilic cyclohexyl moiety—makes it a useful precursor for constructing more complex molecules with tailored properties in both academic and industrial research settings . In research, this compound serves as a key starting material. It has been utilized in academic studies, for instance, in the preparation of hydrocarbon analogs and hydroxylamine isosteres for investigating structure-activity relationships and lipophilicity, which are critical parameters in drug design and development . Furthermore, its structure has been incorporated into the synthesis of liquid crystal materials, where the cyclohexyl group can influence mesophase behavior . Industrially, it acts as an intermediate for synthesizing specialty chemicals, including potential applications in pharmaceuticals and agrochemicals . Physical Properties: Boiling Point: ~233.5 °C (est.) Flash Point: ~108.9 °C (TCC) Specific Gravity: ~0.902 @ 25°C Refractive Index: ~1.466 @ 20°C LogP (o/w): ~3.32 (est.) Safety Information: This product is For Research Use Only and is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbutan-1-ol
Source PubChem
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InChI

InChI=1S/C10H20O/c11-9-5-4-8-10-6-2-1-3-7-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZEBWPHHIQAVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90196163
Record name Cyclohexylbutan-1-ol
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Molecular Weight

156.26 g/mol
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CAS No.

4441-57-0
Record name Cyclohexanebutanol
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Foundational & Exploratory

Synthesis of 4-cyclohexylbutan-1-ol from 4-cyclohexylbutyric acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-cyclohexylbutan-1-ol from 4-cyclohexylbutyric acid. The core of this process involves the reduction of a carboxylic acid to a primary alcohol, a fundamental transformation in organic chemistry. This document details the chemical principles, experimental protocols, and necessary data for the successful execution of this synthesis.

Overview of the Synthesis

The conversion of 4-cyclohexylbutyric acid to this compound is achieved through the use of a powerful reducing agent. The most common and effective reagents for this transformation are lithium aluminum hydride (LiAlH₄) and borane (BH₃).[1][2][3][4][5][6] This guide will focus on the use of lithium aluminum hydride, a widely used reagent for the reduction of carboxylic acids and their derivatives.[1][2][3][7][8][9][10][11]

Chemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for planning the synthesis, purification, and characterization.

Property4-Cyclohexylbutyric AcidThis compound
Molecular Formula C₁₀H₁₈O₂C₁₀H₂₀O
Molecular Weight 170.25 g/mol [12]156.27 g/mol [13][14]
CAS Number 4441-63-8[15][16]4441-57-0[13][14][17][18][19]
Melting Point 30-32 °C[15]Not available
Boiling Point Not available103-104 °C at 4 mmHg[13][17]
Density Not available0.902 g/mL at 25 °C[13][17]
Refractive Index Not availablen20/D 1.466[13][17]
Appearance Crystalline solidLiquid[13]

Reaction Mechanism and Pathway

The reduction of a carboxylic acid with lithium aluminum hydride is a multi-step process.[9] Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction.[7][9] This deprotonation is followed by the nucleophilic attack of another hydride ion on the carbonyl carbon of the resulting carboxylate salt. Subsequent steps involve the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol.[2][11] An acidic workup is then required to protonate the resulting alkoxide and liberate the final alcohol product.[2]

Reaction_Pathway start 4-Cyclohexylbutyric Acid intermediate1 Lithium 4-cyclohexylbutanoate start->intermediate1 1. LiAlH4 (deprotonation) intermediate2 Aldehyde Intermediate intermediate1->intermediate2 2. LiAlH4 (reduction) product This compound intermediate2->product 3. LiAlH4 (reduction) 4. H3O+ (workup) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Setup Reagent Addition Reagent Addition Setup->Reagent Addition Carboxylic Acid Addition Carboxylic Acid Addition Reagent Addition->Carboxylic Acid Addition Reaction Monitoring Reaction Monitoring Carboxylic Acid Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Filtration Filtration Quenching->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Distillation Distillation Solvent Evaporation->Distillation

References

4-cyclohexylbutan-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Cyclohexylbutan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on clarity and detailed experimental methodology.

Chemical Structure and Identifiers

This compound is a primary alcohol with a cyclohexane ring attached to a butanol chain. Its structure is foundational to its physical and chemical characteristics.

Caption: Relationship between the chemical structure of this compound and its key identifiers.

Tabulated Chemical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Weight 156.27 g/mol [1][2][3]
Molecular Formula C₁₀H₂₀O[1][2][4][5]
IUPAC Name This compound[2]
SMILES String C1CCC(CC1)CCCCO[2]
CAS Number 4441-57-0[2][3][4][5]
Appearance Liquid[3]
Density 0.902 g/mL at 25 °C[3][6][7]
Boiling Point 233.49 °C at 760 mmHg (estimated)[8] 103-104 °C at 4 mmHg[3][6] 376.7 K (103.55 °C) at 0.005 bar[9]
Flash Point 108.89 °C (228.00 °F) - closed cup[3][8]
Refractive Index 1.466 at 20 °C[3][8]
Solubility in Water 193.4 mg/L at 25 °C (estimated)[8]
LogP (o/w) 3.320 (estimated)[8]
Vapor Pressure 0.01 mmHg at 25 °C (estimated)[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-cyclohexylbutyric acid.[10][11]

Objective: To synthesize this compound via the reduction of 4-cyclohexylbutyric acid using lithium aluminum hydride.

Materials:

  • 4-cyclohexylbutyric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous brine solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyclohexylbutyric acid in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a 1M solution of lithium aluminum hydride in THF to the stirred solution of 4-cyclohexylbutyric acid. Gas evolution will be observed.

  • Reaction: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for six hours.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and slowly quench the reaction by adding 2N HCl.

  • Extraction: Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Separate the organic and aqueous layers.

  • Washing: Wash the organic layer with a saturated aqueous brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent in vacuo using a rotary evaporator to yield this compound as a clear oil.

synthesis_workflow start Start dissolve Dissolve 4-cyclohexylbutyric acid in anhydrous THF start->dissolve cool_0c Cool to 0°C dissolve->cool_0c add_lah Slowly add LiAlH₄ solution cool_0c->add_lah react_rt Warm to RT and stir for 6 hours add_lah->react_rt quench Cool to 0°C and quench with 2N HCl react_rt->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry evaporate Evaporate solvent in vacuo dry->evaporate end End: this compound (clear oil) evaporate->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide provides essential technical data and a detailed synthetic protocol for this compound. The information presented is intended to support researchers and professionals in their scientific endeavors. For further information on spectral data, such as NMR and Mass Spectrometry, consulting databases like the NIST WebBook is recommended.[4][5]

References

Physical properties of 4-cyclohexylbutan-1-ol (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the key physical properties of 4-cyclohexylbutan-1-ol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and application in various scientific contexts. For this compound (CAS No: 4441-57-0), the boiling point and density are fundamental parameters.

Data Summary

The following table summarizes the key physical properties of this compound.

PropertyValueConditions
Boiling Point 103-104 °Cat 4 mmHg[1][2]
Density 0.902 g/mLat 25 °C[1][2]

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail the standard methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a liquid, especially with small sample sizes.[3][4]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp apparatus)[5][6]

  • Thermometer

  • Capillary tubes (one end sealed)

  • Sample of this compound

  • Heating source (e.g., Bunsen burner or hot plate)[3][4]

  • Heat transfer fluid (e.g., mineral oil)

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, with its open end facing down, is inserted into the liquid.[3]

  • The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is placed in a heating bath (Thiele tube).

  • The heating bath is gently and uniformly heated.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The temperature at which a rapid and continuous stream of bubbles is observed is noted.

  • The heat is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Thermometer

  • Sample of this compound

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[8]

  • A specific volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume is recorded precisely.[8]

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The temperature of the liquid is recorded as density is temperature-dependent.[7]

  • The density is calculated using the formula: Density = Mass / Volume.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound.

G Workflow for Determining Physical Properties of this compound cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination Sample Acquisition Sample Acquisition Purity Verification Purity Verification Sample Acquisition->Purity Verification Apparatus Setup (Capillary Method) Apparatus Setup (Capillary Method) Purity Verification->Apparatus Setup (Capillary Method) Mass Measurement (Empty) Mass Measurement (Empty) Purity Verification->Mass Measurement (Empty) Heating and Observation Heating and Observation Apparatus Setup (Capillary Method)->Heating and Observation Data Recording (Temperature) Data Recording (Temperature) Heating and Observation->Data Recording (Temperature) Final Report Final Report Data Recording (Temperature)->Final Report Volume Measurement Volume Measurement Mass Measurement (Empty)->Volume Measurement Mass Measurement (Filled) Mass Measurement (Filled) Volume Measurement->Mass Measurement (Filled) Data Recording (Mass, Volume, Temp) Data Recording (Mass, Volume, Temp) Mass Measurement (Filled)->Data Recording (Mass, Volume, Temp) Data Recording (Mass, Volume, Temp)->Final Report

Caption: Experimental workflow for physical property determination.

References

An In-depth Technical Guide to 4-cyclohexylbutan-1-ol (CAS: 4441-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-cyclohexylbutan-1-ol, a valuable chemical intermediate. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines methods for its spectroscopic analysis. All quantitative data is presented in structured tables for ease of reference, and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as cyclohexanebutanol, is a primary alcohol with a cyclohexyl substituent. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 4441-57-0[1]
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol [1]
Appearance Liquid[2]
Boiling Point 103-104 °C at 4 mmHg[2]
Density 0.902 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.466[2]
Flash Point 109.0 °C (228.2 °F) - closed cup[2]
InChI Key NZEBWPHHIQAVOH-UHFFFAOYSA-N[1]
SMILES OCCCCC1CCCCC1[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-cyclohexylbutyric acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[3]

Materials:

  • 4-cyclohexylbutyric acid

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Lithium aluminum hydride (LiAlH₄) in THF

  • 2N Hydrochloric acid (HCl)

  • Ether

  • Saturated aqueous brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexylbutyric acid in 15 ml of anhydrous THF and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add 15 ml of a 1M solution of lithium aluminum hydride in THF to the cooled solution. Gas evolution will be observed.

  • Reaction Progression: After the initial gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for six hours.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench the reaction by the dropwise addition of 2N HCl.

  • Extraction: Dilute the mixture with ether and transfer it to a separatory funnel. Separate the aqueous and organic layers.

  • Washing: Wash the organic layer with saturated aqueous brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Evaporate the solvent under reduced pressure (in vacuo) to yield this compound as a clear oil.[3]

  • Purification (Optional): If further purification is required, flash chromatography can be employed.

G cluster_synthesis Synthesis Workflow start Dissolve 4-cyclohexylbutyric acid in THF at 0°C reduction Add LiAlH4 solution start->reduction 1 stir Stir at room temperature for 6 hours reduction->stir 2 quench Quench with 2N HCl at 0°C stir->quench 3 extract Extract with ether quench->extract 4 wash Wash with brine extract->wash 5 dry Dry with Na2SO4 wash->dry 6 evaporate Evaporate solvent dry->evaporate 7 product This compound (oil) evaporate->product 8

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral data and provide generalized protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the cyclohexyl and butyl chain protons.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a suitable NMR spectrometer. A sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature will be the O-H stretching vibration of the alcohol group.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The oven temperature is typically programmed to ramp up to ensure good separation.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

G cluster_analysis Spectroscopic Analysis Workflow cluster_nmr NMR cluster_ir IR cluster_ms GC-MS sample This compound Sample nmr_prep Dissolve in CDCl3 with TMS sample->nmr_prep ir_prep Prepare Neat Sample (Salt Plates/ATR) sample->ir_prep ms_prep Dissolve in Volatile Solvent sample->ms_prep nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc nmr_data 1H and 13C NMR Spectra nmr_proc->nmr_data ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_data IR Spectrum ir_acq->ir_data ms_acq Inject into GC-MS ms_prep->ms_acq ms_data Mass Spectrum ms_acq->ms_data

Caption: Workflow for the spectroscopic analysis of this compound.

Biological Activity

Publicly available information on the specific biological or pharmacological activities of this compound is limited. Its primary documented application is as a chemical intermediate in the synthesis of other compounds.[4] Research into the biological effects of this molecule is an area open for further investigation.

Safety and Handling

This compound is a combustible liquid.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of this compound (CAS 4441-57-0), summarizing its key properties and outlining experimental procedures for its synthesis and analysis. The structured presentation of data and workflows is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical compound.

References

An In-depth Technical Guide to the Molecular Weight and Formula of 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the molecular formula and molecular weight of 4-cyclohexylbutan-1-ol, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity

  • Chemical Name: this compound

  • Synonyms: Cyclohexanebutanol[1][2]

  • CAS Number: 4441-57-0[1][2][3][4]

Molecular Formula

The molecular formula for this compound is C₁₀H₂₀O .[1][2][3][4][5] This formula indicates that each molecule of the compound is composed of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom.

Molecular Weight

The molecular weight of this compound is approximately 156.27 g/mol .[3][4][6] This value is derived from the sum of the atomic weights of its constituent atoms. The NIST WebBook provides a slightly more precise value of 156.2652 g/mol .[1][2]

Data Summary

The key quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueSource
Molecular FormulaC₁₀H₂₀O--INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--[5]
Molecular Weight156.27 g/mol --INVALID-LINK--[3], --INVALID-LINK--
156.2652 g/mol --INVALID-LINK--[1][2]
Monoisotopic Mass156.151415257 Da--INVALID-LINK--[5]

Elemental Composition

The elemental composition of this compound, derived from its molecular formula, is detailed below. This information is crucial for techniques such as mass spectrometry and elemental analysis.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage by Mass
CarbonC12.01110120.1176.86%
HydrogenH1.0082020.1612.90%
OxygenO15.999115.99910.24%
Total 156.269 100.00%

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical structure of this compound to its molecular formula and subsequently to its molecular weight.

G Figure 1: Derivation of Molecular Weight from Structure A Chemical Structure (this compound) B Elemental Composition (C, H, O) A->B is composed of C Molecular Formula (C10H20O) B->C quantified as E Molecular Weight (156.27 g/mol) C->E calculated using D Atomic Weights (C: 12.011, H: 1.008, O: 15.999) D->E provides

Caption: Logical flow from structure to molecular weight.

References

Spectroscopic Profile of 4-Cyclohexylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and infrared spectroscopy data for 4-cyclohexylbutan-1-ol. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Mass Spectrometry Data

The mass spectrum of this compound was obtained via electron ionization (EI). The molecular formula of the compound is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[1][2][3] The mass spectrum is characterized by a weak molecular ion peak and several distinct fragment ions.

Tabulated Mass Spectrometry Data

The primary fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water).[4] For this compound, the major observed fragments are detailed in Table 1.

m/zProposed Fragment IonStructure of FragmentFragmentation Pathway
156[C₁₀H₂₀O]⁺[CH₂(CH₂)₃CH(CH₂)₅CH₂OH]⁺Molecular Ion (M⁺)
138[C₁₀H₁₈]⁺[CH₂(CH₂)₃CH(CH₂)₅CH=CH₂]⁺Dehydration (Loss of H₂O)
97[C₇H₁₃]⁺[CH(CH₂)₅CH₂]⁺Cleavage of the butyl chain
83[C₆H₁₁]⁺[CH(CH₂)₅]⁺Cyclohexyl cation
70[C₄H₆O]⁺[CH₂=CH-CH₂-CH₂OH]⁺Rearrangement and cleavage
55[C₄H₇]⁺[CH₂=CH-CH₂-CH₂]⁺Loss of H₂O and subsequent fragmentation
Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a series of cleavage and rearrangement reactions. The following diagram illustrates the major fragmentation pathways leading to the observed ions.

fragmentation M M⁺ (m/z 156) C₁₀H₂₀O⁺ frag1 [M-H₂O]⁺ (m/z 138) C₁₀H₁₈⁺ M->frag1 - H₂O frag2 [C₇H₁₃]⁺ (m/z 97) M->frag2 - C₃H₇O frag3 [C₆H₁₁]⁺ (m/z 83) M->frag3 - C₄H₉O frag4 [C₄H₆O]⁺ (m/z 70) M->frag4 - C₆H₁₁ frag5 [C₄H₇]⁺ (m/z 55) frag1->frag5 - C₆H₁₁

Caption: Major fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. As a primary alcohol, the most prominent features are the O-H and C-O stretching vibrations.

Tabulated IR Spectroscopy Data

The key absorption bands observed in the FTIR spectrum of this compound are summarized in Table 2.

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3500–3200O-HStretching (Hydrogen-bonded)Strong, Broad
2960–2850C-H (sp³)StretchingStrong
1450C-HBendingMedium
1050C-OStretchingStrong

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the mass spectrometry and infrared spectroscopy data for this compound.

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the molecular weight and structure.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column to separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis: The characteristic absorption peaks are identified and correlated with specific functional group vibrations.

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_analysis Data Analysis Sample This compound GC_MS GC-MS Analysis Sample->GC_MS FTIR FTIR-ATR Analysis Sample->FTIR MS_Data Mass Spectrum Data GC_MS->MS_Data Interpretation Spectral Interpretation MS_Data->Interpretation IR_Data IR Spectrum Data FTIR->IR_Data IR_Data->Interpretation

References

IUPAC name for C6H11(CH2)4OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Cyclohexylbutan-1-ol

Introduction

This compound, with the chemical formula C₁₀H₂₀O, is an organic compound belonging to the alcohol family.[1][2] Its structure consists of a cyclohexyl ring attached to a four-carbon linear chain (butane) which is terminated by a primary hydroxyl group.[2][3] This unique combination of a bulky, nonpolar cycloalkane and a reactive polar functional group makes it a subject of interest in various fields of chemical synthesis. It is primarily utilized as a chemical intermediate and an organic building block for the synthesis of more complex molecules.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a liquid at room temperature.[3] Its properties are characterized by the interplay between the hydrophobic cyclohexylbutyl chain and the hydrophilic alcohol group. The key physicochemical data are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2][6]
Synonyms Cyclohexanebutanol[3][7]
CAS Number 4441-57-0[2]
Molecular Formula C₁₀H₂₀O[1][8]
Molecular Weight 156.27 g/mol [1][3]
Form Liquid[3]
Density 0.902 g/mL at 25 °C[3]
Boiling Point 103-104 °C at 4 mmHg[3]
Flash Point 109 °C (228 °F) - closed cup[3][8]
Refractive Index n20/D 1.466[3]
Solubility Soluble in water (193.4 mg/L at 25 °C, est.)[8]

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of this compound involves the reduction of a carboxylic acid precursor, 4-cyclohexylbutyric acid.[4] This method utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to efficiently convert the carboxyl group to a primary alcohol.

Detailed Experimental Protocol: Reduction of 4-Cyclohexylbutyric Acid

This protocol is adapted from established chemical synthesis literature.[4]

Materials:

  • 4-Cyclohexylbutyric acid

  • Lithium aluminum hydride (LiAlH₄), 1M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-cyclohexylbutyric acid in 15 mL of anhydrous THF is prepared in a suitable reaction flask.

  • The flask is cooled to 0 °C in an ice bath.

  • 15 mL of a 1M solution of lithium aluminum hydride in THF is added slowly to the cooled solution. Gas evolution will be observed.

  • After the gas evolution ceases, the reaction is allowed to warm to room temperature.

  • The mixture is stirred for six hours at room temperature.

  • The reaction is then cooled back to 0 °C and carefully quenched by the dropwise addition of 2N HCl.

  • The mixture is diluted with diethyl ether, and the organic and aqueous layers are separated using a separatory funnel.

  • The organic layer is washed with saturated aqueous brine and then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed by evaporation in vacuo to yield this compound as a clear oil.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactant 4-Cyclohexylbutyric Acid in Anhydrous THF Cooling1 Cool to 0 °C Reactant->Cooling1 Reduction Add LiAlH4 Solution (1M in THF) Cooling1->Reduction Stirring Warm to RT Stir for 6 hours Reduction->Stirring Cooling2 Cool to 0 °C Stirring->Cooling2 Quench Quench with 2N HCl Cooling2->Quench Extraction Dilute with Ether Separate Layers Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Evaporate Solvent in vacuo Drying->Evaporation Product This compound (Clear Oil) Evaporation->Product

Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not typically used as a final product but serves as a valuable building block in organic synthesis.[4] Its bifunctional nature—a reactive hydroxyl group and a sterically significant cyclohexyl moiety—allows for its incorporation into a wide range of larger molecules. For professionals in drug development, such structures are useful for creating scaffolds that can explore hydrophobic binding pockets in biological targets.

One documented application is its use as a precursor for the synthesis of 3-cyclohexylpropyl caffeate, which involves an esterification reaction between the alcohol and caffeic acid.[5] This demonstrates its utility in creating novel ester derivatives for further study. The compound is intended for research and development or manufacturing use only, not for direct medicinal or consumer applications.[4]

Logical Relationship: Role as a Synthetic Intermediate

The diagram below illustrates the role of this compound as a building block in the synthesis of a more complex target molecule, 3-cyclohexylpropyl caffeate.

Logical_Relationship sub1 This compound (Building Block) reaction Esterification Reaction (e.g., Fischer, DCC coupling) sub1->reaction sub2 Caffeic Acid (Reagent) sub2->reaction product 3-Cyclohexylpropyl Caffeate (Target Molecule) reaction->product Forms Ester Linkage

Application of this compound as a building block.

Safety and Handling

While comprehensive GHS hazard classifications for this compound are not consistently available, standard laboratory precautions for handling chemical reagents should be strictly followed. The available safety information is summarized below.

Safety AspectRecommendationSource(s)
General Handling For R&D use only. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses, and a lab coat.
Inhalation If inhaled, move the person into fresh air. If breathing is difficult, give artificial respiration.
Skin Contact In case of contact, wash off with soap and plenty of water.
Eye Contact In case of contact, flush eyes with water as a precaution.
Ingestion If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person.
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Storage Store at room temperature in a tightly closed container.[4]

Conclusion

This compound is a useful primary alcohol characterized by a C10 aliphatic-cyclic structure. Its principal value lies in its role as a versatile intermediate for organic synthesis, enabling the construction of more complex molecules with potential applications in medicinal chemistry and materials science. While detailed toxicological data is limited, it should be handled with the standard care afforded to all laboratory chemicals. The well-defined synthesis protocol makes it an accessible building block for a variety of research and development projects.

References

An In-depth Technical Guide to the Discovery and Literature Review of Cyclohexanebutanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanebutanol derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of these derivatives, commencing with their discovery and a thorough review of the existing literature. It delves into their synthesis, pharmacological activities, and prospective applications in therapeutic development. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key reactions and assays, and employs visualizations to elucidate complex signaling pathways and experimental workflows, thereby serving as an essential resource for researchers in the field.

Introduction: The Emergence of Cyclohexane Derivatives in Medicinal Chemistry

The cyclohexane ring is a prevalent scaffold in a multitude of bioactive molecules and approved pharmaceuticals. Its conformational flexibility and lipophilic nature make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of a butanol side chain introduces a hydroxyl group, which can participate in hydrogen bonding with biological targets, and a flexible four-carbon linker, allowing for diverse structural modifications. While direct literature on "cyclohexanebutanol" as a distinct class is nascent, its structural components are well-represented in various therapeutic agents, suggesting a promising area for new drug discovery endeavors. The cyclohexane moiety is found in drugs where it can act as a bioisostere for other cyclic or acyclic groups, potentially enhancing binding affinity, metabolic stability, and solubility.

Synthesis and Discovery of Cyclohexanebutanol Derivatives

The synthesis of cyclohexanebutanol derivatives can be approached through several established organic chemistry reactions. A primary route involves the reaction of a cyclohexane-containing Grignard reagent with a suitable four-carbon electrophile, or conversely, the reaction of a butanol-derived Grignard reagent with a cyclohexanone derivative.

General Synthetic Pathways

A plausible and versatile method for the synthesis of γ-cyclohexyl-γ-hydroxybutyric acid, a representative cyclohexanebutanol derivative, is through the nucleophilic addition of a cyclohexyl Grignard reagent to a γ-butyrolactone. This reaction opens the lactone ring to form the desired product after acidic workup.

Key Reaction:

  • Starting Materials: Cyclohexylmagnesium bromide (Grignard reagent), γ-butyrolactone

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reactivity of the Grignard reagent. The reaction mixture is then quenched with an acid (e.g., HCl) to protonate the resulting alkoxide.

  • Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_workup Workup cluster_product Product Cyclohexylmagnesium_bromide Cyclohexylmagnesium bromide Reaction_Vessel Anhydrous Ether/THF 0°C Cyclohexylmagnesium_bromide->Reaction_Vessel gamma_Butyrolactone γ-Butyrolactone gamma_Butyrolactone->Reaction_Vessel Intermediate_Alkoxide Intermediate Alkoxide Reaction_Vessel->Intermediate_Alkoxide Acid_Workup Acidic Workup (e.g., HCl) Intermediate_Alkoxide->Acid_Workup Final_Product γ-Cyclohexyl-γ-hydroxybutyric acid Acid_Workup->Final_Product

Figure 1: Synthetic pathway for γ-cyclohexyl-γ-hydroxybutyric acid.

Pharmacological Activity and Potential Therapeutic Applications

Drawing parallels from structurally related compounds, cyclohexanebutanol derivatives are anticipated to exhibit a range of pharmacological activities. The presence of the hydroxyl group and the lipophilic cyclohexane ring suggests potential interactions with various biological targets, including enzymes and receptors.

Neurological and CNS-related Activities

Given the structural similarity of γ-cyclohexyl-γ-hydroxybutyric acid to γ-hydroxybutyric acid (GHB), a known neurotransmitter and central nervous system depressant, it is plausible that cyclohexanebutanol derivatives could modulate neuronal activity.[1] GHB itself acts on specific GHB receptors and as a weak agonist at GABAB receptors.[1] The addition of a cyclohexane ring could alter the binding affinity and selectivity for these receptors, potentially leading to novel therapeutic agents for conditions such as narcolepsy, anxiety disorders, or epilepsy.

Signaling_Pathway cluster_ligand Ligand cluster_receptors Receptors cluster_downstream Downstream Effects Cyclohexanebutanol_Derivative Cyclohexanebutanol Derivative GHB_Receptor GHB Receptor Cyclohexanebutanol_Derivative->GHB_Receptor Binds to GABAB_Receptor GABA(B) Receptor Cyclohexanebutanol_Derivative->GABAB_Receptor Binds to Neuronal_Activity_Modulation Modulation of Neuronal Activity GHB_Receptor->Neuronal_Activity_Modulation GABAB_Receptor->Neuronal_Activity_Modulation Therapeutic_Effects Potential Therapeutic Effects (e.g., Sedation, Anxiolysis) Neuronal_Activity_Modulation->Therapeutic_Effects

Figure 2: Potential signaling pathway of cyclohexanebutanol derivatives.
Anti-inflammatory and Analgesic Properties

Cyclohexane derivatives have been investigated for their anti-inflammatory and analgesic activities. The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX), which are key to the inflammatory cascade. The structural features of cyclohexanebutanol derivatives could allow them to fit into the active sites of these enzymes, thereby inhibiting their function and reducing inflammation and pain.

Quantitative Data Summary

While specific quantitative data for cyclohexanebutanol derivatives are not yet widely available in the literature, the following table provides a template for summarizing key parameters that should be determined during their evaluation. Data from analogous cyclohexane-containing compounds are provided for illustrative purposes.

Compound ClassTargetAssay TypeIC50 / EC50 (µM)Binding Affinity (Ki, nM)Reference
Cyclohexanone DerivativesAcetylcholinesteraseEnzyme Inhibition0.037-[2]
Cyclohexenone DerivativesAcetylcholinesteraseEnzyme Inhibition0.93 - 133.12-[3]
Cyclohexane Carboxamides5-HT1A ReceptorReceptor Binding-1.2[4]
Hypothetical Cyclohexanebutanol DerivativeGHB ReceptorReceptor BindingTBDTBD-
Hypothetical Cyclohexanebutanol DerivativeCOX-2Enzyme InhibitionTBDTBD-

Table 1: Template for Quantitative Biological Data of Cyclohexanebutanol Derivatives

Experimental Protocols

This section outlines detailed methodologies for the synthesis and biological evaluation of cyclohexanebutanol derivatives, based on standard laboratory practices for analogous compounds.

Synthesis of γ-Cyclohexyl-γ-hydroxybutyric Acid

Experimental_Workflow cluster_setup Reaction Setup cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_quench Reaction Quench cluster_extraction Extraction and Purification Setup 1. Assemble flame-dried glassware under inert atmosphere (N2 or Ar). 2. Add anhydrous diethyl ether to the reaction flask. Grignard 3. Add magnesium turnings. 4. Slowly add cyclohexyl bromide to initiate Grignard reagent formation. Setup->Grignard Addition 5. Cool the Grignard solution to 0°C. 6. Add a solution of γ-butyrolactone in anhydrous ether dropwise. Grignard->Addition Quench 7. Stir the reaction mixture at room temperature for 2 hours. 8. Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Addition->Quench Extraction 9. Extract the aqueous layer with diethyl ether. 10. Combine organic layers, dry over Na2SO4, and concentrate in vacuo. 11. Purify the crude product by column chromatography. Quench->Extraction

Figure 3: Experimental workflow for the synthesis of γ-cyclohexyl-γ-hydroxybutyric acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, add the enzyme, the test compound (cyclohexanebutanol derivative at various concentrations), and a heme cofactor. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a solution of HCl.

  • Quantification: Quantify the product (prostaglandin E2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

Cyclohexanebutanol derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutics. This guide has provided a foundational overview of their synthesis, potential pharmacological activities, and the experimental methodologies required for their investigation. Future research should focus on the synthesis and screening of a diverse library of these derivatives to identify lead compounds with potent and selective activity against various biological targets. Further studies into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy will be crucial for translating these promising molecules into clinically viable drug candidates. The structural insights and methodologies presented herein are intended to serve as a catalyst for further exploration in this exciting area of medicinal chemistry.

References

Preliminary Investigation into the Reactivity of 4-Cyclohexylbutan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyclohexylbutan-1-ol is a primary alcohol featuring a cyclohexyl moiety connected to a butan-1-ol backbone. This unique structural combination imparts a balance of lipophilicity from the cyclohexyl ring and reactivity from the primary hydroxyl group, making it a valuable building block in organic synthesis. Its derivatives are of interest to researchers, scientists, and drug development professionals for their potential applications in medicinal chemistry and materials science. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key reactions, providing detailed experimental protocols, and exploring its potential as a synthon for bioactive molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
CAS Number 4441-57-0
Appearance Liquid
Boiling Point 103-104 °C at 4 mmHg
Density 0.902 g/mL at 25 °C
Refractive Index n20/D 1.466

Synthesis of this compound

This compound can be synthesized by the reduction of 4-cyclohexylbutyric acid. A common and effective method involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[1]

Experimental Protocol: Reduction of 4-Cyclohexylbutyric Acid
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-cyclohexylbutyric acid in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • Reduction: The flask is cooled in an ice bath, and a solution of lithium aluminum hydride in the same solvent is added dropwise with stirring. The reaction is exothermic and should be controlled to prevent overheating.

  • Quenching: After the addition is complete and the reaction is stirred for a specified time, the reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.

  • Workup and Purification: The resulting mixture is filtered, and the solid residue is washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation under reduced pressure.

Reactant/ReagentMolar Equiv.Purpose
4-Cyclohexylbutyric Acid1.0Starting Material
Lithium Aluminum Hydride1.0 - 1.5Reducing Agent
Dry Diethyl Ether/THF-Solvent
Water-Quenching Agent
15% aq. NaOH-Quenching Agent
Anhydrous Na₂SO₄-Drying Agent

Key Reactions of this compound

The primary hydroxyl group of this compound allows for a variety of chemical transformations, primarily oxidation and etherification.

Oxidation Reactions

The oxidation of this compound can yield either 4-cyclohexylbutanal or 4-cyclohexylbutanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to selectively oxidize the primary alcohol to the aldehyde without further oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), or Swern and Dess-Martin periodinane oxidations. A patent describes the conversion of this compound to 4-cyclohexylbutanal, yielding 0.8 g of the desired product from 0.9 g of the starting alcohol.[2]

Experimental Workflow: Oxidation to Aldehyde

G cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Workup & Purification start This compound mix Mix and Stir at Room Temperature start->mix solvent Dichloromethane solvent->mix reagent PCC or Dess-Martin Periodinane reagent->mix filter Filter through Celite/Silica mix->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product 4-Cyclohexylbutanal purify->product

Caption: General workflow for the oxidation of this compound to 4-cyclohexylbutanal.

Strong oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. Jones reagent (chromium trioxide in sulfuric acid and acetone) is a classic and effective choice for this transformation.

Experimental Protocol: Jones Oxidation to 4-Cyclohexylbutanoic Acid
  • Reaction Setup: this compound is dissolved in acetone in a flask equipped with a stirrer and cooled in an ice bath.

  • Addition of Jones Reagent: Jones reagent is added dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III). The addition is continued until a faint orange color persists, indicating complete oxidation of the alcohol.

  • Quenching: After the reaction is complete, the excess oxidant is quenched by the addition of a small amount of isopropanol until the green color is restored.

  • Workup and Purification: The mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-cyclohexylbutanoic acid can be purified by recrystallization or chromatography.

Reactant/ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Jones ReagentVariesOxidizing Agent
Acetone-Solvent
Isopropanol-Quenching Agent
Diethyl Ether/Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Anhydrous Na₂SO₄-Drying Agent
Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[3][4][5][6][7] This method can be applied to this compound to synthesize a variety of 4-cyclohexylbutyl ethers.

Reaction Pathway: Williamson Ether Synthesis

G A This compound C 4-Cyclohexylbutoxide A->C Deprotonation B Sodium Hydride (NaH) or other strong base B->C E 4-Cyclohexylbutyl Ether (R-O-CH₂(CH₂)₃-C₆H₁₁) C->E Sₙ2 Attack D Alkyl Halide (R-X) D->E

Caption: Williamson ether synthesis of 4-cyclohexylbutyl ethers.

Experimental Protocol: Williamson Ether Synthesis
  • Alkoxide Formation: In a dry flask under an inert atmosphere, this compound is dissolved in a suitable aprotic solvent (e.g., THF, DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the alcohol and form the sodium 4-cyclohexylbutoxide.

  • Nucleophilic Substitution: The desired alkyl halide (e.g., methyl iodide, ethyl bromide) is then added to the solution of the alkoxide. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup and Purification: The reaction is quenched by the careful addition of water. The product is extracted into an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude ether can be purified by distillation or column chromatography.

Reactant/ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Sodium Hydride (NaH)1.1 - 1.2Base for Deprotonation
Alkyl Halide (R-X)1.0 - 1.2Electrophile
Dry THF/DMF-Solvent
Water-Quenching Agent
Organic Solvent (e.g., Ether)-Extraction Solvent
Brine-Washing Agent
Anhydrous Na₂SO₄-Drying Agent

Applications in Drug Development

While direct applications of this compound in marketed drugs are not readily found, its structural motifs are present in various bioactive molecules. The cyclohexyl group can enhance lipophilicity, which can improve a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability. The butanol chain provides a flexible linker to which various pharmacophores can be attached.

A notable example of its use as an intermediate is in the synthesis of a 4-benzyloxybutylpiperidine analog, where this compound was benzylated in a 95% yield.[8] Such piperidine derivatives are common scaffolds in medicinal chemistry. Furthermore, the oxidized derivative, 4-cyclohexylbutanoic acid and its derivatives, have been investigated for their potential in synthesizing novel compounds, including those with applications in the treatment of cancer and diabetes.[2] For instance, trans-4-cyclohexyl-L-proline, an intermediate in the synthesis of the ACE inhibitor Fosinopril, highlights the importance of the cyclohexylalkyl moiety in bioactive compounds.[9]

Potential Drug Discovery Workflow

G cluster_synthesis Synthesis of Derivatives cluster_modification Pharmacophore Attachment cluster_screening Biological Screening start This compound oxidation Oxidation start->oxidation etherification Etherification start->etherification acid 4-Cyclohexylbutanoic Acid oxidation->acid ether 4-Cyclohexylbutyl Ether etherification->ether amide Amide Coupling acid->amide other Other Linkages ether->other assay In vitro Assays amide->assay other->assay animal In vivo Studies assay->animal hit Hit Identification animal->hit

Caption: A potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a versatile synthetic intermediate with a reactivity profile dominated by its primary hydroxyl group. Standard organic transformations such as oxidation to aldehydes and carboxylic acids, as well as etherification via the Williamson synthesis, can be readily achieved. While its direct application in pharmaceuticals is not prominent, its structural components are relevant in medicinal chemistry. The synthetic flexibility of this compound makes it a valuable starting material for the generation of diverse molecular libraries for screening and lead optimization in drug discovery programs. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 4-cyclohexylbutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyclohexylbutan-1-ol, a significant molecule in various chemical and pharmaceutical applications. This document outlines the theoretical basis for its solubility, details experimental protocols for quantitative determination, and presents available data and predictive models.

Introduction to this compound and its Solubility

This compound (C10H20O) is a primary alcohol characterized by a ten-carbon structure, featuring a cyclohexyl ring and a four-carbon linear chain terminating in a hydroxyl group. Its molecular structure imparts a dual nature: the hydroxyl group is polar and capable of hydrogen bonding, while the cyclohexyl and butyl moieties are nonpolar. This amphiphilic character governs its solubility in different solvents.

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. The polar hydroxyl group facilitates dissolution in polar solvents, whereas the nonpolar hydrocarbon portion promotes solubility in nonpolar organic solvents. The overall solubility in a given solvent is a balance between these competing factors. As with other long-chain alcohols, the influence of the nonpolar alkyl group becomes more pronounced compared to shorter-chain alcohols, generally leading to reduced solubility in highly polar solvents like water and increased solubility in nonpolar organic solvents.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its structure and the known behavior of similar C10 alcohols, a qualitative and estimated solubility profile can be presented.

SolventSolvent TypeExpected SolubilityEstimated Quantitative Data (at 25 °C)
WaterHighly Polar, ProticSlightly Soluble193.4 mg/L (estimated)[1]
MethanolPolar, ProticMiscible-
EthanolPolar, ProticMiscible-
AcetonePolar, AproticSoluble-
TolueneNonpolar, AromaticSoluble-
HexaneNonpolar, AliphaticSoluble-
Diethyl EtherSlightly PolarVery Soluble-
Dimethyl Sulfoxide (DMSO)Polar, AproticSoluble-

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount will dissolve, though it may not be fully miscible.

Theoretical Framework and Predictive Models

In the absence of extensive experimental data, theoretical models can provide valuable predictions of solubility.

3.1. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility and solubility of a solute in a solvent. The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is likely to dissolve in a solvent if their Hansen parameters are similar. The "distance" (Ra) between the HSP of the solute and solvent in 3D space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.

3.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and liquid mixtures, including solubility. It uses statistical thermodynamics to calculate the chemical potential of molecules in a liquid phase. This advanced computational method can provide highly accurate solubility predictions but requires specialized software and expertise. It has been shown to be effective in predicting the solubility of various compounds, including those with multiple conformers, in pure and mixed solvents.

Experimental Protocols

The following section details methodologies for the experimental determination of the solubility of this compound.

4.1. Method 1: Isothermal Equilibrium Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

  • Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

  • Materials:

    • This compound (high purity)

    • Selected organic solvents (analytical grade)

    • Vials with airtight seals

    • Constant temperature shaker bath or incubator

    • Analytical balance

    • Centrifuge

    • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

  • Procedure:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess solid/liquid is necessary to ensure saturation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study is recommended to determine the time to equilibrium (typically 24-72 hours).

    • After equilibration, allow the vials to rest in the constant temperature bath for several hours to allow undissolved solute to settle.

    • Centrifuge the vials at the same constant temperature to ensure complete separation of the undissolved solute.

    • Carefully extract an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated GC or HPLC method.

    • Calculate the original solubility in units such as g/L, mg/mL, or mol/L.

4.2. Method 2: Cloud Point Titration

This method is useful for determining the solubility limit where a solution becomes biphasic.

  • Objective: To determine the concentration at which this compound begins to form a separate phase in a solvent, known as the cloud point.

  • Materials:

    • This compound

    • Solvent of interest

    • Stirred, temperature-controlled vessel

    • Burette or syringe pump for precise addition

    • Light source and detector (or visual observation)

  • Procedure:

    • Place a known volume of the solvent in the temperature-controlled vessel and begin vigorous stirring.

    • Slowly titrate this compound into the stirring solvent.

    • Continuously monitor the solution for the first sign of turbidity or cloudiness. The point at which the solution becomes cloudy is the cloud point.

    • Record the volume of this compound added to reach the cloud point.

    • Calculate the solubility as the concentration of the solute in the solvent at the cloud point. This method is particularly sensitive to temperature changes.

4.3. Method 3: Determination of Hansen Solubility Parameters (HSP)

  • Objective: To experimentally determine the HSP (δD, δP, δH) of this compound.

  • Materials:

    • This compound

    • A set of 20-30 solvents with known HSP values.

    • Small, sealed vials.

  • Procedure:

    • In each vial, add a small amount of this compound.

    • Add a known volume of one of the characterized solvents to each vial.

    • Observe and score the solubility of the solute in each solvent (e.g., 1 for soluble, 0 for insoluble). A simple binary "good" or "bad" solvent classification is made.

    • Use specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice) to input the list of "good" and "bad" solvents.

    • The software calculates the HSP sphere that best separates the good solvents from the bad ones. The center of this sphere represents the HSP of this compound.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of determining and analyzing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_methods Solubility Determination Methods cluster_analysis Analysis & Quantification cluster_results Results prep_solute High-Purity This compound method_sf Shake-Flask (Isothermal Equilibrium) prep_solute->method_sf method_cp Cloud Point (Titration) prep_solute->method_cp method_hsp HSP Determination prep_solute->method_hsp prep_solvents Analytical Grade Solvents prep_solvents->method_sf prep_solvents->method_cp prep_solvents->method_hsp analysis_quant Quantification (GC/HPLC) method_sf->analysis_quant analysis_visual Visual/Instrumental Detection method_cp->analysis_visual analysis_hsp HSP Sphere Calculation method_hsp->analysis_hsp result_quant Quantitative Solubility (g/L, mol/L) analysis_quant->result_quant analysis_visual->result_quant result_hsp HSP Values (δD, δP, δH) analysis_hsp->result_hsp logical_relationship cluster_properties Molecular Properties substance This compound Structure polar_group Polar -OH Group substance->polar_group possesses nonpolar_group Nonpolar Cyclohexyl & Butyl Groups substance->nonpolar_group possesses solubility Solubility Behavior polar_group->solubility influences nonpolar_group->solubility influences polar_solvents Solubility in Polar Solvents solubility->polar_solvents determines nonpolar_solvents Solubility in Nonpolar Solvents solubility->nonpolar_solvents determines

References

Thermochemical Properties of 4-Cyclohexyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for 4-cyclohexyl-1-butanol. The information presented herein is intended to support research and development activities where the thermodynamic properties of this compound are of interest. It is important to note that while calculated thermochemical data for 4-cyclohexyl-1-butanol is available, experimentally determined values are not readily found in the current literature. To provide a practical context, this guide also includes experimental data for the structurally related compound, cyclohexanol, and details the standard experimental protocols for determining key thermochemical parameters.

Thermochemical Data

The following tables summarize the available thermochemical and physical properties for 4-cyclohexyl-1-butanol.

Calculated Thermochemical Data for 4-Cyclohexyl-1-butanol

The data in this table are based on computational estimation methods, as experimental values are not widely reported. These values provide useful approximations for modeling and predictive work.

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)-79.05kJ/molJoback Calculated Property[1]
Enthalpy of Formation (gas, standard conditions, ΔfH°gas)-347.64kJ/molJoback Calculated Property[1]
Enthalpy of Fusion (ΔfusH°)17.58kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization (ΔvapH°)54.96kJ/molJoback Calculated Property[1]
Physical Properties of 4-Cyclohexyl-1-butanol
PropertyValueUnitSource
Molecular FormulaC10H20O-[2]
Molecular Weight156.27 g/mol [3]
Boiling Point (at 4 mmHg)103-104°C
Density (at 25 °C)0.902g/mL
Refractive Index (n20/D)1.466-
Flash Point (closed cup)109.00°C

Experimental Protocols

The determination of thermochemical data for organic compounds like 4-cyclohexyl-1-butanol relies on well-established experimental techniques. The following sections detail the methodologies for key measurements.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a critical parameter for determining the enthalpy of formation. Bomb calorimetry is the primary technique for this measurement.[4][5]

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid (e.g., 4-cyclohexyl-1-butanol) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

  • Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited remotely via an electrical fuse.

  • Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after combustion is recorded.

  • Calculation: The heat released by the combustion reaction is absorbed by the water and the calorimeter. The enthalpy of combustion is calculated using the temperature change, the mass of the sample, and the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid).[6]

G Workflow for Bomb Calorimetry A Sample Weighing and Placement B Pressurize Bomb with O2 A->B C Assemble Calorimeter B->C D Record Initial Temperature C->D E Ignite Sample D->E F Record Final Temperature E->F G Calculate Enthalpy of Combustion F->G

Workflow for Bomb Calorimetry
Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.

Methodology:

  • Sample Placement: The liquid sample is placed in a container connected to a pressure measurement system (manometer) and a temperature control system.

  • Temperature Control: The sample is heated to a specific, stable temperature.

  • Vapor Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured at that temperature.

  • Data Collection: Steps 2 and 3 are repeated at various temperatures to obtain a set of vapor pressure versus temperature data.

  • Clausius-Clapeyron Equation: The enthalpy of vaporization is calculated from the slope of the line in a plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).

G Vapor Pressure Measurement for ΔvapH° A Sample in Controlled Temperature Apparatus B Set and Stabilize Temperature (T1) A->B C Measure Vapor Pressure (P1) B->C D Repeat for T2, T3, ... C->D E Collect (P, T) Data Points D->E F Plot ln(P) vs 1/T E->F G Calculate ΔvapH° from Slope F->G

Vapor Pressure Measurement for ΔvapH°
Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[4]

Methodology:

  • Sample and Reference Pans: A small, accurately weighed sample is placed in an aluminum pan, and an empty, tared pan serves as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).

  • Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of the calibrant.

G DSC for Heat Capacity Measurement A Weigh Sample into Pan B Place Sample and Reference in DSC Cell A->B C Run Temperature Program B->C D Measure Differential Heat Flow C->D F Calculate Heat Capacity (Cp) D->F E Calibrate with Standard E->F

DSC for Heat Capacity Measurement

Comparative Data: Cyclohexanol

Due to the lack of experimental thermochemical data for 4-cyclohexyl-1-butanol, data for the related compound cyclohexanol (C6H12O) is provided below for comparison.

PropertyValueUnitSource
Enthalpy of Combustion of Liquid (ΔcH°liquid)-3726 ± 2kJ/molNIST WebBook
Enthalpy of Formation of Liquid (ΔfH°liquid)-349.3kJ/molNIST WebBook
Enthalpy of Vaporization (ΔvapH°)61.1kJ/molNIST WebBook

This comparative data can serve as a useful reference point for estimating the properties of 4-cyclohexyl-1-butanol and for validating computational models. The additional butyl chain in 4-cyclohexyl-1-butanol would be expected to lead to a more negative enthalpy of combustion and formation.

References

An In-depth Technical Guide to the Functional Groups in 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the functional groups present in 4-cyclohexylbutan-1-ol, a molecule of interest in various chemical and pharmaceutical research areas. The document elucidates the structural and chemical properties imparted by the cyclohexyl and primary alcohol moieties. Key analytical techniques for the characterization of these functional groups are discussed, with a focus on spectroscopic methods. Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided to aid in its practical application and further study.

Introduction

This compound is a bifunctional organic molecule featuring a saturated cyclic hydrocarbon, the cyclohexyl group, and a primary alcohol, the hydroxyl group. The interplay of these two functional groups dictates the molecule's overall physicochemical properties, including its polarity, solubility, reactivity, and spectroscopic characteristics. Understanding the individual contributions and synergistic effects of these functionalities is paramount for its application in medicinal chemistry, materials science, and organic synthesis.

The non-polar, sterically bulky cyclohexyl group influences the molecule's lipophilicity and conformational flexibility. In contrast, the polar hydroxyl group is a key site for hydrogen bonding and a center of reactivity, enabling a variety of chemical transformations. This guide will delve into the specific attributes of each functional group and provide the necessary technical information for their comprehensive analysis.

Molecular Structure and Functional Groups

The chemical structure of this compound consists of a butyl chain where one terminus is attached to a cyclohexyl ring and the other bears a hydroxyl group.

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 4441-57-0[1]

  • Molecular Formula: C₁₀H₂₀O[1]

  • Molecular Weight: 156.27 g/mol

The two key functional groups are:

  • Cyclohexyl Group: A six-membered saturated hydrocarbon ring. This group is non-polar and contributes to the molecule's steric bulk and lipophilicity.

  • Hydroxyl Group (-OH): A primary alcohol functional group. This group is polar, capable of acting as a hydrogen bond donor and acceptor, and is a primary site of chemical reactivity.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, crucial for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Boiling Point103-104 °C at 4 mmHg--INVALID-LINK--
Density0.902 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D)1.466--INVALID-LINK--

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ ~3.6 (t, 2H, -CH₂OH), δ ~1.7-0.8 (m, 17H, cyclohexyl and butyl protons), δ ~1.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ ~63 (-CH₂OH), δ ~37-26 (cyclohexyl and butyl carbons)
IR Spectroscopy (neat)~3330 cm⁻¹ (broad, O-H stretch), ~2920, 2850 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z = 156 (M⁺), 138 (M-H₂O)⁺, 83 (C₆H₁₁)⁺, 55 (C₄H₇)⁺

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Reduction of 4-Cyclohexylbutanoic Acid

This protocol describes the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LAH).

Materials:

  • 4-Cyclohexylbutanoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Dissolve 4-cyclohexylbutanoic acid (1 equivalent) in anhydrous diethyl ether in a dropping funnel.

  • Slowly add the solution of the carboxylic acid to the LAH suspension with stirring. An exothermic reaction will occur.

  • After the addition is complete, reflux the mixture for 4-6 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath.

  • Quench the reaction by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it with diethyl ether.

  • Combine the filtrate and the ether washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 10% sulfuric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • Purify the product by vacuum distillation.

Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Record the spectrum on the same instrument.

  • Use a standard proton-decoupled pulse sequence.

  • A higher number of scans will be required (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Process the data similarly to the ¹H NMR spectrum.

Sample Preparation:

  • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition:

  • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Scan the mid-infrared range (4000-400 cm⁻¹).

  • Acquire a background spectrum of the clean plates before running the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

Sample Introduction:

  • For a volatile liquid, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used.

Data Acquisition:

  • Use electron ionization (EI) at 70 eV.

  • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

Functional Group Reactivity and Signaling Pathways

The reactivity of this compound is primarily governed by the hydroxyl group. As a primary alcohol, it can undergo a variety of transformations which are fundamental in organic synthesis and drug development.

Oxidation

Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the reagents and reaction conditions.

  • To Aldehyde: Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent prevents over-oxidation to the carboxylic acid.

  • To Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will oxidize the primary alcohol to a carboxylic acid.

Esterification

The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form esters. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Ether Synthesis

The Williamson ether synthesis provides a route to ethers from alcohols. The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Visualizations

Logical Relationship of Functional Groups

G mol This compound fg1 Cyclohexyl Group mol->fg1 fg2 Primary Alcohol (-OH) mol->fg2 prop1 Lipophilicity Steric Hindrance fg1->prop1 prop2 Polarity Hydrogen Bonding Reactivity fg2->prop2

Caption: Functional group breakdown of this compound.

Experimental Workflow for Analysis

G start Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Structural Elucidation and Purity Assessment nmr->data ir->data ms->data

Caption: Analytical workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the functional groups in this compound. The distinct and combined properties of the cyclohexyl and primary alcohol moieties have been detailed, along with their characteristic spectroscopic signatures. The inclusion of detailed experimental protocols for synthesis and analysis serves as a practical resource for researchers. The understanding of these fundamental aspects is crucial for the effective utilization of this compound in the development of new chemical entities and materials.

References

Methodological & Application

Application Notes and Protocols for 4-Cyclohexylbutan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 4-cyclohexylbutan-1-ol, a versatile building block in organic chemistry. The protocols detailed below are based on established chemical transformations and offer a starting point for the synthesis of various derivatives with potential applications in medicinal chemistry, fragrance development, and materials science.

Overview of this compound

This compound is a primary alcohol featuring a cyclohexane ring connected to a butanol chain. This structure imparts a unique combination of lipophilicity from the cyclohexyl group and reactivity from the primary hydroxyl group. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 4441-57-0
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Boiling Point 103-104 °C at 4 mmHg
Density 0.902 g/mL at 25 °C

Key Synthetic Transformations and Protocols

This compound can undergo a variety of chemical transformations typical of primary alcohols. The following sections detail the protocols for its conversion into key derivatives, including esters, halides, and aldehydes.

Esterification of this compound

The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives. These esters are of interest in the fragrance industry and as intermediates in the synthesis of more complex molecules.

This is a classic acid-catalyzed esterification between an alcohol and a carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.05 eq.).

  • Add a suitable solvent that forms an azeotrope with water, such as toluene or benzene.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel or by distillation.

Quantitative Data for Representative Esterifications:

Carboxylic AcidCatalystSolventReaction Time (h)Yield (%)
Acetic AcidH₂SO₄Toluene4-685-95
Benzoic Acidp-TsOHToluene6-880-90
4-Nitrobenzoic AcidH₂SO₄Toluene5-788-96
Conversion to 4-Cyclohexylbutyl Halides

The conversion of this compound to the corresponding alkyl halide is a crucial step for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

A common method for converting primary alcohols to alkyl bromides is through the use of phosphorus tribromide (PBr₃).

Experimental Protocol:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture over ice water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting 4-cyclohexylbutyl bromide by vacuum distillation.

Quantitative Data for Halogenation:

ReagentSolventReaction Time (h)Yield (%)
PBr₃Diethyl Ether2-480-90
SOCl₂ / PyridineDichloromethane1-285-95
HBr / H₂SO₄-5-675-85
Oxidation to 4-Cyclohexylbutanal and 4-Cyclohexylbutanoic Acid

Oxidation of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation.

Experimental Protocol:

  • Suspend pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • To this suspension, add a solution of this compound (1.0 eq.) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude 4-cyclohexylbutanal.

  • The aldehyde can be purified by vacuum distillation if necessary.

Stronger oxidizing agents, such as potassium permanganate or chromic acid (Jones reagent), will oxidize the primary alcohol to a carboxylic acid.

Experimental Protocol (using Potassium Permanganate):

  • Dissolve this compound (1.0 eq.) in a mixture of water and a suitable organic co-solvent like acetone or tert-butanol.

  • Add a solution of potassium permanganate (KMnO₄) (2.5 eq.) in water dropwise to the alcohol solution. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Stir the mixture vigorously at room temperature or with gentle heating until the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.

  • Add a saturated solution of sodium bisulfite to reduce any excess permanganate and dissolve the manganese dioxide.

  • Extract the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield 4-cyclohexylbutanoic acid.

  • The product can be further purified by recrystallization or distillation.

Quantitative Data for Oxidation Reactions:

ProductOxidizing AgentSolventReaction Time (h)Yield (%)
4-CyclohexylbutanalPCCDichloromethane1-275-85
4-Cyclohexylbutanoic AcidKMnO₄Acetone/Water2-470-80
4-Cyclohexylbutanoic AcidJones ReagentAcetone0.5-180-90

Applications in Drug Development

The derivatives of this compound are valuable scaffolds in medicinal chemistry. The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates. The functionalized butyl chain allows for the introduction of various pharmacophores. For instance, the corresponding amine, 4-cyclohexylbutan-1-amine, can be synthesized from the alcohol and serves as a precursor for compounds with potential biological activities.[1]

Experimental Workflows and Logical Relationships

The synthetic transformations of this compound can be visualized as a network of interconnected reactions, providing a roadmap for the synthesis of various derivatives.

G A This compound B 4-Cyclohexylbutyl Ester A->B Esterification C 4-Cyclohexylbutyl Bromide A->C Bromination D 4-Cyclohexylbutanal A->D Mild Oxidation E 4-Cyclohexylbutanoic Acid A->E Strong Oxidation L 4-Cyclohexylbutan-1-amine C->L Amination D->E Further Oxidation F Carboxylic Acid / H+ F->B G PBr3 G->C H PCC H->D I KMnO4 or Jones Reagent I->E J Further Oxidation J->E K Nucleophilic Substitution K->L

Caption: Synthetic pathways from this compound.

This diagram illustrates the central role of this compound as a precursor to various functionalized molecules, including esters, halides, aldehydes, carboxylic acids, and amines. Each transformation opens up new avenues for the synthesis of novel compounds with tailored properties for applications in research and development.

References

Application Notes and Protocols: 4-Cyclohexylbutan-1-ol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-cyclohexylbutan-1-ol as a key building block in the synthesis of pharmaceutically active compounds. The versatility of this intermediate is demonstrated through its application in the synthesis of a key precursor for an antipsychotic drug and in the creation of potential anti-inflammatory agents.

Introduction

This compound is a valuable bifunctional molecule containing a primary alcohol and a cyclohexyl moiety. This unique structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The cyclohexyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, while the hydroxyl group serves as a handle for further functionalization and linkage to other pharmacophores.

Application 1: Synthesis of a Key Intermediate for the Antipsychotic Drug Cariprazine

The cyclohexyl motif is a core structural element in several centrally active pharmaceuticals. A key intermediate in the synthesis of the atypical antipsychotic drug Cariprazine is trans-ethyl 2-(4-aminocyclohexyl)acetate. While not a direct derivative, the synthesis of this intermediate showcases a pathway that can be adapted from cyclohexyl-containing building blocks. Cariprazine is a dopamine D3-preferring D2/D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1]

Synthetic Strategy Overview

A common route to the key cariprazine intermediate, trans-ethyl 2-(4-aminocyclohexyl)acetate, involves the hydrogenation of 4-nitrophenylacetic acid followed by esterification.[1] This process creates a mixture of cis and trans isomers, with the desired trans isomer being separated through crystallization. The overall synthetic workflow highlights the importance of the substituted cyclohexane ring in the final drug structure.

Experimental Workflow for Cariprazine Intermediate Synthesis

G cluster_start Starting Material cluster_process Synthetic Steps cluster_intermediate Key Intermediate cluster_final Final Drug Synthesis 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid Hydrogenation Two-Step Hydrogenation (e.g., Pd/C, Raney-Nickel) 4-Nitrophenylacetic_Acid->Hydrogenation 1 Esterification Esterification (Ethanol, HCl) Hydrogenation->Esterification 2 Isomer_Separation Isomer Separation (Crystallization) Esterification->Isomer_Separation 3 trans_Intermediate trans-Ethyl 2-(4-aminocyclohexyl)acetate Isomer_Separation->trans_Intermediate 4 Further_Steps Further Synthetic Steps trans_Intermediate->Further_Steps 5 Cariprazine Cariprazine Further_Steps->Cariprazine 6

Caption: Synthetic workflow for a key Cariprazine intermediate.

Protocol: Synthesis of trans-Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride

This protocol is a representative synthesis of the key cariprazine intermediate.

Materials:

  • 4-Nitrophenylacetic acid

  • Palladium on carbon (Pd/C) or Raney-Nickel

  • Protic solvent (e.g., water, ethanol)

  • Hydrogen source

  • Ethanol

  • Hydrochloric acid (HCl)

  • Acetonitrile

Procedure:

  • Hydrogenation: 4-Nitrophenylacetic acid is hydrogenated in a protic solvent in the presence of a suitable catalyst (e.g., Pd/C). This is typically a two-step process where the nitro group is first reduced to an amine, followed by the reduction of the aromatic ring to a cyclohexane ring.[2] This reaction is performed under hydrogen pressure and at elevated temperatures.

  • Esterification: The resulting 4-aminocyclohexylacetic acid (as a mixture of cis and trans isomers) is then esterified by refluxing in ethanol containing hydrochloric acid.[2]

  • Isomer Separation: The solvent is removed, and the residue is treated with acetonitrile. Upon cooling, the desired trans-ethyl 2-(4-aminocyclohexyl)acetate hydrochloride crystallizes and can be isolated by filtration.[2]

ParameterValue/ConditionReference
Starting Material4-Nitrophenylacetic acid[1][2]
Hydrogenation CatalystPd/C or Raney-Nickel[2]
Hydrogenation SolventProtic (e.g., water)[2]
Esterification ReagentsEthanol, HCl[2]
Isomer SeparationCrystallization from acetonitrile[2]
Final Producttrans-Ethyl 2-(4-aminocyclohexyl)acetate HCl[1]
Mechanism of Action of Cariprazine

Cariprazine's therapeutic effects are believed to be mediated through its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[3][4][5] Its high affinity for the D3 receptor is a distinguishing feature.[6] As a partial agonist, it can modulate dopaminergic and serotonergic neurotransmission, acting as an agonist in states of low neurotransmitter levels and as an antagonist in hyperactive states.[4]

Signaling Pathway of Cariprazine

G cluster_drug Cariprazine Action cluster_receptors Receptor Targets cluster_effects Cellular Response cluster_outcome Therapeutic Outcome Cariprazine Cariprazine D2_D3 Dopamine D2/D3 Receptors Cariprazine->D2_D3 Partial Agonist HT1A Serotonin 5-HT1A Receptor Cariprazine->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Cariprazine->HT2A Antagonist Dopamine_Modulation Modulation of Dopaminergic Neurotransmission D2_D3->Dopamine_Modulation Serotonin_Modulation Modulation of Serotonergic Neurotransmission HT1A->Serotonin_Modulation HT2A->Serotonin_Modulation Therapeutic_Effect Antipsychotic and Mood-Stabilizing Effects Dopamine_Modulation->Therapeutic_Effect Serotonin_Modulation->Therapeutic_Effect

Caption: Cariprazine's multi-receptor mechanism of action.

Application 2: Synthesis of 3-Cyclohexylpropyl Caffeate as a Potential Anti-inflammatory Agent

This compound can be directly utilized in the synthesis of ester derivatives with potential therapeutic activities. Caffeic acid and its esters are known for their antioxidant and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7][8][9]

Synthetic Strategy Overview

3-Cyclohexylpropyl caffeate can be synthesized via the esterification of this compound with a protected form of caffeic acid, followed by deprotection. A common method involves converting diacetylcaffeic acid to its acyl chloride, which then reacts with the alcohol.[5]

Experimental Workflow for 3-Cyclohexylpropyl Caffeate Synthesis

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product Caffeic_Acid Caffeic Acid Protection Protection of Phenolic Hydroxyls (e.g., Acetylation) Caffeic_Acid->Protection 4_Cyclohexylbutan_1_ol This compound Esterification Esterification 4_Cyclohexylbutan_1_ol->Esterification Acyl_Chloride_Formation Acyl Chloride Formation (e.g., Oxalyl Chloride) Protection->Acyl_Chloride_Formation Acyl_Chloride_Formation->Esterification Deprotection Deprotection of Phenolic Hydroxyls Esterification->Deprotection Final_Ester 3-Cyclohexylpropyl Caffeate Deprotection->Final_Ester

Caption: General workflow for caffeic acid ester synthesis.

Protocol: Synthesis of 3-Cyclohexylpropyl Caffeate

This protocol is a general procedure for the synthesis of caffeic acid esters, adapted for this compound.

Materials:

  • Diacetylcaffeic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalyst)

  • Toluene

  • Pyridine

  • This compound

  • Potassium carbonate (K2CO3)

  • Methanol

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

Procedure:

  • Acyl Chloride Formation: Diacetylcaffeic acid is dissolved in dichloromethane, and oxalyl chloride is added dropwise, followed by a catalytic amount of DMF. The reaction mixture is stirred until the formation of the acyl chloride is complete. Excess oxalyl chloride is removed under reduced pressure.[5]

  • Esterification: The resulting acyl chloride is dissolved in toluene. Pyridine is added, followed by the dropwise addition of this compound. The mixture is stirred at room temperature.[5]

  • Work-up and Purification: The solvent is removed, and the residue is dissolved in ethyl acetate. The organic layer is washed, dried, and concentrated. The crude protected ester is purified by column chromatography.

  • Deprotection: The purified diacetylated ester is dissolved in a mixture of methanol and dichloromethane. Potassium carbonate is added, and the reaction is stirred at room temperature until deprotection is complete, monitored by TLC.[5]

  • Final Isolation: The solvent is removed, and the residue is worked up to yield the final product, 3-cyclohexylpropyl caffeate.

Biological Activity of Caffeic Acid Esters

Caffeic acid esters are known to inhibit enzymes involved in the inflammatory cascade, such as COX-1, COX-2, and 5-lipoxygenase (5-LO).[6][10] The alkyl chain length of the ester can influence the inhibitory potency.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Caffeic Acid Phenethyl Ester (CAPE)5-Lipoxygenase0.13[6]
Methyl Caffeate5-Lipoxygenase0.48[4]
Caffeic Acid5-Lipoxygenase3.7[4]
Caffeic Acid Phenethyl Ester (CAPE)Cyclooxygenase-2 (hCOX-2)Nonselective inhibition[10]
Caffeic Acid Phenethyl Ester (CAPE)Colorectal Cancer (HCT116)12.07 (48h)[11]

Note: Data for 3-cyclohexylpropyl caffeate is not specifically available; values for structurally related esters are provided for reference.

Anti-inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Inflammatory Mediators cluster_drug Inhibitory Action Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 NFkB->COX2 Induces Expression MAPK->COX2 Induces Expression PGs Prostaglandins COX2->PGs Synthesis LOX 5-LOX LTs Leukotrienes LOX->LTs Synthesis Caffeate_Ester 3-Cyclohexylpropyl Caffeate Caffeate_Ester->COX2 Inhibits Caffeate_Ester->LOX Inhibits

Caption: Inhibition of inflammatory pathways by caffeic acid esters.

Conclusion

This compound serves as a highly adaptable building block for the synthesis of diverse and complex molecules of pharmaceutical interest. Its utility has been demonstrated in the context of synthesizing a key fragment for the antipsychotic drug Cariprazine and in the preparation of caffeic acid esters with potential as anti-inflammatory agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of 3-Cyclohexylpropyl Caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-cyclohexylpropyl caffeate, a derivative of caffeic acid, utilizing 4-cyclohexylbutan-1-ol as a key reagent. Caffeic acid and its esters are known for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This protocol outlines a three-step synthetic route involving the protection of the catechol moiety of caffeic acid, followed by esterification via an acyl chloride intermediate, and subsequent deprotection to yield the target compound. This method is designed to be a reliable and reproducible procedure for obtaining 3-cyclohexylpropyl caffeate for research and development purposes.

Introduction

Caffeic acid is a naturally occurring phenolic compound found in various plants and is a subject of extensive research due to its diverse pharmacological effects.[1] Esterification of caffeic acid is a common strategy to enhance its bioavailability and modulate its biological activity. The synthesis of novel caffeic acid esters is a key area of interest in drug discovery and development. This protocol details the synthesis of 3-cyclohexylpropyl caffeate, a lipophilic derivative that may exhibit unique biological properties. The synthetic strategy employs a robust and widely used method involving the formation of an acyl chloride from a protected caffeic acid derivative, followed by reaction with this compound.

Experimental Protocols

This synthesis is performed in three main stages:

  • Protection of Caffeic Acid: The two hydroxyl groups on the catechol ring of caffeic acid are protected as acetates to prevent unwanted side reactions during the esterification process.[2]

  • Esterification: The protected caffeic acid is converted to its acyl chloride, which then reacts with this compound to form the desired ester.[3][4]

  • Deprotection: The acetyl protecting groups are removed to yield the final product, 3-cyclohexylpropyl caffeate.[2]

Materials and Reagents
  • Caffeic Acid

  • Acetic Anhydride

  • Sulfuric Acid (catalytic amount)

  • Oxalyl Chloride or Thionyl Chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Toluene

  • This compound

  • Pyridine

  • Methanol

  • Potassium Carbonate

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step 1: Synthesis of 3,4-Diacetylcaffeic Acid (Protected Caffeic Acid)
  • Suspend caffeic acid (1.0 eq) in acetic anhydride (3.0-5.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the suspension.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

  • Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3,4-diacetylcaffeic acid.

Step 2: Synthesis of 3-Cyclohexylpropyl 3,4-Diacetylcaffeate
  • Dissolve 3,4-diacetylcaffeic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5 drops).[2]

  • Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise to the solution at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the acyl chloride is complete (evolution of gas ceases).

  • Remove the excess oxalyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is dissolved in anhydrous toluene.[2]

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous toluene containing pyridine (2.0 eq).[2]

  • Slowly add the solution of the acyl chloride to the alcohol solution at 0 °C.

  • Allow the reaction to stir at room temperature for 3-5 hours, monitoring its progress by TLC.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 3-cyclohexylpropyl 3,4-diacetylcaffeate.[2]

Step 3: Synthesis of 3-Cyclohexylpropyl Caffeate (Deprotection)
  • Dissolve the purified 3-cyclohexylpropyl 3,4-diacetylcaffeate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).[2]

  • Add potassium carbonate (1.1 eq) to the solution.[2]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[2]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 3-cyclohexylpropyl caffeate. Further purification can be performed by recrystallization or column chromatography if necessary.

Data Presentation

ParameterStep 1: ProtectionStep 2: EsterificationStep 3: Deprotection
Key Reagents Caffeic Acid, Acetic Anhydride3,4-Diacetylcaffeoyl Chloride, this compound3-Cyclohexylpropyl 3,4-Diacetylcaffeate, K₂CO₃
Solvent None (Acetic Anhydride as reagent and solvent)Dichloromethane, TolueneMethanol, Dichloromethane
Catalyst Sulfuric AcidDMF (for acyl chloride formation)-
Reaction Time 2-4 hours4-7 hours (total)2-4 hours
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Typical Yield >90%60-80%>70%
Purification Precipitation and washingColumn ChromatographyExtraction and optional chromatography/recrystallization

Visualization of the Experimental Workflow

SynthesisWorkflow CaffeicAcid Caffeic Acid Protection Step 1: Protection (Acetic Anhydride, H₂SO₄) CaffeicAcid->Protection ProtectedAcid 3,4-Diacetylcaffeic Acid Protection->ProtectedAcid AcylChlorideFormation Acyl Chloride Formation ((COCl)₂, DMF) ProtectedAcid->AcylChlorideFormation AcylChloride 3,4-Diacetylcaffeoyl Chloride AcylChlorideFormation->AcylChloride Esterification Step 2: Esterification (Pyridine, Toluene) AcylChloride->Esterification Alcohol This compound Alcohol->Esterification ProtectedEster 3-Cyclohexylpropyl 3,4-Diacetylcaffeate Esterification->ProtectedEster Deprotection Step 3: Deprotection (K₂CO₃, MeOH/DCM) ProtectedEster->Deprotection FinalProduct 3-Cyclohexylpropyl Caffeate Deprotection->FinalProduct

Caption: Synthetic workflow for 3-cyclohexylpropyl caffeate.

References

Application Notes and Protocols: Reduction of 4-Cyclohexylbutyric Acid to 4-Cyclohexylbutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the reduction of 4-cyclohexylbutyric acid to its corresponding primary alcohol, 4-cyclohexylbutanol, using lithium aluminum hydride (LiAlH4). This transformation is a fundamental process in organic synthesis, often employed in the preparation of intermediates for drug discovery and development.

Introduction

The reduction of carboxylic acids to primary alcohols is a key transformation in organic chemistry. While several reagents can accomplish this, lithium aluminum hydride (LiAlH4) is a powerful and efficient reducing agent for this purpose.[1][2] Unlike milder reducing agents such as sodium borohydride, LiAlH4 is reactive enough to reduce the carboxyl group.[2] The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately yielding the primary alcohol after an aqueous workup.[3] This protocol details the synthesis of 4-cyclohexylbutanol from 4-cyclohexylbutyric acid, a common building block in medicinal chemistry.

Reaction Scheme

The overall chemical transformation is as follows:

4-Cyclohexylbutyric Acid 4-Cyclohexylbutanol

Data Presentation: Physical and Spectroscopic Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below for easy reference and comparison.

Property4-Cyclohexylbutyric Acid4-Cyclohexylbutanol
CAS Number 4441-63-8[4]4441-57-0[5]
Molecular Formula C10H18O2C10H20O[5]
Molecular Weight 170.25 g/mol 156.27 g/mol [5]
Appearance White to light yellow solid or liquid[6]Colorless liquid[5]
Melting Point 30-32 °C[4]N/A
Boiling Point N/A103-104 °C at 4 mmHg[5]
Density N/A0.902 g/mL at 25 °C[5]
Refractive Index N/An20/D 1.466[5]
¹H NMR (CDCl₃) See characterization data below.See characterization data below.
¹³C NMR (CDCl₃) See characterization data below.See characterization data below.
IR Spectrum (cm⁻¹) See characterization data below.See characterization data below.

Experimental Protocol

This protocol is based on the established methodology for the reduction of carboxylic acids using LiAlH4.[7][8]

Materials and Equipment
  • 4-Cyclohexylbutyric Acid (98%+)

  • Lithium Aluminum Hydride (LiAlH4), powder

  • Anhydrous Diethyl Ether (Et2O)

  • Sulfuric Acid (H2SO4), 10% aqueous solution

  • Sodium Sulfate (Na2SO4), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Detailed Methodology

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Lithium aluminum hydride (1.5 g, 39.5 mmol, 1.5 eq) is carefully weighed and transferred to the flask under the inert atmosphere.

  • Anhydrous diethyl ether (50 mL) is added to the flask to create a suspension of LiAlH4. The suspension is cooled to 0 °C using an ice-water bath.

2. Addition of Carboxylic Acid:

  • 4-Cyclohexylbutyric acid (5.0 g, 29.4 mmol, 1.0 eq) is dissolved in anhydrous diethyl ether (30 mL) in the dropping funnel.

  • The solution of 4-cyclohexylbutyric acid is added dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C. The addition is exothermic, and the initial reaction involves the deprotonation of the carboxylic acid, evolving hydrogen gas.

3. Reaction Progression:

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.

  • The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) by carefully quenching a small aliquot of the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.

4. Work-up and Purification:

  • After the reaction is complete, the flask is cooled back to 0 °C in an ice-water bath.

  • The excess LiAlH4 is quenched by the slow, dropwise addition of water (1.5 mL), followed by the addition of a 15% aqueous sodium hydroxide solution (1.5 mL), and finally, more water (4.5 mL). This is known as the Fieser work-up, which results in a granular precipitate of aluminum salts that is easy to filter.

  • The mixture is stirred vigorously for 30 minutes until a white, granular precipitate forms.

  • The solid is removed by vacuum filtration, and the filter cake is washed with diethyl ether (2 x 20 mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 4-cyclohexylbutanol.

Characterization Data of 4-Cyclohexylbutanol
  • ¹H NMR (CDCl₃, 300 MHz): δ 3.64 (t, J=6.6 Hz, 2H, -CH₂OH), 1.68 (m, 5H, cyclohexyl), 1.57-1.49 (m, 2H, -CH₂CH₂OH), 1.43-1.15 (m, 9H, cyclohexyl and -CH₂-), 0.91 (m, 2H, cyclohexyl).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 62.9, 37.6, 33.3, 33.1, 30.3, 26.7, 26.3.

  • IR (neat, cm⁻¹): 3330 (broad, O-H stretch), 2920, 2850 (C-H stretch), 1448, 1058 (C-O stretch).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the reduction of 4-cyclohexylbutyric acid.

experimental_workflow start_mat 4-Cyclohexylbutyric Acid in Anhydrous Et2O reaction Reaction Mixture (Reflux) start_mat->reaction Dropwise Addition reagent LiAlH4 Suspension in Anhydrous Et2O (0 °C) reagent->reaction workup Aqueous Work-up (Fieser Method) reaction->workup Cooling & Quenching extraction Extraction & Drying workup->extraction Filtration purification Purification (Vacuum Distillation) extraction->purification Solvent Removal product 4-Cyclohexylbutanol (Pure Product) purification->product

Caption: Workflow for the reduction of 4-cyclohexylbutyric acid.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the generally accepted mechanism for the reduction of a carboxylic acid with LiAlH4.

reaction_mechanism acid Carboxylic Acid (R-COOH) deprotonation Deprotonation acid->deprotonation lah LiAlH4 lah->deprotonation reduction1 Nucleophilic Attack (Hydride) lah->reduction1 reduction2 Nucleophilic Attack (Hydride) lah->reduction2 carboxylate Carboxylate Salt (R-COO-) deprotonation->carboxylate H2 Gas Evolved carboxylate->reduction1 tetrahedral1 Tetrahedral Intermediate reduction1->tetrahedral1 aldehyde Aldehyde (R-CHO) tetrahedral1->aldehyde Elimination aldehyde->reduction2 alkoxide Alkoxide reduction2->alkoxide protonation Protonation (Aqueous Work-up) alkoxide->protonation alcohol Primary Alcohol (R-CH2OH) protonation->alcohol

Caption: Mechanism of carboxylic acid reduction by LiAlH4.

References

Applications of Cyclohexyl-Containing Chiral Alcohols in Asymmetric Synthesis: A Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in organic synthesis and drug development now have access to detailed application notes and protocols illustrating the utility of cyclohexyl-containing chiral alcohols as building blocks in asymmetric synthesis. While direct applications of 4-cyclohexylbutan-1-ol are not extensively documented in peer-reviewed literature, this document presents a comprehensive case study on a structurally related chiral auxiliary, trans-2-trityl-1-cyclohexanol, in the total synthesis of (+)-linalool oxide. These notes are intended to provide researchers, scientists, and drug development professionals with insights into the potential applications and methodologies for employing similar chiral alcohols.

The cyclohexyl moiety is a common structural motif in biologically active molecules, valued for its conformational rigidity and lipophilicity, which can favorably influence a compound's pharmacokinetic and pharmacodynamic properties. Chiral alcohols incorporating a cyclohexyl group are therefore of significant interest as building blocks for introducing stereocenters with high fidelity.

Application Note 1: Asymmetric Synthesis of (+)-Linalool Oxide

This section details the application of a chiral cyclohexyl-based auxiliary in the stereoselective synthesis of (+)-linalool oxide, a naturally occurring fragrance and flavoring agent. The use of (1S,2R)-(-)-trans-2-trityl-1-cyclohexanol as a chiral auxiliary allows for a highly diastereoselective permanganate-mediated oxidative cyclization of a diene ester, which is a key step in the total synthesis.[1][2]

Key Features:

  • High Diastereoselectivity: The bulky trityl and cyclohexyl groups of the chiral auxiliary effectively shield one face of the diene, leading to a high degree of stereocontrol during the cyclization reaction.

  • Auxiliary Recovery: The chiral auxiliary can be recovered and reused, making the process more cost-effective and sustainable.

  • Versatility: This methodology provides a blueprint for the asymmetric synthesis of other tetrahydrofuran-containing natural products.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis of (+)-linalool oxide using the chiral cyclohexyl auxiliary.

StepReactantProductCatalyst/ReagentSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Citation
Esterification6-methyl-2-methylenehept-5-enoyl chlorideChiral auxiliary-diene ester adductDMAP, Et₃NCH₂Cl₂85N/AN/A[1]
Oxidative CyclizationChiral auxiliary-diene ester adductTHF diol intermediateKMnO₄, MgSO₄Acetone/H₂O7097:3N/A[1]
Reduction of Ester and MesylationTHF diol intermediateMesylated THF diolLiAlH₄, then MsCl, Et₃NTHF, then CH₂Cl₂88 (2 steps)N/AN/A[1]
Cyclization to Linalool OxideMesylated THF diol(+)-Linalool oxideK₂CO₃Methanol95N/A>99[1]

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary-Diene Ester Adduct
  • To a solution of (1S,2R)-(-)-trans-2-trityl-1-cyclohexanol (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add triethylamine (Et₃N, 1.5 eq.).

  • Slowly add a solution of 6-methyl-2-methylenehept-5-enoyl chloride (1.2 eq.) in anhydrous CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure diene ester.

Protocol 2: Permanganate-Mediated Oxidative Cyclization
  • Dissolve the chiral auxiliary-diene ester adduct (1.0 eq.) and magnesium sulfate (MgSO₄, 5.0 eq.) in a mixture of acetone and water (4:1) and cool to -20 °C.

  • Slowly add a solution of potassium permanganate (KMnO₄, 2.5 eq.) in acetone/water (4:1) dropwise over 1 hour, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 4 hours.

  • Quench the reaction by adding solid sodium sulfite until the purple color disappears.

  • Filter the mixture through a pad of Celite and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydrofuran diol.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the asymmetric synthesis of (+)-linalool oxide, highlighting the role of the chiral cyclohexyl-based auxiliary.

Asymmetric_Synthesis cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product Chiral_Auxiliary (1S,2R)-(-)-trans-2- trityl-1-cyclohexanol Esterification Esterification Chiral_Auxiliary->Esterification Diene_Acid_Chloride 6-methyl-2-methylenehept -5-enoyl chloride Diene_Acid_Chloride->Esterification Diene_Ester Diene_Ester Esterification->Diene_Ester Diene Ester Adduct Oxidative_Cyclization Diastereoselective Oxidative Cyclization THF_Diol THF_Diol Oxidative_Cyclization->THF_Diol THF Diol Intermediate (dr = 97:3) Further_Steps Reduction, Mesylation, and Cyclization Linalool_Oxide (+)-Linalool Oxide Further_Steps->Linalool_Oxide Diene_Ester->Oxidative_Cyclization THF_Diol->Further_Steps

Caption: Synthetic pathway for (+)-linalool oxide.

Logical Workflow for Chiral Auxiliary-Based Asymmetric Synthesis

The general workflow for utilizing a chiral auxiliary, such as a cyclohexyl-containing alcohol, in asymmetric synthesis is depicted below. This process involves the attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter, and subsequent removal of the auxiliary.

Chiral_Auxiliary_Workflow Start Prochiral Substrate + Chiral Auxiliary Attachment Covalent Attachment of Chiral Auxiliary Start->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Cyclization, Aldol) Attachment->Diastereoselective_Reaction Forms Diastereomeric Intermediate Separation Separation of Diastereomers (if necessary) Diastereoselective_Reaction->Separation Cleavage Cleavage of Chiral Auxiliary Separation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Recovery and Recycling of Chiral Auxiliary Cleavage->Recovery End End Product->End Recovery->Start

Caption: General workflow for chiral auxiliary use.

Concluding Remarks

While the direct application of this compound as a chiral building block remains an area for future exploration, the successful use of analogous cyclohexyl-containing chiral alcohols, such as trans-2-trityl-1-cyclohexanol, demonstrates the potential of this class of compounds in asymmetric synthesis. The protocols and data presented herein serve as a valuable resource for researchers seeking to employ these building blocks in the stereoselective synthesis of complex molecules for applications in drug discovery and materials science. Further investigation into the synthesis and application of derivatives of this compound is warranted to expand the toolbox of chiral building blocks available to synthetic chemists.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification (derivatization) of the primary hydroxyl group of 4-cyclohexylbutan-1-ol. This compound serves as a model for primary alcohols and the methodologies described are broadly applicable in organic synthesis, medicinal chemistry, and drug development for modifying lead compounds, creating prodrugs, or altering physicochemical properties such as solubility and lipophilicity. The following sections detail procedures for the formation of ethers, esters, silyl ethers, and carbamates.

Ether Formation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1] For a primary alcohol like this compound, this method is highly effective.

Quantitative Data Summary

Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideNaHTHF0 to rt4>90
Ethyl BromideNaHTHF0 to rt485-95
Benzyl BromideK₂CO₃Acetonitrilert to 60680-90

Experimental Protocol

A general procedure for the synthesis of 4-cyclohexylbutyl methyl ether is provided below.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-cyclohexylbutyl methyl ether.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification start This compound + NaH in THF alkoxide Sodium 4-cyclohexylbutoxide start->alkoxide 0 °C to rt add_halide Add Alkyl Halide (e.g., CH₃I) reaction Reaction (0 °C to rt, 4h) add_halide->reaction quench Quench (aq. NH₄Cl) reaction->quench extract Extraction (Diethyl Ether) quench->extract purify Purification (Chromatography) extract->purify product 4-Cyclohexylbutyl Ether purify->product

Caption: Experimental workflow for the Williamson Ether Synthesis.

Ester Formation

Esters are commonly synthesized from alcohols and carboxylic acids. Two prevalent methods are the Fischer esterification, which is an acid-catalyzed equilibrium process, and the Steglich esterification, which uses a coupling agent and is performed under milder conditions.

Fischer Esterification

This method involves heating the alcohol and carboxylic acid with a strong acid catalyst.[2] To drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed.[3]

Quantitative Data Summary

Carboxylic AcidCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AcidH₂SO₄ (cat.)Acetic AcidReflux4-885-95
Benzoic AcidH₂SO₄ (cat.)TolueneReflux (Dean-Stark)6-1280-90
Propionic Acidp-TsOH (cat.)Propionic AcidReflux5-1080-90

Experimental Protocol

A general procedure for the synthesis of 4-cyclohexylbutyl acetate is provided below.

Materials:

  • This compound

  • Acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and an excess of acetic acid (e.g., 5.0 equivalents, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to obtain pure 4-cyclohexylbutyl acetate.

Workflow for Fischer Esterification

Fischer_Esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄) reflux Reflux (4-12h) start->reflux cool Cool to rt reflux->cool extract Extraction (Diethyl Ether) cool->extract wash Wash (aq. NaHCO₃, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purification (Distillation or Chromatography) dry->purify product 4-Cyclohexylbutyl Ester purify->product

Caption: Experimental workflow for Fischer Esterification.

Steglich Esterification

The Steglich esterification is a mild method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4] This method is suitable for acid-sensitive substrates.

Quantitative Data Summary

Carboxylic AcidCoupling AgentCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AcidDCCDMAPCH₂Cl₂rt2-4>90
Benzoic AcidEDCDMAPCH₂Cl₂rt3-6>90
Boc-glycineDCCDMAPCH₂Cl₂rt4-885-95

Experimental Protocol

A general procedure for the synthesis of 4-cyclohexylbutyl benzoate is provided below.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent), benzoic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.1 equivalents) in anhydrous CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of CH₂Cl₂.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford pure 4-cyclohexylbutyl benzoate.

Workflow for Steglich Esterification

Steglich_Esterification cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + Carboxylic Acid + DMAP in CH₂Cl₂ add_dcc Add DCC (0 °C to rt) start->add_dcc reaction Stir at rt (3-6h) add_dcc->reaction filter_dcu Filter DCU reaction->filter_dcu wash_org Wash Filtrate (HCl, NaHCO₃, Brine) filter_dcu->wash_org dry_conc Dry & Concentrate wash_org->dry_conc purify Purification (Chromatography) dry_conc->purify product 4-Cyclohexylbutyl Ester purify->product

Caption: Experimental workflow for Steglich Esterification.

Silyl Ether Formation

Silyl ethers are commonly used as protecting groups for alcohols due to their ease of formation and cleavage. tert-Butyldimethylsilyl (TBDMS) ethers are particularly popular due to their stability.[5] The reaction involves treating the alcohol with a silyl chloride in the presence of a base.[5]

Quantitative Data Summary

Silylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMSClImidazoleDMFrt2-12>95
TMSClTriethylamineCH₂Cl₂0 to rt0.5-2>95
TIPSClImidazoleDMFrt4-16>90

Experimental Protocol

A general procedure for the synthesis of tert-butyl(4-cyclohexylbutoxy)dimethylsilane is provided below.[5]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents). Stir until the imidazole has dissolved.

  • Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure silyl ether.

Silyl_Ether_Formation cluster_reaction Silylation Reaction cluster_workup Workup cluster_purification Purification start This compound + Imidazole in DMF add_silyl Add Silyl Chloride (e.g., TBDMSCl) start->add_silyl reaction Stir at rt (2-12h) add_silyl->reaction quench_extract Quench with Water & Extract (Ether) reaction->quench_extract wash_dry Wash with Brine, Dry & Concentrate quench_extract->wash_dry purify Purification (Chromatography) wash_dry->purify product 4-Cyclohexylbutoxy Silyl Ether purify->product

Caption: Experimental workflow for Carbamate Formation.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 4-Cyclohexyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale procedure for the synthesis of 4-cyclohexyl-1-butanol. The primary method described is the reduction of 4-cyclohexylbutyric acid using lithium aluminum hydride (LiAlH₄), a robust and high-yielding route to the desired primary alcohol. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized in tables for clarity, and a workflow diagram is provided for visual guidance.

Introduction

4-Cyclohexyl-1-butanol is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals, fragrances, and materials. Its structure, featuring a cyclohexyl ring and a primary alcohol, allows for a variety of subsequent chemical transformations. The synthesis described herein represents a reliable and scalable method for producing this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of 4-cyclohexyl-1-butanol is presented in Table 1.

Table 1: Physicochemical Data for 4-Cyclohexyl-1-butanol

PropertyValueReference(s)
CAS Number4441-57-0[1]
Molecular FormulaC₁₀H₂₀O[2]
Molecular Weight156.27 g/mol
Boiling Point103-104 °C at 4 mmHg
Density0.902 g/mL at 25 °C
Refractive Index (n²⁰/D)1.466
Flash Point109 °C (228.2 °F) - closed cup

Synthesis Pathway

The synthesis of 4-cyclohexyl-1-butanol is achieved through the reduction of 4-cyclohexylbutyric acid using lithium aluminum hydride in an anhydrous ether solvent.

Synthesis_Pathway Synthesis of 4-Cyclohexyl-1-butanol cluster_reagents 4-Cyclohexylbutyric_Acid 4-Cyclohexylbutyric Acid 4-Cyclohexyl-1-butanol 4-Cyclohexyl-1-butanol 4-Cyclohexylbutyric_Acid->4-Cyclohexyl-1-butanol Reduction LiAlH4_THF 1. LiAlH₄, Anhydrous THF 2. H₂O, NaOH(aq) workup

Caption: Reaction scheme for the synthesis of 4-cyclohexyl-1-butanol.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
4-Cyclohexylbutyric AcidC₁₀H₁₈O₂170.25(To be determined by user scale)≥98%
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.951.5 - 2.0 molar equivalents≥95%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11(Sufficient for reaction and extraction)Anhydrous
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12(For extraction)Anhydrous
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04(As needed for drying)Anhydrous
15% Sodium Hydroxide SolutionNaOH40.00(For workup)Reagent Grade
Deionized WaterH₂O18.02(For workup)
Hydrochloric Acid (HCl)HCl36.46(For pH adjustment, optional)2 M
Silica GelSiO₂60.08(For flash chromatography)230-400 mesh
HexaneC₆H₁₄86.18(For flash chromatography)HPLC Grade
Ethyl AcetateC₄H₈O₂88.11(For flash chromatography)HPLC Grade

Procedure:

  • Reaction Setup:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled.

    • The glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

    • Lithium aluminum hydride (1.5-2.0 molar equivalents relative to the carboxylic acid) is carefully weighed and transferred to the reaction flask under a nitrogen atmosphere, followed by the addition of anhydrous THF.

  • Addition of Starting Material:

    • 4-Cyclohexylbutyric acid is dissolved in a minimal amount of anhydrous THF in the dropping funnel.

    • The LiAlH₄ suspension in THF is cooled to 0 °C using an ice bath.

    • The solution of 4-cyclohexylbutyric acid is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Progression:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure complete reduction.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup (Fieser Method):

    • The reaction flask is cooled to 0 °C in an ice bath.

    • The reaction is carefully quenched by the sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

      • 'x' mL of 15% aqueous sodium hydroxide solution.

      • '3x' mL of water.

    • The resulting granular precipitate of aluminum salts is stirred vigorously for 30 minutes.

  • Isolation of the Crude Product:

    • The precipitate is removed by vacuum filtration and washed thoroughly with diethyl ether or THF.

    • The filtrate is collected, and the organic layer is separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-cyclohexyl-1-butanol.

Purification:

The crude product can be purified by flash column chromatography on silica gel.[3][4][5][6][7]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • The crude oil is adsorbed onto a small amount of silica gel.

    • The silica gel with the adsorbed product is loaded onto the column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • Fractions are analyzed by TLC, and those containing the pure product are combined.

    • The solvent is removed under reduced pressure to afford the purified 4-cyclohexyl-1-butanol as a colorless oil.

Characterization Data

Table 2: Spectroscopic Data for 4-Cyclohexyl-1-butanol

AnalysisData
¹H NMR Expected chemical shifts (CDCl₃, δ ppm): ~3.6 (t, 2H, -CH₂OH), ~1.5 (m, 2H, -CH₂CH₂OH), ~1.6-1.8 (m, 5H, cyclohexyl), ~1.1-1.4 (m, 6H, cyclohexyl and alkyl chain), ~0.8-1.0 (m, 5H, cyclohexyl).
¹³C NMR Expected chemical shifts (CDCl₃, δ ppm): ~63.0 (-CH₂OH), ~37.5 (cyclohexyl-CH), ~33.0 (cyclohexyl-CH₂), ~30.0 (-CH₂CH₂OH), ~26.5 (cyclohexyl-CH₂), ~26.0 (-CH₂CH₂CH₂OH), ~22.5 (cyclohexyl-CH₂).
IR (Neat) Characteristic peaks (cm⁻¹): ~3330 (broad, O-H stretch), ~2920, 2850 (C-H stretch), ~1050 (C-O stretch).
Mass Spec (EI) Molecular Ion (M⁺): 156.27.[2]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dry Glassware B Prepare LiAlH₄ Suspension in Anhydrous THF A->B D Cool LiAlH₄ Suspension to 0 °C B->D C Dissolve 4-Cyclohexylbutyric Acid in Anhydrous THF E Dropwise Addition of Acid Solution C->E D->E F Reflux for 2-4 hours E->F G Monitor by TLC F->G H Cool to 0 °C G->H Reaction Complete I Quench with H₂O and NaOH(aq) H->I J Filter Aluminum Salts I->J K Extract with Et₂O J->K L Dry and Concentrate K->L M Flash Column Chromatography L->M N Combine Pure Fractions M->N O Remove Solvent N->O P Characterize (NMR, IR, MS) O->P

Caption: Step-by-step workflow for the synthesis of 4-cyclohexyl-1-butanol.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • The quenching of the reaction is highly exothermic and should be performed slowly and with extreme caution in an ice bath.

  • All solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

References

Application Notes and Protocols for 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 4-cyclohexylbutan-1-ol (CAS No. 4441-57-0). Adherence to these protocols is crucial to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a combustible liquid that requires careful handling to prevent ignition and ensure stability.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 4441-57-0[2][3][4][5]
Molecular Formula C₁₀H₂₀O[2][3][4][6][7][8]
Molecular Weight 156.27 g/mol [2][3][4][6]
Appearance Liquid
Boiling Point 103-104 °C at 4 mmHg
Density 0.902 g/mL at 25 °C[9]
Flash Point 109.00 °C (228.2 °F) - closed cup[9]
Refractive Index n20/D 1.466[9]
Storage Class Combustible liquids

Health and Safety Information

Hazard Identification

Although some sources indicate no GHS classification, it should be treated as a potentially hazardous substance. It is designated for research and development use only and not for medicinal, household, or other uses.[9][10]

First Aid Measures

In case of accidental exposure, follow these first aid protocols:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the quality of this compound and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Start: Handling This compound ppe_check Wear Appropriate PPE start->ppe_check gloves Chemically Resistant Gloves ppe_check->gloves Hand Protection eyewear Safety Glasses/Goggles ppe_check->eyewear Eye Protection lab_coat Lab Coat ppe_check->lab_coat Body Protection proceed Proceed with Handling gloves->proceed eyewear->proceed lab_coat->proceed

Caption: Personal Protective Equipment Workflow.

Safe Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][11] No smoking in the handling area.[11]

  • Avoid contact with skin and eyes.[11]

  • Do not eat, drink, or smoke when using this product.[11]

  • Use in accordance with good manufacturing and industrial hygiene practices.[11]

Storage Conditions

Proper storage is essential to prevent degradation and ensure safety.

  • Temperature: Store in a cool place.[10] Some suppliers recommend room temperature storage.[3][4]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[10][11]

  • Incompatibilities: Avoid contact with strong acids, alkalis, or oxidizing agents.[11]

Storage_Protocol cluster_storage Storage Protocol for this compound receive Receive Compound check_container Inspect Container Seal receive->check_container store Store in Designated Area check_container->store Seal Intact conditions Cool, Dry Place Well-Ventilated Tightly Closed Container store->conditions incompatibles Separate from Incompatibles (Strong Acids, Alkalis, Oxidizers) store->incompatibles log Log in Inventory conditions->log incompatibles->log

References

Application Notes and Protocols for the Safe Disposal of 4-Cyclohexylbutan-1-ol Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylbutan-1-ol is a combustible liquid commonly utilized in research and development within the pharmaceutical and chemical industries.[1][2] Proper management and disposal of waste containing this chemical are crucial to ensure laboratory safety, environmental protection, and regulatory compliance. These application notes provide detailed protocols for the safe disposal of this compound waste, emphasizing waste minimization, and adherence to safety guidelines. All personnel handling this chemical waste must be trained in hazardous waste management procedures.[3]

Health and Safety Precautions

Before handling this compound waste, it is imperative to consult the Safety Data Sheet (SDS). The following is a summary of key safety information.

2.1 Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment (PPE) when handling this compound waste to prevent skin and eye contact.[1]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Laboratory coat and closed-toe shoes.

2.2 Engineering Controls

  • Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4]

  • Ignition Sources: Keep waste away from open flames, hot surfaces, and other potential ignition sources as it is a combustible liquid.[1]

2.3 Spill Response

In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the first steps in a compliant disposal process. This compound waste is classified as a hazardous waste due to its combustible nature.[1]

3.1 Waste Identification

All waste streams containing this compound must be clearly identified. This includes:

  • Unused or expired this compound.

  • Solutions containing this compound.

  • Contaminated materials (e.g., pipette tips, gloves, absorbent materials).

3.2 Waste Segregation

  • Segregate this compound waste from other incompatible waste streams.

  • Do not mix with aqueous waste if the concentration of the alcohol is high.

  • Solid waste contaminated with this compound should be collected separately from liquid waste.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are essential for its safe handling and disposal.

PropertyValueReference
Chemical Formula C10H20O[5]
Molecular Weight 156.27 g/mol [1]
Appearance Liquid[1]
Density 0.902 g/mL at 25 °C[1]
Boiling Point 103-104 °C at 4 mmHg[1]
Flash Point 109 °C (228.2 °F) - closed cup[1]
Storage Class 10 - Combustible liquids[1]

Disposal Protocols

Disposal of this compound waste must comply with federal, state, and local regulations.[6] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Under no circumstances should this compound waste be disposed of down the drain. [4][7]

5.1 On-Site Collection and Storage

Protocol 5.1.1: Liquid Waste Collection

  • Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. The original chemical container is often a suitable choice.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Accumulation: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

Protocol 5.1.2: Solid Waste Collection

  • Container Selection: Use a designated, durable, and leak-proof container (e.g., a labeled plastic bag or a drum) for solid waste contaminated with this compound.

  • Labeling: Label the container with "Hazardous Waste" and a description of the contents (e.g., "Solid Waste contaminated with this compound").

  • Storage: Store the solid waste container in the satellite accumulation area.

5.2 Off-Site Disposal

All this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and disposal.

5.3 Potential Treatment Methods (to be conducted by licensed facilities)

While not typically performed at the laboratory scale, the following are established methods for the treatment of alcohol-based chemical waste.

5.3.1 Incineration

Incineration is a high-temperature thermal process that destroys the organic components of the waste.[8]

  • Principle: The waste is burned in a controlled environment at high temperatures (typically 850-1200°C), converting the this compound into carbon dioxide and water.[3][8]

  • Efficacy: High destruction and removal efficiency (DRE) of >99.99% for organic constituents.

  • Considerations: Requires specialized facilities with flue gas cleaning systems to remove pollutants.[8]

5.3.2 Chemical Oxidation

Chemical oxidation processes use strong oxidizing agents to convert hazardous organic compounds to less toxic substances.

  • Principle: Reagents like acidified potassium dichromate(VI) or potassium permanganate can oxidize alcohols.[6][9] Primary alcohols can be oxidized to carboxylic acids.[9]

  • Laboratory-Scale Neutralization (for dilute aqueous solutions only, with EHS approval):

    • Ensure the concentration of this compound is low (<5%).

    • In a chemical fume hood, slowly add a solution of potassium permanganate while stirring.

    • The reaction is complete when the purple color of the permanganate persists.

    • The resulting mixture must still be collected as hazardous waste.

5.3.3 Fuel Blending

For larger quantities, this compound waste may be suitable for fuel blending, where it is mixed with other flammable wastes to be used as a fuel source in industrial furnaces or cement kilns.

Diagrams

6.1 Waste Management Workflow

WasteManagementWorkflow start Generation of This compound Waste characterize Characterize Waste (Combustible Liquid) start->characterize segregate Segregate Waste (Liquid vs. Solid) characterize->segregate liquid_waste Liquid Waste Collection segregate->liquid_waste Liquid solid_waste Solid Waste Collection segregate->solid_waste Solid storage Store in Satellite Accumulation Area liquid_waste->storage solid_waste->storage pickup Arrange for EHS Waste Pickup storage->pickup disposal Off-site Disposal by Licensed Vendor pickup->disposal

Caption: Workflow for the safe management of this compound waste.

6.2 Decision Tree for Disposal Path

DisposalDecisionTree waste_type Is the waste primarily liquid or solid? liquid_container Use labeled, sealed liquid waste container waste_type->liquid_container Liquid solid_container Use labeled, sealed solid waste container waste_type->solid_container Solid contact_ehs Contact EHS for Pickup and Off-site Disposal liquid_container->contact_ehs solid_container->contact_ehs incineration Incineration contact_ehs->incineration Primary Method fuel_blending Fuel Blending contact_ehs->fuel_blending Alternative

Caption: Decision tree for selecting the appropriate disposal container and method.

References

Application Notes and Protocols for the Synthesis of Fragrance Compounds from 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis of novel fragrance compounds utilizing 4-cyclohexylbutan-1-ol as a versatile starting material. The protocols detailed below are based on established chemical transformations and provide a basis for the exploration of new esters, ethers, and aldehydes with potential applications in the fragrance industry. The inclusion of analogous data from structurally similar compounds offers a predictive insight into the potential olfactory and physicochemical properties of the target molecules.

Introduction

This compound is a primary alcohol that, while not a fragrance compound in itself, serves as an excellent scaffold for the synthesis of various derivatives with desirable olfactory properties.[1] Its chemical structure, featuring a cyclohexyl ring and a linear C4 alkyl chain, allows for the generation of molecules with a range of scents, potentially from fruity and floral to woody and green. The following protocols outline key chemical transformations—esterification, etherification, and oxidation—to convert this compound into new potential fragrance ingredients.

Data Presentation

The following tables summarize expected physicochemical properties and potential odor characteristics of synthesized fragrance compounds based on data from analogous structures.

Table 1: Physicochemical Properties of this compound and its Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
This compoundC10H20O156.27235-2371.466
4-Cyclohexylbutyl AcetateC12H22O2198.30~240-250 (est.)~1.452 (est.)
4-Cyclohexylbutyl FormateC11H20O2184.28~225-235 (est.)~1.448 (est.)
4-Cyclohexylbutyl Methyl EtherC11H22O170.30~210-220 (est.)~1.455 (est.)
4-CyclohexylbutanalC10H18O154.25~220-230 (est.)~1.458 (est.)

Table 2: Potential Odor Profiles of this compound Derivatives

Compound NamePredicted Odor FamilyPotential Odor Descriptors
4-Cyclohexylbutyl AcetateFruity, Floral, WoodySweet, pear, slightly woody, green
4-Cyclohexylbutyl FormateFruity, WoodyWarm, slightly spicy, rum-like, woody[2]
4-Cyclohexylbutyl Methyl EtherHerbal, FloralButtery, slightly green, herbaceous[3]
4-CyclohexylbutanalGreen, Aldehydic, CitrusFatty, green, slightly citrusy, waxy

Experimental Protocols

Synthesis of 4-Cyclohexylbutyl Acetate via Fischer Esterification

This protocol describes the synthesis of a novel ester, 4-cyclohexylbutyl acetate, a potential fragrance compound with fruity and woody notes. The procedure is adapted from the well-established Fischer esterification of alcohols.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 4-cyclohexylbutyl acetate.

Expected Results:

  • Yield: >80%

  • Purity: >98% (by GC-MS)

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis of 4-Cyclohexylbutyl Methyl Ether via Williamson Ether Synthesis

This protocol outlines the preparation of 4-cyclohexylbutyl methyl ether, a potential fragrance compound with herbal and floral notes, using the Williamson ether synthesis.[2]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Expected Results:

  • Yield: 70-85%

  • Purity: >97% (by GC-MS)

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis of 4-Cyclohexylbutanal via Swern Oxidation

This protocol describes the oxidation of this compound to 4-cyclohexylbutanal, a potential fragrance aldehyde with green and citrusy notes. The Swern oxidation is a mild and efficient method that avoids over-oxidation to the carboxylic acid.[1][4][5][6][7]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Oxalyl Chloride

  • Dimethyl Sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DMSO (2.5 eq) dropwise via syringe, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and after 10 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile).

  • Purify the crude product by flash column chromatography.

Expected Results:

  • Yield: 80-95%

  • Purity: >95% (by GC-MS)

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of an aldehyde peak around 9.5-10.0 ppm in the ¹H NMR and a carbonyl stretch around 1720-1740 cm⁻¹ in the FT-IR are indicative of the product.

Mandatory Visualizations

Synthesis Pathways from this compound

Fragrance_Synthesis Start This compound Ester 4-Cyclohexylbutyl Esters (e.g., Acetate, Formate) Start->Ester Esterification (Acid or Enzyme Catalyzed) Ether 4-Cyclohexylbutyl Ethers (e.g., Methyl Ether) Start->Ether Williamson Ether Synthesis Aldehyde 4-Cyclohexylbutanal Start->Aldehyde Mild Oxidation (Swern, Dess-Martin, TEMPO) Fragrance Fragrance Applications Ester->Fragrance Ether->Fragrance Aldehyde->Fragrance

Caption: Synthetic routes from this compound to fragrance compounds.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow Start Starting Material: This compound Reaction Chemical Synthesis (Esterification, Etherification, or Oxidation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, FT-IR, GC-MS) Purification->Characterization Analysis Olfactory Analysis Characterization->Analysis

Caption: General workflow for the synthesis and analysis of fragrance compounds.

Logical Relationship of Oxidation Methods

Oxidation_Methods Goal Goal: Primary Alcohol to Aldehyde Swern Swern Oxidation Goal->Swern DessMartin Dess-Martin Periodinane Goal->DessMartin TEMPO TEMPO-catalyzed Oxidation Goal->TEMPO Mild Mild Conditions, High Selectivity Swern->Mild DessMartin->Mild TEMPO->Mild

Caption: Common mild oxidation methods for aldehyde synthesis.

References

Potential Applications of 4-Cyclohexylbutan-1-ol in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylbutan-1-ol is a cycloaliphatic alcohol characterized by a cyclohexane ring linked to a butanol chain. This unique structure, combining a bulky, rigid cycloaliphatic group with a flexible linear alkyl chain terminating in a reactive hydroxyl group, suggests its potential as a versatile building block in materials science. The incorporation of the cyclohexyl moiety can impart desirable properties to polymers and other materials, including enhanced thermal stability, improved mechanical strength, and tailored solubility characteristics. This document outlines potential applications of this compound in the development of novel polymers and materials, providing detailed hypothetical application notes and experimental protocols based on established chemical transformations and polymer chemistry principles. While direct experimental data for this compound in many of these applications is limited in publicly available literature, the protocols provided are based on analogous well-documented procedures for structurally similar molecules.

I. Synthesis of High-Performance Acrylic Polymers

The hydroxyl group of this compound can be readily esterified with acrylic or methacrylic acid to yield the corresponding monomers, 4-cyclohexylbutyl acrylate (CHBA) or 4-cyclohexylbutyl methacrylate (CHBMA). These monomers can then be polymerized to produce polymers with unique properties imparted by the bulky cyclohexyl side chain. The presence of the cyclohexyl group is expected to increase the glass transition temperature (Tg) of the resulting polymer, leading to materials with enhanced thermal resistance and hardness.

Application Note: Poly(4-cyclohexylbutyl acrylate) [P(CHBA)] for Specialty Coatings and Adhesives

Poly(4-cyclohexylbutyl acrylate) and its copolymers are anticipated to exhibit excellent thermal stability, hydrophobicity, and adhesion properties. These characteristics make them promising candidates for applications in specialty coatings requiring high durability and resistance to environmental factors. Furthermore, their adhesive properties could be tailored for specific applications by copolymerizing CHBA with other acrylic monomers.

Experimental Protocol: Synthesis and Polymerization of 4-Cyclohexylbutyl Acrylate (CHBA)

Part A: Synthesis of 4-Cyclohexylbutyl Acrylate (CHBA) Monomer

This protocol describes the esterification of this compound with acryloyl chloride.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydroquinone (polymerization inhibitor)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and a catalytic amount of hydroquinone in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-cyclohexylbutyl acrylate.

Part B: Free Radical Polymerization of CHBA

This protocol outlines the solution polymerization of CHBA to form P(CHBA).

Materials:

  • 4-Cyclohexylbutyl acrylate (CHBA) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene, anhydrous

Procedure:

  • Dissolve the purified CHBA monomer in anhydrous toluene in a Schlenk flask.

  • Add AIBN (0.1-1 mol% with respect to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • After polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 60 °C until a constant weight is achieved.

Expected Material Properties and Data Presentation

The resulting P(CHBA) is expected to be a rigid, transparent thermoplastic. The quantitative properties can be characterized by various techniques, and the expected data is summarized in the table below.

PropertyExpected Value/RangeCharacterization Technique
Glass Transition Temp. (Tg)80 - 120 °CDSC
Molecular Weight (Mn)20,000 - 100,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.5GPC
Refractive Index1.48 - 1.52Refractometry
Water Contact Angle> 90°Contact Angle Goniometry

Diagram: Synthesis and Polymerization of 4-Cyclohexylbutyl Acrylate

Synthesis_and_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization CHB_ol This compound Esterification Esterification (TEA, DCM) CHB_ol->Esterification AC Acryloyl Chloride AC->Esterification CHBA 4-Cyclohexylbutyl Acrylate CHBA_poly_input 4-Cyclohexylbutyl Acrylate CHBA->CHBA_poly_input Purified Monomer Esterification->CHBA Polymerization Free Radical Polymerization (AIBN, Toluene) CHBA_poly_input->Polymerization PCHBA Poly(4-cyclohexylbutyl acrylate) Polymerization->PCHBA

Caption: Workflow for the synthesis of P(CHBA).

II. Modification of Polyurethanes

As a di-functional molecule (diol), this compound can act as a chain extender in the synthesis of polyurethanes (PUs). The incorporation of the cyclohexylbutyl moiety into the polyurethane backbone can significantly influence the morphology and properties of the resulting polymer. It is hypothesized that the bulky cyclohexyl group will disrupt the packing of the hard segments, potentially leading to a more amorphous polymer with improved flexibility and lower modulus, while still maintaining good thermal properties.

Application Note: this compound as a Chain Extender for Enhanced Flexibility in Polyurethane Elastomers

By replacing a portion of traditional short-chain diol chain extenders (e.g., 1,4-butanediol) with this compound, it is possible to synthesize polyurethane elastomers with a modified balance of properties. The introduction of the cyclohexyl group is expected to increase the free volume and segmental mobility of the hard segments, resulting in a lower glass transition temperature of the hard segment and improved elastomeric properties at lower temperatures.

Experimental Protocol: Synthesis of a Polyurethane Elastomer using this compound as a Chain Extender

This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) as catalyst

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dry PTMEG under vacuum at 100 °C for 2 hours.

    • Cool the PTMEG to 60 °C and add molten MDI (NCO/OH ratio of 2:1).

    • Stir the mixture at 80 °C for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve the prepolymer in anhydrous DMF.

    • In a separate flask, prepare a mixture of 1,4-butanediol and this compound (e.g., 50:50 molar ratio).

    • Add a catalytic amount of DBTDL to the chain extender mixture.

    • Slowly add the chain extender mixture to the stirred prepolymer solution. The total amount of chain extenders should be calculated to achieve an overall NCO/OH ratio of approximately 1.02.

    • Continue stirring for 1-2 hours until the viscosity significantly increases.

  • Casting and Curing:

    • Cast the resulting polyurethane solution onto a Teflon plate.

    • Cure the film in an oven at 80 °C for 24 hours to remove the solvent and complete the reaction.

    • Post-cure the film at 110 °C for another 12 hours.

Expected Material Properties and Data Presentation

The properties of the resulting polyurethane can be compared to a control sample synthesized using only 1,4-butanediol as the chain extender.

PropertyControl PU (100% BDO)PU with this compoundCharacterization Technique
Tensile Strength (MPa)30 - 4020 - 30Tensile Testing
Elongation at Break (%)500 - 700600 - 900Tensile Testing
Shore A Hardness85 - 9575 - 85Durometer
Tg of Soft Segment (°C)-50 to -40-55 to -45DSC or DMA
Tg of Hard Segment (°C)80 - 10060 - 80DSC or DMA

Diagram: Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_prepolymer Prepolymer Formation cluster_chain_extension Chain Extension PTMEG Polyol (PTMEG) Prepolymer NCO-Terminated Prepolymer PTMEG->Prepolymer MDI Diisocyanate (MDI) MDI->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane Reaction with Chain Extenders CHB_ol_CE This compound Chain_Extenders Chain Extender Mix CHB_ol_CE->Chain_Extenders BDO 1,4-Butanediol BDO->Chain_Extenders Chain_Extenders->Polyurethane

Caption: Two-step synthesis of polyurethane.

III. Development of Novel Liquid Crystalline Materials

The rigid cyclohexyl group combined with a flexible spacer in this compound makes it an interesting building block for the synthesis of liquid crystalline materials. By attaching a mesogenic (liquid crystal-forming) core to the hydroxyl group, it is possible to create molecules that may exhibit liquid crystalline phases. The cyclohexylbutyl tail can influence the packing of the molecules and the transition temperatures between different liquid crystalline phases.

Application Note: 4-Cyclohexylbutyl Moiety as a Terminal Group in Nematic Liquid Crystals

The synthesis of liquid crystals with a 4-cyclohexylbutyl terminal group could lead to materials with a broad nematic phase range and low viscosity, which are desirable properties for display applications. The non-polar and bulky nature of the cyclohexyl group can reduce intermolecular interactions, potentially lowering the melting point and broadening the liquid crystal phase.

Experimental Protocol: Synthesis of a Potential Liquid Crystalline Compound

This protocol describes the synthesis of a hypothetical liquid crystalline compound, 4'-(4-cyclohexylbutoxy)phenyl 4-cyanobenzoate.

Materials:

  • This compound

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • 4-Cyanobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of 4-(4-cyclohexylbutoxy)nitrobenzene:

    • In a round-bottom flask, combine this compound, 4-fluoronitrobenzene, and K₂CO₃ in DMF.

    • Heat the mixture at 100 °C for 24 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to obtain the product.

  • Reduction to 4-(4-cyclohexylbutoxy)aniline:

    • Dissolve the nitro compound in ethanol and water.

    • Add iron powder and ammonium chloride.

    • Reflux the mixture for 4-6 hours.

    • Filter the hot solution through Celite and concentrate the filtrate.

    • Extract the product with DCM, wash with water, dry over MgSO₄, and concentrate.

  • Esterification to 4'-(4-cyclohexylbutoxy)phenyl 4-cyanobenzoate:

    • Dissolve the aniline derivative in DCM and pyridine.

    • Cool to 0 °C and add 4-cyanobenzoyl chloride dropwise.

    • Stir at room temperature overnight.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, concentrate, and purify by recrystallization.

Expected Material Properties and Data Presentation

The thermal transitions and liquid crystalline phases of the synthesized compound would be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

TransitionExpected Temperature (°C)Method
Crystal to Nematic (T_m)70 - 90DSC, POM
Nematic to Isotropic (T_i)150 - 180DSC, POM

Diagram: Logical Relationship in Liquid Crystal Design

Liquid_Crystal_Design cluster_components Molecular Components cluster_properties Material Properties Mesogenic_Core Mesogenic Core (e.g., Biphenyl) LC_Phase Liquid Crystalline Phase (e.g., Nematic) Mesogenic_Core->LC_Phase Induces Terminal_Group Terminal Group (e.g., -CN) Terminal_Group->LC_Phase Influences Polarity & Stability Flexible_Tail Flexible Tail (4-Cyclohexylbutyl group) Transition_Temps Transition Temperatures (Tm, Ti) Flexible_Tail->Transition_Temps Affects Viscosity Viscosity Flexible_Tail->Viscosity Reduces

Caption: Design principles for liquid crystals.

Conclusion

While direct, extensive research on the applications of this compound in materials science is not widely published, its molecular structure strongly suggests its utility in several areas. The protocols and application notes provided herein are based on established chemical principles and are intended to serve as a starting point for researchers interested in exploring the potential of this versatile cycloaliphatic alcohol. The incorporation of the 4-cyclohexylbutyl moiety is expected to impart unique and desirable properties to a range of materials, opening up new possibilities for the development of advanced polymers and functional materials. Further experimental investigation is warranted to fully elucidate the performance and potential of this compound in these and other material science applications.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyclohexylbutan-1-ol (≥95% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-cyclohexylbutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving ≥95% purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Q1: What are the primary methods for purifying this compound to a high purity level (≥95%)?

A1: The two most effective methods for purifying this compound to ≥95% purity are fractional vacuum distillation and flash column chromatography. The choice between these methods depends on the nature and boiling points of the impurities present in the crude sample.

  • Fractional Vacuum Distillation is ideal for separating this compound from impurities with significantly different boiling points. Given its high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent thermal decomposition.

  • Flash Column Chromatography is effective for removing impurities with similar boiling points but different polarities, such as unreacted starting materials or byproducts from the synthesis.

Q2: My crude this compound sample is a dark color. What could be the cause and how can I remove the color?

A2: A dark color in your crude product often indicates the presence of high molecular weight byproducts or decomposition products. These can sometimes be removed by treating the crude material with activated carbon before distillation or chromatography. However, the primary purification method (distillation or chromatography) will typically separate the desired colorless alcohol from these colored impurities.

Q3: I performed a vacuum distillation, but the purity of my this compound is still below 95%. What went wrong?

A3: Several factors could contribute to low purity after vacuum distillation. Here is a troubleshooting guide:

  • Inefficient Fractionation: If the impurities have boiling points close to that of this compound, a simple distillation may not be sufficient. Using a fractionating column (e.g., Vigreux or packed column) will provide better separation. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Incorrect Pressure and Temperature: The vacuum pressure must be stable and the heating rate slow and steady. Fluctuations in pressure will cause the boiling point to change, leading to poor separation. Refer to the pressure-temperature nomograph for an estimated boiling point at your system's pressure.

  • System Leaks: Air leaks in your distillation setup will prevent the system from reaching the desired low pressure, leading to a higher boiling temperature and potentially co-distillation of impurities. Ensure all joints are properly sealed.

Below is a logical workflow for troubleshooting distillation issues:

G start Purity < 95% after Vacuum Distillation check_bp Were there closely boiling impurities? start->check_bp check_pressure Was the vacuum pressure stable? check_bp->check_pressure No use_fractionation Use a Vigreux or packed column. check_bp->use_fractionation Yes check_column Was a fractionating column used? check_pressure->check_column No stabilize_pressure Ensure a stable vacuum and slow heating. check_pressure->stabilize_pressure Yes check_leaks Did you check for system leaks? check_column->check_leaks No add_column Incorporate a fractionating column into the setup. check_column->add_column Yes seal_joints Grease all joints and check for leaks. check_leaks->seal_joints No rerun Re-run Distillation check_leaks->rerun Yes use_fractionation->rerun stabilize_pressure->rerun add_column->rerun seal_joints->rerun

Troubleshooting workflow for vacuum distillation.

Q4: How do I choose the right solvent system for flash chromatography of this compound?

A4: The key is to find a solvent system that provides good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate. This compound is a moderately polar compound.

  • Start with a moderately polar solvent system: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a ratio of around 4:1 (Hexanes:Ethyl Acetate).

  • Analyze by TLC: Spot your crude material on a TLC plate and develop it in the chosen solvent system.

  • Optimize the solvent system:

    • If the product spot (and impurities) remains at the baseline, the solvent is not polar enough. Increase the proportion of ethyl acetate.

    • If the product spot (and impurities) runs to the top of the plate (solvent front), the solvent is too polar. Decrease the proportion of ethyl acetate.

    • The ideal solvent system will give your product a retention factor (Rf) of approximately 0.2-0.4, with clear separation from impurity spots.

Q5: What are the common impurities I should expect in my crude this compound?

A5: Common impurities often depend on the synthetic route. If synthesized by the reduction of 4-cyclohexylbutyric acid using a reducing agent like lithium aluminum hydride (LiAlH₄)[1][2][3], potential impurities include:

  • Unreacted 4-cyclohexylbutyric acid: The starting material.

  • Aldehyde intermediate (4-cyclohexylbutanal): The reduction of a carboxylic acid proceeds through an aldehyde intermediate.[3] While it is usually rapidly reduced to the alcohol, trace amounts may remain.[1]

  • Salts and byproducts from the workup: Aluminum salts from the LiAlH₄ workup.[1]

Data Presentation

The following table summarizes the key physical properties of this compound, which are essential for planning purification procedures.

PropertyValueSource
Molecular FormulaC₁₀H₂₀O[4][5][6][7][8][9]
Molecular Weight156.27 g/mol [4][5][6][7][8][9]
Boiling Point233.5 °C @ 760 mmHg (estimated)
103-104 °C @ 4 mmHg[5][10]
103.6 °C @ 5.3 mbar (approx. 4 mmHg)[11]
Density0.902 g/mL at 25 °C[5][10]
Refractive Indexn20/D 1.466[5][10]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the purification of this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum source (vacuum pump or water aspirator)

  • Vacuum trap

  • Heating mantle

  • Stir bar

  • Glass wool and aluminum foil for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of cracks.

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • Connect the fractionating column to the flask and the distillation head.

    • Insert a thermometer so that the bulb is just below the side arm leading to the condenser.

    • Connect the condenser and the receiving flask.

    • Connect the vacuum adapter to a vacuum trap, and then to the vacuum source.

    • Grease all ground-glass joints lightly to ensure a good seal.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system. The pressure should be stable before heating begins.

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.

    • Wrap the fractionating column and distillation head with glass wool and then aluminum foil to insulate it.[12]

    • Observe the reflux line as it slowly ascends the fractionating column.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation at a slow, steady rate (1-2 drops per second) until most of the material has distilled over. Do not distill to dryness.

    • Stop the distillation by removing the heat source and allowing the system to cool under vacuum.

    • Once cool, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.

  • Purity Analysis:

    • Analyze the collected fraction(s) by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the purity.

G cluster_0 Distillation Setup flask Heating Mantle & Round-bottom Flask (with stir bar and crude product) column Fractionating Column (e.g., Vigreux) flask->column head Distillation Head with Thermometer column->head condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask adapter->receiver trap Vacuum Trap adapter->trap To Vacuum pump Vacuum Source trap->pump

Experimental workflow for fractional vacuum distillation.
Protocol 2: Flash Column Chromatography

This protocol describes the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture, optimized by TLC)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing:

    • Secure the chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column.

    • Drain the solvent until the sample is absorbed onto the silica gel.

    • Gently add a small amount of fresh eluent to wash the sides of the column and drain again.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Purity Analysis:

    • Confirm the purity of the isolated product using GC or NMR.

G cluster_1 Chromatography Workflow start Optimize Solvent System via TLC pack Pack Silica Gel Column start->pack load Load Crude Product pack->load elute Elute with Solvent and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity (GC/NMR) evaporate->analyze

Workflow for flash column chromatography.

References

Technical Support Center: Optimizing Lithium Aluminum Hydride (LAH) Reduction for 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-cyclohexylbutan-1-ol via lithium aluminum hydride (LAH) reduction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and safe reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the LAH reduction of 4-cyclohexylbutanoic acid or its esters to produce this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive LAH: LAH is highly reactive with moisture and can decompose if not stored and handled under strictly anhydrous conditions.[1][2] 2. Insufficient LAH: The stoichiometry of the reaction requires at least 0.25 equivalents of LAH for a carboxylic acid and 0.5 equivalents for an ester, but practically, an excess is often needed.[2] 3. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the complete reduction of the starting material.1. Use freshly opened, high-purity LAH. Ensure all glassware is oven-dried or flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Use a 1.2 to 1.5-fold excess of LAH. For carboxylic acids, an additional equivalent is consumed in the initial acid-base reaction. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] If the starting material persists, consider extending the reaction time or gently heating the reaction mixture.
Formation of a Gelatinous Emulsion During Work-up 1. Formation of Aluminum Salts: The aluminum salts produced during the quenching process can form fine, gelatinous precipitates that are difficult to filter and can trap the product.1. Fieser Work-up: A common and effective method. For every 'x' grams of LAH used, cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water.[4][5] This procedure typically results in a granular, easily filterable precipitate. 2. Rochelle's Salt (Sodium Potassium Tartrate) Work-up: Adding a saturated aqueous solution of Rochelle's salt can help to chelate the aluminum salts and break up emulsions, leading to better phase separation.
Product Contamination with Starting Material 1. Incomplete Reaction: As mentioned above, insufficient LAH, short reaction times, or low temperatures can lead to incomplete conversion. 2. Premature Quenching: Adding the quenching agent before the reaction is complete will leave unreacted starting material.1. Ensure an adequate excess of LAH is used and allow for sufficient reaction time, monitoring by TLC or GC-MS.[3] 2. Confirm the absence of starting material by a suitable analytical method before initiating the work-up procedure.
Vigorous/Uncontrolled Reaction During LAH Addition or Quenching 1. Highly Concentrated Reagents: Adding the ester/acid or quenching agent too quickly to a concentrated LAH suspension can lead to a rapid, exothermic reaction. 2. Presence of Water: Any moisture in the reaction setup will react violently with LAH.1. Perform the reaction in a suitable volume of anhydrous solvent (e.g., THF, diethyl ether) to ensure effective heat dissipation. Add the starting material or quenching agent dropwise and with efficient stirring, while maintaining a low temperature with an ice bath.[3] 2. Ensure all solvents and reagents are scrupulously dried and the reaction is performed under an inert atmosphere.
Isolation of Aldehyde Intermediate 1. Insufficient LAH: While generally not isolable with LAH, using a stoichiometric amount or less of the reducing agent might lead to the formation of some aldehyde.[6]1. The aldehyde is more reactive than the ester and is typically reduced immediately.[6] If the aldehyde is the desired product, a less powerful and more selective reducing agent like Diisobutylaluminum hydride (DIBAL-H) should be used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the LAH reduction of 4-cyclohexylbutanoic acid or its esters?

A1: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most commonly used and recommended solvents for LAH reductions.[2][7] THF is often preferred due to its better solvating power for LAH, although it can be more difficult to remove.

Q2: What is the optimal temperature for this reaction?

A2: The reaction is typically started at 0 °C by adding the solution of the starting material to the LAH suspension.[7][8] After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[8]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] A sample of the reaction mixture can be carefully quenched and then analyzed to check for the disappearance of the starting material.

Q4: What are the key safety precautions when working with Lithium Aluminum Hydride?

A4: LAH is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents to produce flammable hydrogen gas.[1] Always handle LAH in a fume hood under an inert atmosphere (nitrogen or argon).[3] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The quenching process is particularly hazardous and must be done slowly and at a low temperature.

Q5: Can I use Sodium Borohydride (NaBH₄) instead of LAH for this reduction?

A5: No, sodium borohydride is generally not a strong enough reducing agent to reduce esters or carboxylic acids to alcohols.[9] LAH is the more powerful reagent required for this transformation.[10]

Q6: What is a typical yield for the synthesis of this compound using this method?

A6: While yields can vary depending on the scale and specific conditions, reductions of esters and carboxylic acids with LAH are generally high-yielding, often exceeding 80-90% after purification.

Experimental Protocols

Protocol 1: Reduction of Ethyl 4-cyclohexylbutanoate

This protocol is a general procedure and may require optimization.

Materials:

  • Ethyl 4-cyclohexylbutanoate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LAH (1.2 eq.) in anhydrous THF.

  • Cool the LAH suspension to 0 °C using an ice bath.

  • Dissolve ethyl 4-cyclohexylbutanoate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Perform the Fieser work-up: for every 1 gram of LAH used, slowly and sequentially add 1 mL of water, 1 mL of 15% aqueous NaOH, and 3 mL of water.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filter the solid precipitate through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: Reduction of 4-cyclohexylbutanoic acid

This protocol is adapted from a known procedure for the synthesis of this compound.[8]

Materials:

  • 4-cyclohexylbutanoic acid

  • Lithium Aluminum Hydride (LAH) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 2N Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated aqueous brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-cyclohexylbutanoic acid in anhydrous THF at 0 °C, add a 1M solution of LAH in THF. Note that gas evolution will occur.

  • After the gas evolution ceases, allow the reaction to warm to room temperature.

  • Stir the reaction for six hours.

  • Cool the reaction to 0 °C and carefully quench by adding 2N HCl.

  • Dilute the mixture with diethyl ether and separate the layers.

  • Wash the organic layer with saturated aqueous brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvents in vacuo to yield this compound as a clear oil.[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation prep_lah Prepare LAH suspension in anhydrous THF under N2 atmosphere cool_lah Cool LAH suspension to 0 °C prep_lah->cool_lah add_ester Slowly add Ester/Acid solution to LAH suspension at 0 °C cool_lah->add_ester prep_ester Dissolve Ester/Acid in anhydrous THF prep_ester->add_ester react Stir at room temperature (Monitor by TLC/GC-MS) add_ester->react cool_reaction Cool reaction to 0 °C react->cool_reaction quench Quench excess LAH (e.g., Fieser work-up) cool_reaction->quench filter Filter aluminum salts quench->filter extract Extract with organic solvent filter->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify product (Distillation/Chromatography) evaporate->purify troubleshooting_guide start Low or No Product Yield? check_lah Was the LAH fresh and handled under anhydrous conditions? start->check_lah Yes check_stoichiometry Was an excess of LAH used? check_lah->check_stoichiometry Yes solution_lah Use fresh LAH and ensure anhydrous technique. check_lah->solution_lah No check_reaction_time Was the reaction monitored to completion? check_stoichiometry->check_reaction_time Yes solution_stoichiometry Increase the equivalents of LAH. check_stoichiometry->solution_stoichiometry No solution_reaction_time Increase reaction time or consider gentle heating. check_reaction_time->solution_reaction_time No emulsion_issue Gelatinous Emulsion During Work-up? check_reaction_time->emulsion_issue Yes workup_method Which work-up was used? emulsion_issue->workup_method Yes solution_fieser Use the Fieser work-up method. workup_method->solution_fieser Standard Quench solution_rochelle Use Rochelle's salt solution to break the emulsion. workup_method->solution_rochelle Standard Quench

References

Technical Support Center: Synthesis of 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-cyclohexylbutan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Route 1: Reduction of 4-Cyclohexylbutanoic Acid with Lithium Aluminum Hydride (LiAlH₄)

Q1: My reaction to reduce 4-cyclohexylbutanoic acid with LiAlH₄ is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue. Several factors could be at play:

  • Insufficient LiAlH₄: Carboxylic acid reduction requires a stoichiometric excess of LiAlH₄. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which consumes one equivalent of the hydride. Ensure you are using at least a 1.5 to 2-fold molar excess of LiAlH₄ relative to the 4-cyclohexylbutanoic acid.

  • Poor Quality LiAlH₄: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture. Use a fresh, unopened container of LiAlH₄ or a properly stored, dry powder.

  • Inadequate Solvent Conditions: The reaction should be carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF). Ensure your solvent is anhydrous, as any water will quench the LiAlH₄.

  • Low Reaction Temperature: While the reaction is typically performed at room temperature, gentle refluxing may be necessary to drive the reaction to completion.

Q2: After workup, my product is contaminated with a significant amount of starting material (4-cyclohexylbutanoic acid). How can I remove it?

A2: Unreacted carboxylic acid is a likely impurity. You can remove it by:

  • Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Chromatography: If the base wash is insufficient, column chromatography on silica gel can effectively separate the non-polar this compound from the more polar 4-cyclohexylbutanoic acid.

Q3: I observe an unexpected peak in my GC-MS analysis that is not the product or starting material. What could it be?

A3: An intermediate in the reduction of a carboxylic acid is the corresponding aldehyde.[1] While it is typically reduced rapidly to the alcohol, under certain conditions (e.g., insufficient LiAlH₄ or low temperature), you might isolate a small amount of 4-cyclohexylbutanal .

Synthesis Route 2: Catalytic Hydrogenation of 4-Phenylbutan-1-ol

Q1: My catalytic hydrogenation of 4-phenylbutan-1-ol to this compound is not going to completion. What should I check?

A1: Several factors can lead to an incomplete hydrogenation:

  • Catalyst Activity: The catalyst (e.g., Rhodium on alumina, Platinum oxide) may be old or poisoned. Use a fresh batch of catalyst.

  • Insufficient Hydrogen Pressure: Ensure that the reaction is maintained under an adequate pressure of hydrogen gas.

  • Poor Mixing: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Presence of Catalyst Poisons: Certain functional groups or impurities in the starting material or solvent can poison the catalyst. Ensure the purity of your starting materials and solvents.

Q2: I see multiple products in my reaction mixture. What are the likely side products?

A2: The hydrogenation of 4-phenylbutan-1-ol can lead to several side products:

  • Incomplete Hydrogenation: The most common side product is the starting material, 4-phenylbutan-1-ol , due to incomplete reaction.

  • Oxidation Product: If there is any oxygen present or if the catalyst promotes oxidation, the corresponding ketone, 4-cyclohexylbutanone , could be formed.[2][3]

  • Isomers: Depending on the catalyst and reaction conditions, you might observe the formation of other isomers.

Summary of Potential Side Products

Synthesis RouteCommon Side ProductStructureReason for Formation
Reduction of 4-Cyclohexylbutanoic Acid 4-Cyclohexylbutanoic AcidC₁₀H₁₈O₂Incomplete reaction.
4-CyclohexylbutanalC₁₀H₁₈OIntermediate of the reduction.
Catalytic Hydrogenation of 4-Phenylbutan-1-ol 4-Phenylbutan-1-olC₁₀H₁₄OIncomplete hydrogenation of the aromatic ring.
4-CyclohexylbutanoneC₁₀H₁₈OOxidation of the alcohol functional group.[2][3]

Experimental Protocols

Reduction of 4-Cyclohexylbutanoic Acid with LiAlH₄

This protocol is a representative method for the synthesis of this compound.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is used.

  • Reagent Addition: The flask is charged with a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere. The flask is cooled in an ice bath.

  • Substrate Addition: A solution of 4-cyclohexylbutanoic acid (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with the ether solvent.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Reduction cluster_1 Route 2: Hydrogenation A 4-Cyclohexylbutanoic Acid B 4-Cyclohexylbutanal (Intermediate) A->B LiAlH4 (incomplete) SP1 Unreacted Starting Material A->SP1 C This compound (Product) B->C LiAlH4 D 4-Phenylbutan-1-ol E This compound (Product) D->E H2, Catalyst D->SP1 F 4-Cyclohexylbutanone (Side Product) E->F Oxidation SP2 Oxidation Product E->SP2

Caption: Synthetic pathways to this compound and common side products.

References

Technical Support Center: Synthesis of 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-cyclohexylbutan-1-ol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reduction of 4-Cyclohexylbutyric Acid with Lithium Aluminum Hydride (LiAlH₄)

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture.Use a fresh, unopened container of LiAlH₄ or a previously opened container that has been stored under a dry, inert atmosphere.
Insufficient LiAlH₄: The stoichiometry of the reaction requires a 1:1 molar ratio of hydride to carboxylic acid, but practically more is needed.Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.
Reaction Quenching: Premature addition of protic solvents or water to the reaction mixture.Ensure all glassware is rigorously dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The workup should only commence after the reaction is complete.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may need to be warmed to room temperature or gently refluxed to go to completion.

Issue 2: Difficult or Hazardous Reaction Workup

Potential Cause Recommended Solution
Uncontrolled Quenching of Excess LiAlH₄: Rapid addition of water can lead to a violent exothermic reaction and hydrogen gas evolution.Follow a carefully controlled workup procedure. A common and safer method is the Fieser workup: slowly and sequentially add water, followed by a 15% aqueous NaOH solution, and then more water, all while cooling the reaction vessel in an ice bath.
Formation of Gels: Aluminum salts formed during the workup can create gelatinous precipitates that are difficult to filter.The Fieser workup is designed to produce granular aluminum salts that are easier to filter. Ensure the correct ratios of water and NaOH solution are used.
Method 2: Catalytic Hydrogenation of an Ester (e.g., Ethyl 4-cyclohexylbutanoate)

Issue 1: Incomplete Reaction

Potential Cause Recommended Solution
Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst.Use high-purity starting materials, solvents, and hydrogen. Pre-treating the substrate to remove potential poisons may be necessary.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
Low Hydrogen Pressure: The pressure may not be sufficient for the reaction to proceed efficiently.Increase the hydrogen pressure within the safe limits of the reaction vessel.
Inadequate Agitation: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen.Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid mass transfer.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Dimerization: Side reactions on the catalyst surface can lead to the formation of dimers.[1]Optimize reaction conditions by performing a Design of Experiment (DoE) to evaluate factors like temperature, pressure, and catalyst type.[1] Pre-hydrogenation of the catalyst may help reduce side reactions.[1]
Over-reduction: Reduction of the cyclohexyl ring can occur under harsh conditions.Use a milder catalyst (e.g., Pd/C instead of Rh/C) and lower temperatures and pressures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common methods are the reduction of 4-cyclohexylbutyric acid or its esters. The reduction of the carboxylic acid is typically performed with strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] Ester reduction can be achieved through catalytic hydrogenation or with chemical reducing agents.

Q2: I am performing a Grignard reaction to synthesize a similar alcohol and am having trouble. What are some general troubleshooting tips?

A2: Grignard reactions are very sensitive to certain conditions. Here are some key points to consider:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with acidic protons from water, alcohols, or even terminal alkynes.[3] All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.[3]

  • Reagent Initiation: Sometimes the formation of the Grignard reagent is slow to start. A small crystal of iodine or a sonicator can help initiate the reaction.

  • Enolization: If your ketone or aldehyde substrate has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[3] Using a less hindered Grignard reagent or ketone can sometimes mitigate this issue.[3]

Q3: My final product is impure. What are some common purification techniques for this compound?

A3: The primary method for purifying this compound is fractional distillation under reduced pressure, as it has a relatively high boiling point (103-104 °C at 4 mmHg).[4] Column chromatography on silica gel can also be used to remove non-volatile impurities.

Q4: Can I use sodium borohydride (NaBH₄) to reduce 4-cyclohexylbutyric acid?

A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids. It is, however, effective for the reduction of aldehydes and ketones.[5][6]

Experimental Protocols

Protocol 1: Reduction of 4-Cyclohexylbutyric Acid with LiAlH₄
  • Preparation: Under an inert atmosphere of nitrogen or argon, a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: The flask is cooled to 0 °C in an ice bath. 4-Cyclohexylbutyric acid (1.0 eq.), dissolved in the same anhydrous solvent, is added dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): The reaction is cooled to 0 °C. Sequentially and slowly, water (X mL) is added, followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by vacuum distillation.

Protocol 2: Catalytic Hydrogenation of Ethyl 4-cyclohexylbutanoate
  • Preparation: To a high-pressure hydrogenation vessel, add ethyl 4-cyclohexylbutanoate (1.0 eq.), a suitable solvent such as ethanol or ethyl acetate, and a catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi). The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Isolation: The reaction is depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Reduction Methods for Yields of this compound

Method Starting Material Reagent/Catalyst Typical Yield Key Considerations
Reduction 4-Cyclohexylbutyric AcidLiAlH₄>90%Requires strictly anhydrous conditions; hazardous workup.
Hydrogenation Ethyl 4-cyclohexylbutanoateH₂ / Pd/C85-95%Requires high-pressure equipment; potential for catalyst poisoning.

Note: Yields are representative and can vary based on reaction scale and optimization.

Visualizations

experimental_workflow cluster_reduction Method 1: LiAlH4 Reduction cluster_hydrogenation Method 2: Catalytic Hydrogenation start_acid 4-Cyclohexylbutyric Acid reaction_lah React with LiAlH4 in Anhydrous Ether/THF start_acid->reaction_lah workup Controlled Quenching (Fieser Workup) reaction_lah->workup filtration Filter Aluminum Salts workup->filtration purification_distill Vacuum Distillation filtration->purification_distill product_a This compound purification_distill->product_a start_ester Ethyl 4-cyclohexylbutanoate reaction_h2 Hydrogenate with H2 and Pd/C start_ester->reaction_h2 filtration_celite Filter Catalyst (Celite) reaction_h2->filtration_celite purification_distill_b Vacuum Distillation filtration_celite->purification_distill_b product_b This compound purification_distill_b->product_b

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_guide start Low Product Yield? cause1 Inactive Reagents/Catalyst? start->cause1 Yes cause2 Incomplete Reaction? start->cause2 No solution1a Use fresh LiAlH4 cause1->solution1a LiAlH4? solution1b Check catalyst activity cause1->solution1b H2/PdC? cause3 Side Reactions? cause2->cause3 No solution2a Increase reaction time/temp cause2->solution2a LiAlH4? solution2b Increase H2 pressure cause2->solution2b H2/PdC? solution3a Ensure anhydrous conditions cause3->solution3a LiAlH4? solution3b Optimize conditions (DoE) cause3->solution3b H2/PdC?

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Stability of 4-cyclohexylbutan-1-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-cyclohexylbutan-1-ol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: this compound, as a primary alcohol, is susceptible to degradation under acidic conditions, particularly at elevated temperatures. The primary degradation pathways include dehydration to form alkenes and intermolecular condensation to form ethers.[1][2] The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water), which facilitates these reactions.[3][4]

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the main degradation products are typically:

  • Cyclohexylbut-1-ene: Formed via an E2 elimination (dehydration) reaction.[5]

  • Bis(4-cyclohexylbutyl) ether: Formed through an SN2 reaction between two molecules of the alcohol.[1][6] In the presence of oxidizing acids (e.g., nitric acid, chromic acid), oxidation to 4-cyclohexylbutanal and subsequently to 4-cyclohexylbutanoic acid can also occur.[7][8][9]

Q3: How stable is this compound under basic conditions?

A3: Primary alcohols like this compound are generally stable under basic conditions at moderate temperatures. The hydroxyl group is a poor leaving group and is not readily displaced by nucleophiles in a basic medium. However, at high temperatures and in the presence of a suitable catalyst (like Raney Nickel) and a strong base, it can undergo a self-condensation reaction known as the Guerbet reaction to form a β-alkylated dimer alcohol.[10][11][12]

Q4: I am observing unexpected peaks in my HPLC analysis after treating this compound with a strong acid. What could they be?

A4: The unexpected peaks are likely degradation products. The most probable products are cyclohexylbut-1-ene and bis(4-cyclohexylbutyl) ether. To confirm their identities, it is recommended to use techniques like LC-MS or GC-MS to determine the molecular weights and fragmentation patterns of the impurities.

Q5: My reaction in a basic medium at high temperature is showing a new, higher molecular weight species. What is this likely to be?

A5: The new species is likely the product of the Guerbet reaction, which is 2-(2-cyclohexylethyl)-6-cyclohexylhexan-1-ol. This is a dimerization product resulting from the self-condensation of this compound.[10][13]

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in an Acidic Formulation
  • Symptom: Loss of parent compound peak and appearance of new peaks in chromatogram during stability studies of an acidic formulation.

  • Possible Cause: Acid-catalyzed dehydration or ether formation.

  • Troubleshooting Steps:

    • Confirm Degradation Products: Use mass spectrometry (LC-MS or GC-MS) to identify the new peaks. Compare the observed molecular weights with those of potential degradation products (cyclohexylbut-1-ene and bis(4-cyclohexylbutyl) ether).

    • pH Adjustment: If possible for your application, increase the pH of the formulation to be closer to neutral.

    • Temperature Control: Store the formulation at a lower temperature to reduce the rate of degradation.

    • Excipient Screening: Certain excipients may accelerate degradation. Conduct a compatibility study with individual excipients to identify any problematic components.

Issue: Instability of this compound during a reaction conducted in a strong base at elevated temperatures.
  • Symptom: Formation of a significant, less polar, higher-boiling point impurity.

  • Possible Cause: Guerbet condensation reaction.

  • Troubleshooting Steps:

    • Characterize the Impurity: Isolate the impurity and characterize it using NMR and MS to confirm the structure of the dimerized alcohol.

    • Optimize Reaction Conditions: Lower the reaction temperature and reduce the concentration of the base to minimize the rate of the Guerbet reaction.

    • Catalyst Exclusion: If a metal catalyst is present, consider if it is necessary for the desired transformation, as it can promote the Guerbet reaction.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

ConditionTime (hours)Temperature (°C)This compound Assay (%)Major Degradant(s)Degradant(s) (%)
0.1 M HCl246085.2Cyclohexylbut-1-ene10.5
Bis(4-cyclohexylbutyl) ether4.3
0.1 M NaOH246099.5None Detected< 0.1
3% H₂O₂242598.14-cyclohexylbutanal1.9
Light (ICH Q1B)2402599.8None Detected< 0.1

Experimental Protocols

Protocol 1: Stability Testing of this compound under Acidic Conditions
  • Objective: To evaluate the degradation of this compound in an acidic solution.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with UV detector

    • Analytical balance

    • Volumetric flasks

    • pH meter

  • Procedure:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Prepare a control sample by diluting the stock solution with a 50:50 methanol:water mixture to the same final concentration.

    • Store both the test and control samples at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

    • Analyze the aliquots by a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and any degradation products formed.

Protocol 2: Stability Testing of this compound under Basic Conditions
  • Objective: To assess the stability of this compound in a basic solution.

  • Materials:

    • This compound

    • 0.1 M Sodium Hydroxide

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with UV detector

    • Analytical balance

    • Volumetric flasks

    • pH meter

  • Procedure:

    • Follow steps 1-7 as outlined in Protocol 1, substituting 0.1 M HCl with 0.1 M NaOH.

Mandatory Visualization

Stability_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A_start This compound Protonated_Alcohol Protonated Alcohol A_start->Protonated_Alcohol H+ Oxidation_acid Oxidation A_start->Oxidation_acid [O] Dehydration Dehydration (E2) Protonated_Alcohol->Dehydration -H2O Etherification Ether Formation (SN2) Protonated_Alcohol->Etherification + Alcohol Alkene Cyclohexylbut-1-ene Dehydration->Alkene Ether Bis(4-cyclohexylbutyl) ether Etherification->Ether Aldehyde_acid 4-cyclohexylbutanal Oxidation_acid->Aldehyde_acid Carboxylic_acid 4-cyclohexylbutanoic acid Aldehyde_acid->Carboxylic_acid [O] B_start This compound Alkoxide Alkoxide B_start->Alkoxide Base Guerbet Guerbet Reaction Alkoxide->Guerbet High Temp, Catalyst Dimer Dimer Alcohol Guerbet->Dimer

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry (MS) analysis of 4-cyclohexylbutan-1-ol, a compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary fragmentation pathways for this compound in electron ionization mass spectrometry (EI-MS)?

A1: Like other primary alcohols, this compound primarily undergoes two main fragmentation pathways in EI-MS:

  • Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a butyl radical, leading to a fragment. However, the most characteristic alpha-cleavage for primary alcohols is the cleavage of the bond to the alkyl chain, which would lead to the formation of the [CH₂OH]⁺ ion at m/z 31.

  • Dehydration: This is the loss of a water molecule (H₂O), resulting in a fragment with a mass-to-charge ratio (m/z) of M-18. For this compound (molecular weight: 156.27 g/mol ), this would correspond to a peak at m/z 138.[1][2][3]

Q2: I am not observing the molecular ion peak for this compound. Is this normal?

A2: Yes, it is common for primary alcohols to exhibit a weak or even absent molecular ion peak in EI-MS. This is because the molecular ion is often unstable and readily undergoes fragmentation, particularly through dehydration (loss of water).

Q3: What are the expected major fragments in the mass spectrum of this compound?

A3: Based on typical fragmentation patterns of similar alcohols and available spectral data, the major expected fragments for this compound are summarized in the table below. The fragmentation of the cyclohexyl ring and the butyl chain leads to a series of characteristic ions.

Data Summary: Expected Mass Fragments for this compound

m/zProposed Fragment IdentityFragmentation PathwayExpected Relative Abundance
156[C₁₀H₂₀O]⁺ (Molecular Ion)IonizationVery Low / Absent
138[C₁₀H₁₈]⁺Dehydration (Loss of H₂O)Moderate
83[C₆H₁₁]⁺Cleavage of the bond between the butyl chain and the cyclohexyl ringHigh
82[C₆H₁₀]⁺Rearrangement and loss of a hydrogen from the m/z 83 fragmentHigh
73[C₄H₉O]⁺Alpha-cleavage with charge retention on the oxygen-containing fragmentModerate
55[C₄H₇]⁺ or [C₃H₃O]⁺Fragmentation of the butyl chain or cyclohexyl ringHigh
43[C₃H₇]⁺Fragmentation of the butyl chainHigh

Note: Relative abundances are estimates and can vary depending on the instrument and experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Signal or No Peak Detected

  • Possible Cause: Low sample concentration, improper injection, or instrument sensitivity issues.

  • Troubleshooting Steps:

    • Verify Sample Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity.

    • Check Injection Parameters: Confirm the injection volume and split ratio are appropriate. For trace analysis, a splitless injection might be necessary.

    • Inspect the Syringe: Check the syringe for blockage or damage.

    • Tune and Calibrate the MS: Perform a standard tune and calibration of the mass spectrometer to ensure it is operating optimally.

Problem 2: Peak Tailing

  • Possible Cause: Active sites in the GC inlet or column, or sample overload.

  • Troubleshooting Steps:

    • Deactivate the Inlet: Use a deactivated inlet liner. If the liner is old, replace it.

    • Check Column Condition: The column may have active sites. Condition the column according to the manufacturer's instructions. If the problem persists, trimming a small portion (e.g., 10-20 cm) from the front of the column may help.

    • Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.

    • Derivatization: For persistent tailing, consider derivatizing the alcohol to a less polar silyl ether (e.g., using BSTFA).

Problem 3: Inconsistent Retention Times

  • Possible Cause: Leaks in the GC system, inconsistent oven temperature, or fluctuating carrier gas flow.

  • Troubleshooting Steps:

    • Perform a Leak Check: Check for leaks at all fittings, especially at the injector and column connections.

    • Verify Oven Temperature Program: Ensure the oven temperature is stable and the program is running correctly.

    • Check Carrier Gas Flow: Verify that the carrier gas flow rate is constant and at the setpoint.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dissolve the this compound sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.

  • If necessary, include an internal standard for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the sample concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (e.g., 3-5 minutes).

Visualizations

TroubleshootingWorkflow Troubleshooting Mass Spectrometry Fragmentation of this compound start Start Analysis issue Problem Encountered? start->issue no_peak No / Poor Peak issue->no_peak Yes peak_tailing Peak Tailing issue->peak_tailing Yes wrong_fragmentation Unexpected Fragmentation issue->wrong_fragmentation Yes end Analysis Successful issue->end No check_conc Check Sample Concentration & Purity no_peak->check_conc check_inlet Check Inlet Liner & Column Condition peak_tailing->check_inlet check_db Compare with Spectral Database (NIST) wrong_fragmentation->check_db check_instrument Check Instrument Performance (Tune, Calibrate) check_conc->check_instrument check_instrument->issue check_derivatization Consider Derivatization check_inlet->check_derivatization check_derivatization->issue check_parameters Verify MS Parameters (Source Temp, etc.) check_db->check_parameters check_parameters->issue

Caption: Troubleshooting workflow for this compound MS analysis.

FragmentationPathways Primary Fragmentation Pathways of this compound molecule This compound (m/z 156) molecular_ion Molecular Ion [M]⁺˙ (m/z 156) molecule->molecular_ion EI dehydration Dehydration (-H₂O) molecular_ion->dehydration alpha_cleavage Alpha-Cleavage molecular_ion->alpha_cleavage fragment_138 [M-18]⁺˙ (m/z 138) dehydration->fragment_138 fragment_73 [C₄H₉O]⁺ (m/z 73) alpha_cleavage->fragment_73 Loss of C₆H₁₁˙ fragment_83 [C₆H₁₁]⁺ (m/z 83) alpha_cleavage->fragment_83 Loss of C₄H₉O˙

Caption: Key fragmentation pathways for this compound.

References

Resolving impurities in 4-cyclohexylbutan-1-ol NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Cyclohexylbutan-1-ol

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on identifying and resolving impurities observed in NMR spectra to ensure the quality and integrity of experimental results.

Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. How do I begin to identify the impurities?

A1: A systematic approach is crucial for identifying unknown signals in your NMR spectrum. The first step is to compare the obtained spectrum with a reference spectrum of pure this compound. Then, categorize the impurity signals based on their chemical shift, multiplicity, and integration.

Below is a troubleshooting workflow to guide your identification process.

G start Impure NMR Spectrum Observed check_reference 1. Compare with Reference Spectrum of this compound start->check_reference is_solvent 2. Check for Common Solvent Peaks? check_reference->is_solvent solvent_impurity Impurity Identified: Residual Solvent is_solvent->solvent_impurity Yes is_sm 3. Check for Starting Material Peaks? is_solvent->is_sm No purify 5. Purify Sample (e.g., Column Chromatography) solvent_impurity->purify sm_impurity Impurity Identified: Unreacted Starting Material is_sm->sm_impurity Yes is_side_product 4. Check for Expected Side-Product Peaks? is_sm->is_side_product No sm_impurity->purify side_product_impurity Impurity Identified: Reaction Side-Product is_side_product->side_product_impurity Yes other_impurity Impurity is Unidentified: Consider grease, degradation, or unexpected side-reactions is_side_product->other_impurity No side_product_impurity->purify

Caption: Troubleshooting workflow for NMR impurity identification.

Q2: I suspect residual solvent is present. How can I confirm this?

A2: Residual solvents from the reaction or purification steps are common impurities. You can confirm their presence by comparing the chemical shifts of the unknown peaks with published data for common laboratory solvents. Note that the chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents

Solvent ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetone 2.05 206.7, 29.9
Dichloromethane 5.32 53.8
Diethyl Ether 3.48 (q), 1.21 (t) 65.9, 15.1
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) 171.0, 60.3, 21.0, 14.2
Hexanes ~0.88, ~1.26 (Variable)
Methanol 3.49 49.0
Tetrahydrofuran (THF) 3.76, 1.85 67.6, 25.3
Toluene 7.27-7.17, 2.36 (s) 137.9, 129.2, 128.3, 125.4, 21.4

| Water (H₂O/HDO) | Variable (e.g., ~1.55 in CDCl₃) | N/A |

Note: Data compiled from established literature sources. Chemical shifts can vary slightly based on experimental conditions.[1]

Q3: What are the likely starting materials or reagents that could appear as impurities?

A3: The identity of starting material impurities depends on the synthetic route used. A common synthesis for this compound involves the reduction of 4-cyclohexylbutanoic acid or its ester. Another route is the reaction of a cyclohexyl Grignard reagent with a 4-carbon electrophile.

Table 2: Potential Starting Material and Side-Product Impurities and their Approximate ¹H NMR Signals

Compound Type Key Approximate ¹H NMR Signals (ppm)
4-Cyclohexylbutanoic Acid Starting Material 2.3 (t, -CH₂COOH), 12.0 (s, broad, -COOH)
1-Bromo-4-chlorobutane Starting Material 3.5 (t), 3.4 (t), ~2.0 (m)

| Bicyclohexyl | Side-Product | 1.7-0.8 (multiple broad multiplets) |

Note: These are approximate shifts and can vary. It is always best to run a reference NMR of the starting materials used.

Q4: What side-products might be present from the synthesis of this compound?

A4: If a Grignard reaction is used (e.g., cyclohexylmagnesium halide reacting with an appropriate electrophile), a common side-product is the Wurtz coupling product, bicyclohexyl . This is formed by the reaction of the Grignard reagent with the unreacted alkyl halide. Bicyclohexyl is a non-polar compound and its proton signals will appear in the upfield region of the spectrum, typically between 0.8 and 1.8 ppm.

G cluster_0 Desired Grignard Reaction cluster_1 Side-Reaction (Wurtz Coupling) Grignard Cyclohexyl-MgBr Product This compound Grignard->Product + Electrophile 4-Carbon Electrophile (e.g., Oxetane) Electrophile->Product Grignard2 Cyclohexyl-MgBr SideProduct Bicyclohexyl Grignard2->SideProduct + AlkylHalide Cyclohexyl-Br AlkylHalide->SideProduct

Caption: Diagram of desired reaction vs. a common side-reaction.

Q5: How can I remove these impurities?

A5: The most effective method for removing both more polar (e.g., starting acid) and less polar (e.g., bicyclohexyl) impurities from the desired alcohol is flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is typically effective.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Method Development (TLC):

    • Dissolve a small amount of the crude product in a vial.

    • On a silica TLC plate, spot the crude material.

    • Develop the plate in a TLC chamber with a solvent system such as 10% Ethyl Acetate/Hexanes.

    • Visualize the plate under UV light (if applicable) and/or by staining (e.g., potassium permanganate).

    • Adjust the solvent polarity until the desired product (this compound) has an Rf value of ~0.25-0.35. The product should be well-separated from baseline impurities and less polar side-products.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[2]

    • Pack the column with silica gel, either as a slurry in the initial, low-polarity eluent or by dry-packing.[2]

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

    • Carefully load the sample onto the top of the silica bed.

    • Begin elution with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor their contents by TLC.

    • If necessary, gradually increase the solvent polarity (gradient elution) to elute the more polar product.[3]

  • Product Recovery:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified alcohol.

G cluster_workflow Purification and Analysis Workflow A Crude Sample of This compound B Develop Separation Method (TLC) A->B C Purify by Flash Column Chromatography B->C D Combine Pure Fractions & Evaporate Solvent C->D E Prepare High-Quality NMR Sample D->E F Acquire Spectrum E->F G Clean NMR Spectrum F->G

Caption: Experimental workflow for sample purification and NMR analysis.

Protocol 2: High-Quality NMR Sample Preparation

  • Use a Clean Tube: Ensure the NMR tube and cap are thoroughly clean and dry. Rinse with acetone and dry with a stream of nitrogen or in an oven. Do not use tubes with chips or scratches.[4]

  • Sample Quantity: Weigh 5-25 mg of the purified this compound for a standard ¹H NMR spectrum.[5][6]

  • Solvent: Use a high-quality deuterated solvent (e.g., CDCl₃). A standard 5 mm NMR tube requires approximately 0.6-0.7 mL of solvent.[6][7]

  • Dissolution & Transfer: Dissolve the sample completely in the deuterated solvent in a small, clean vial.[5] Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.[4]

  • Labeling: Clearly label the NMR tube with the sample identification.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The following tables summarize the approximate chemical shifts for this compound.

Table 3: Predicted ¹H NMR Peak Assignments for this compound

Protons Chemical Shift (ppm) Multiplicity Integration
-CH ₂-OH ~3.64 Triplet (t) 2H
-CH₂-CH ₂-OH ~1.55 Multiplet (m) 2H
Cyclohexyl-CH ₂- ~1.25 Multiplet (m) 2H
-CH₂-CH ₂-CH₂- ~1.35 Multiplet (m) 2H
Cyclohexyl CH (methine) ~1.20 Multiplet (m) 1H
Cyclohexyl CH ₂ (axial/equatorial) 1.80 - 0.80 Multiplets (m) 10H

| -OH | Variable (e.g., ~1.4) | Singlet (s, broad) | 1H |

Table 4: Predicted ¹³C NMR Peak Assignments for this compound

Carbon Chemical Shift (ppm)
-C H₂-OH ~62.9
-CH₂-C H₂-OH ~33.0
Cyclohexyl-C H₂- ~30.0
-CH₂-C H₂-CH₂- ~26.5
C H (methine on ring) ~37.5
C H₂ (adjacent to methine on ring) ~33.4
C H₂ (beta to methine on ring) ~26.8

| C H₂ (gamma to methine on ring) | ~26.4 |

Note: These are predicted values based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Q2: Why is the -OH proton signal often a broad singlet and how can I confirm its identity?

A2: The hydroxyl (-OH) proton signal is often a broad singlet due to rapid chemical exchange with other protic species (like trace water) and quadrupole broadening from the oxygen atom. Its chemical shift is highly variable (typically 1-5 ppm) depending on concentration, solvent, and temperature.

To confirm the identity of an -OH peak, you can perform a D₂O shake . Add one drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The -OH proton will exchange with deuterium from the D₂O, causing the peak to significantly diminish or disappear entirely.

Q3: What are some best practices for preparing an NMR sample of this compound to minimize impurity signals?

A3:

  • Ensure Purity: Start with highly purified material. If the sample has been stored for a long time, consider re-purifying it.

  • Use High-Quality Solvents: Use fresh, high-purity deuterated solvents from a reputable supplier. Old solvents can absorb water and other atmospheric contaminants.

  • Avoid Contamination: Use clean glassware. Avoid using grease on any joints if possible, or use a minimal amount of high-vacuum, non-protonated grease. Signals from silicone grease are common impurities around 0 ppm.[1]

  • Filter the Sample: Always filter your sample into the NMR tube to remove dust and other particulates which can degrade spectral quality.[4]

References

Addressing skin and eye irritation from 4-cyclohexylbutan-1-ol exposure

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Managing Skin and Eye Irritation

This guide provides immediate steps to take in case of accidental exposure to 4-cyclohexylbutan-1-ol or similar chemical compounds during your experiments.

Issue Question Immediate Action Follow-up / Prevention
Skin Contact What should I do if this compound comes into contact with my skin?1. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing while continuing to flush. 3. Wash the area thoroughly with soap and water.[2]1. Seek medical attention if irritation, redness, or pain persists. 2. Review handling procedures to identify and mitigate the cause of exposure. 3. Ensure appropriate personal protective equipment (PPE), such as chemical-resistant gloves, was worn correctly.
Eye Contact What is the protocol for accidental eye exposure?1. Immediately flush the eyes with a gentle, steady stream of lukewarm water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so.[2][3] 3. Use an emergency eyewash station if available.[2]1. Seek immediate medical attention from an ophthalmologist.[3] 2. Do not rub the eyes. 3. Ensure safety goggles or a face shield are always worn when handling the chemical.
Inhalation What if I inhale vapors?1. Immediately move to an area with fresh air. 2. If breathing is difficult, administer oxygen if you are trained to do so. 3. Seek immediate medical attention.1. Work in a well-ventilated area, preferably under a chemical fume hood. 2. If exposure occurs, evaluate the ventilation and handling procedures. 3. Consider respiratory protection for tasks with a higher risk of vapor generation.
Ingestion What should I do if I accidentally ingest the substance?1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention and provide the SDS to the medical personnel.1. Never pipette by mouth. 2. Do not eat, drink, or smoke in laboratory areas. 3. Maintain a strict separation between personal items and laboratory chemicals.

Frequently Asked Questions (FAQs)

General Safety and Handling

Q1: What are the known hazards of this compound?

A1: Specific data on skin and eye irritation for this compound is limited.[1] However, structurally similar compounds are known to cause skin and eye irritation. For instance, 4-cyclohexylbutan-2-one is classified as causing skin irritation (H315) and serious eye irritation (H319).[4] Similarly, 1-cyclohexylbutan-1-one is also listed as causing skin and eye irritation.[5] Given these similarities, it is prudent to handle this compound with care, assuming it may have similar irritant properties.

Q2: What type of Personal Protective Equipment (PPE) should I wear when handling this compound?

A2: To minimize exposure risk, it is essential to use appropriate PPE.[6] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for any signs of degradation or puncture before use.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Footwear: Closed-toe shoes are required in the laboratory.

In Case of Exposure

Q3: How long should I flush my skin or eyes after exposure?

A3: For both skin and eye exposure, it is recommended to flush with water for at least 15 minutes. This helps to remove the chemical and reduce the potential for irritation or damage.

Q4: When should I seek medical attention after an exposure?

A4: Medical attention should be sought immediately for eye contact and ingestion. For skin contact, medical advice should be sought if irritation, redness, pain, or any other symptoms develop and persist after flushing. Always provide the medical personnel with the Safety Data Sheet (SDS) for the chemical.

Data on Structurally Similar Compounds

The following table summarizes the GHS hazard classifications for compounds structurally related to this compound. This data can be used to infer potential hazards.

Compound CAS Number GHS Hazard Statements Source
4-Cyclohexylbutan-2-one38284-11-2H315: Causes skin irritationH319: Causes serious eye irritation[4]
1-Cyclohexylbutan-1-one1551-08-2H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
4-Cyclohexyl-2-methyl-2-butanol83926-73-2H318: Causes serious eye damage[2][7]
3-Cyclohexylbutan-2-ol76019-87-9H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[8]

Experimental Protocols

General Protocol for In Vitro Skin Irritation Testing (Reconstructed Human Epidermis Model)

This protocol outlines a general procedure for assessing the skin irritation potential of a test chemical using a reconstructed human epidermis (RhE) model.

  • Preparation of Tissues:

    • Culture RhE tissues at the air-liquid interface according to the manufacturer's instructions.

    • Ensure the tissues have reached the appropriate level of differentiation before testing.

  • Application of Test Chemical:

    • Apply a defined amount of the test chemical (e.g., this compound) topically to the surface of the RhE tissue.

    • Include positive (known irritant) and negative (non-irritant) controls in parallel.

  • Incubation:

    • Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Washing and Post-Incubation:

    • Thoroughly wash the tissues to remove the test chemical.

    • Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate to allow viable cells to reduce MTT to formazan.

    • Extract the formazan and measure its absorbance spectrophotometrically.

    • Calculate cell viability as a percentage relative to the negative control.

  • Data Interpretation:

    • Classify the chemical as an irritant or non-irritant based on the mean tissue viability. A common threshold is a viability of less than 50% indicating an irritant.

Visualizations

G cluster_exposure Chemical Exposure cluster_cellular Cellular Response cluster_tissue Tissue Response cluster_symptoms Clinical Symptoms Exposure This compound Exposure CellDamage Cell Membrane Damage Exposure->CellDamage ReleaseMediators Release of Inflammatory Mediators (e.g., Cytokines) CellDamage->ReleaseMediators Vasodilation Vasodilation & Increased Permeability ReleaseMediators->Vasodilation ImmuneCell Immune Cell Infiltration Vasodilation->ImmuneCell Irritation Redness, Swelling, Pain (Irritation) ImmuneCell->Irritation

Caption: Generalized signaling pathway for skin irritation.

G cluster_workflow Laboratory Exposure Response Workflow Exposure Accidental Exposure (Skin/Eye Contact) Decontaminate Immediate Decontamination (Flush with Water for 15 min) Exposure->Decontaminate Assess Assess Severity of Irritation Decontaminate->Assess Medical Seek Medical Attention Assess->Medical Symptoms Persist NoSymptoms No Persistent Symptoms Assess->NoSymptoms No Symptoms Report Report Incident to Lab Supervisor Medical->Report NoSymptoms->Report Review Review and Update Safety Protocols Report->Review

Caption: Laboratory workflow for responding to chemical exposure.

References

Managing Respiratory Risks Associated with 4-Cyclohexylbutan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential respiratory hazards of working with 4-cyclohexylbutan-1-ol?

A1: Although specific data on respiratory irritation for this compound is limited, it is a volatile organic compound (VOC). In general, VOCs can cause short-term health effects such as eye, nose, and throat irritation, headaches, dizziness, and nausea.[1] Long-term or excessive exposure to some VOCs can lead to more severe health issues.[2] Therefore, it is crucial to handle this compound with appropriate safety measures to minimize inhalation exposure.

Q2: What are the immediate signs of respiratory irritation I should watch for?

A2: Common signs of respiratory irritation from chemical inhalation include coughing, wheezing, shortness of breath, and a burning sensation in the nose, throat, or chest.[3] You might also experience eye irritation, such as tearing and redness.[3]

Q3: What should I do if I suspect I have inhaled this compound and am experiencing irritation?

A3: If you suspect inhalation and feel any irritation, immediately move to an area with fresh air.[3][4] Alert your supervisor and colleagues. If symptoms persist or worsen, seek immediate medical attention.[4][5]

Q4: What type of personal protective equipment (PPE) is necessary when handling this compound?

A4: When handling this compound, appropriate PPE is essential. This includes:

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or in poorly ventilated areas.[6][7]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[8]

  • Gloves: Chemically resistant gloves should be worn. Always inspect gloves for any signs of degradation before use.

  • Lab Coat: A standard lab coat should be worn to protect against skin contact.

Q5: How can I minimize the release of vapors during my experiment?

A5: To minimize vapor release, always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][9] Keep containers tightly closed when not in use.[8] For procedures involving heating, use appropriate condensers to prevent the escape of volatile compounds.[10]

Troubleshooting Guide

Issue Possible Cause Solution
Noticeable odor of the compound in the lab. Inadequate ventilation or a spill.Immediately stop work and evacuate the area if the odor is strong. Ensure the fume hood is functioning correctly. Check for any spills and clean them up using appropriate procedures.
Feeling dizzy or nauseous while working. Inhalation of vapors due to improper PPE or ventilation.Move to fresh air immediately.[3][4] Review your PPE to ensure it is appropriate and correctly fitted. Check the ventilation in your work area. Report the incident to your safety officer.
Irritation of eyes, nose, or throat. Direct exposure to vapors.Move to fresh air.[3] If eye irritation occurs, flush with water for at least 15 minutes.[11][12] Ensure you are using proper eye and respiratory protection.

Experimental Protocols

Safe Handling Protocol for this compound
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the entire procedure, paying close attention to the potential for inhalation exposure.

  • Engineering Controls:

    • Always work in a properly functioning chemical fume hood.[9]

    • Ensure adequate laboratory ventilation, with air intakes located away from exhaust sources.[9]

  • Personal Protective Equipment (PPE):

    • Wear a NIOSH-approved respirator with organic vapor cartridges when handling the compound outside of a fume hood or during procedures with a high risk of aerosolization.[7][13]

    • Wear chemical splash goggles, a lab coat, and chemically resistant gloves.

  • Handling Procedures:

    • Dispense and handle the liquid in a fume hood to minimize vapor release.

    • Keep all containers of this compound sealed when not in use.

    • Avoid heating the compound in an open system. Use a condenser for reactions at elevated temperatures.[10]

  • Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal guidelines.

  • Emergency Procedures:

    • Know the location of the nearest safety shower and eyewash station.

    • In case of a spill, follow your laboratory's established spill cleanup procedure for volatile organic compounds.

    • For any exposure, move to fresh air immediately and seek medical attention if symptoms develop or persist.[3][4][5]

Visualizations

RiskManagementWorkflow HazardID Hazard Identification (this compound as a VOC) RiskAssess Risk Assessment (Evaluate exposure potential) HazardID->RiskAssess Hierarchy Hierarchy of Controls RiskAssess->Hierarchy Elimination Elimination/Substitution (Consider less volatile alternatives) Hierarchy->Elimination Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Hierarchy->Engineering Admin Administrative Controls (SOPs, Training) Hierarchy->Admin PPE Personal Protective Equipment (Respirator, Goggles, Gloves) Hierarchy->PPE Least Effective Emergency Emergency Response (Spill Kit, First Aid) Engineering->Emergency Admin->Emergency PPE->Emergency

Caption: Risk management workflow for handling this compound.

EmergencyResponseProtocol Start Inhalation Exposure Suspected Move Move to Fresh Air Immediately Start->Move Alert Alert Supervisor and Colleagues Move->Alert Assess Assess Symptoms Alert->Assess NoSymptoms No or Minor Symptoms Assess->NoSymptoms No/Minor Symptoms Symptoms Persist or Worsen Assess->Symptoms Yes Monitor Monitor for any Developing Symptoms NoSymptoms->Monitor Medical Seek Immediate Medical Attention Symptoms->Medical Report Report Incident Monitor->Report Medical->Report

References

Preventing static discharge during handling of 4-cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of 4-cyclohexylbutan-1-ol, with a specific focus on preventing static discharge.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific hazard classifications can vary, this compound is a combustible liquid. The primary concern during handling is the potential for its vapors to form a flammable mixture with air, which can be ignited by a static discharge or other ignition sources. One source indicates a flash point of 228.0°F (108.9°C)[1]. It is crucial to consult the most current Safety Data Sheet (SDS) for comprehensive hazard information.

Q2: What is static electricity and why is it a concern when handling this chemical?

A2: Static electricity is an imbalance of electric charges on the surface of a material. The flow and agitation of flammable or combustible liquids, such as pouring or stirring, can generate static electricity[2][3]. If a sufficient charge accumulates, it can discharge as a spark. This spark can provide the ignition energy needed to ignite the flammable vapors of this compound, leading to a fire or explosion[4][5]. The risk is particularly high in cold, dry environments where static electricity is more likely to accumulate[2].

Q3: What are the essential safety precautions to prevent static discharge?

A3: The fundamental safety precautions are grounding and bonding.

  • Grounding: This involves connecting a container to the earth, which allows any generated static charge to dissipate safely into the ground[6].

  • Bonding: This involves connecting two or more containers with a conductive wire to equalize their electrical potential, preventing a spark from jumping between them[2][6].

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Appropriate PPE is crucial for personal safety. This typically includes:

  • Safety glasses or goggles: To protect the eyes from splashes.

  • Chemical-resistant gloves: Inspect gloves for any damage before use.

  • Lab coat or chemical-resistant apron: To protect skin and clothing.

  • Closed-toe shoes: To protect the feet.

Avoid wearing clothing made of synthetic materials like polyester, as they can generate static electricity[6].

Troubleshooting Guide: Preventing Static Discharge

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Solution
Suspected static buildup (e.g., crackling sound, feeling of static) Inadequate grounding or bonding of equipment.Immediately stop the operation. Ensure all conductive containers and equipment are properly grounded and bonded before proceeding.
Low humidity in the laboratory environment.If possible and safe for your experiment, increase the humidity in the work area. Cold, dry atmospheres are more conducive to static electricity buildup[2].
Use of non-conductive equipment.Whenever possible, use conductive containers and equipment. If using non-metallic containers, grounding must be achieved by making direct contact with the liquid[2].
Visible spark during liquid transfer A significant static discharge has occurred.IMMEDIATELY EVACUATE THE AREA. If a fire has started and it is safe to do so, use a fire extinguisher rated for chemical fires. Alert your institution's safety personnel. Do not resume work until the area has been declared safe and the cause of the spark has been identified and rectified.
Uncertainty about proper grounding/bonding setup Lack of familiarity with the procedures.Consult your institution's Environmental Health and Safety (EHS) department for guidance and training on proper grounding and bonding techniques. Do not proceed if you are unsure.

Experimental Protocols: Grounding and Bonding for Safe Liquid Transfer

Objective: To safely transfer this compound from a larger storage container to a smaller receiving vessel while minimizing the risk of static discharge.

Materials:

  • Conductive storage container of this compound

  • Conductive receiving vessel (e.g., metal safety can)

  • Grounding clamp and wire assembly

  • Bonding wire with clamps

  • Appropriate PPE (safety glasses, chemical-resistant gloves, lab coat)

Procedure:

  • Work Area Preparation:

    • Ensure the work area is well-ventilated, preferably within a fume hood.

    • Remove all potential ignition sources from the vicinity.

    • Confirm the location and accessibility of a fire extinguisher.

  • Grounding the Dispensing Container:

    • Attach one end of the grounding wire to a known, verified grounding point (e.g., a grounded metal pipe or a dedicated grounding bus bar).

    • Attach the other end of the grounding wire securely to the metal storage container from which you will be dispensing.

  • Bonding the Containers:

    • Attach one clamp of the bonding wire to the grounded dispensing container.

    • Attach the other clamp of the bonding wire to the conductive receiving vessel. This ensures that both containers are at the same electrical potential.

  • Liquid Transfer:

    • Once the grounding and bonding connections are secure, you may proceed with the transfer of this compound.

    • Pour the liquid slowly and smoothly to minimize the generation of static electricity. Avoid splashing.

  • Completion of Transfer:

    • After the transfer is complete, securely cap both containers.

    • Remove the bonding wire first, and then remove the grounding wire.

Visual Guide to Static Prevention Workflow

StaticPreventionWorkflow cluster_prep Preparation cluster_grounding Grounding & Bonding cluster_transfer Liquid Transfer cluster_completion Completion cluster_emergency Emergency start Start Handling This compound check_area Is the work area well-ventilated and free of ignition sources? start->check_area ppe Wear appropriate PPE check_area->ppe Yes stop_no_vent STOP! Rectify work area before proceeding check_area->stop_no_vent No ground_dispensing Ground the dispensing container ppe->ground_dispensing bond_containers Bond the dispensing and receiving containers ground_dispensing->bond_containers transfer Proceed with slow, controlled liquid transfer bond_containers->transfer observe Observe for any signs of static discharge transfer->observe secure_containers Securely cap all containers observe->secure_containers No issues spark_detected Spark Detected! observe->spark_detected Yes remove_bonds Remove bonding wire, then grounding wire secure_containers->remove_bonds end End of Procedure remove_bonds->end evacuate EVACUATE AREA and alert safety personnel spark_detected->evacuate

Caption: Workflow for preventing static discharge during liquid transfer.

References

Incompatible materials to avoid with 4-cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Cyclohexylbutan-1-ol

This guide provides essential information on the chemical incompatibilities of this compound to ensure safe handling and experimental integrity for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with this compound?

A1: this compound is a primary alcohol. The primary hazards stem from its reactivity with strong oxidizing agents, strong acids, alkali metals, and acid halides/anhydrides. Reactions with these substances can be exothermic and may produce hazardous byproducts.

Q2: Can I store this compound with other organic solvents?

A2: Generally, this compound can be stored with other neutral and stable organic solvents. However, it is crucial to avoid storage with or near strong acids, strong bases, oxidizing agents, and other reactive chemicals to prevent accidental contact and hazardous reactions.

Q3: Are there any specific storage conditions I should be aware of?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Containers should be tightly sealed to prevent exposure to moisture and air, which can lead to slow oxidation over time.

Q4: What are the signs of a potential incompatibility reaction?

A4: Signs of an incompatibility reaction can include, but are not limited to, a noticeable increase in temperature (exothermic reaction), gas evolution, color change, precipitation of solids, or the formation of viscous or tarry materials. If any of these are observed, the experiment should be treated with caution, and appropriate safety measures should be taken.

Troubleshooting Guide: Experimental Issues

Problem 1: An unexpected color change and temperature increase are observed when mixing this compound with a reagent.

  • Possible Cause: You may have inadvertently mixed this compound with a strong oxidizing agent (e.g., potassium permanganate, chromium trioxide) or a strong acid. These reagents can react exothermically with the alcohol functional group.

  • Solution: Immediately cease the addition of the reagent. If safe to do so, cool the reaction vessel using an ice bath. Ensure adequate ventilation and be prepared for potential gas evolution. Review your experimental protocol to identify the incompatible reagent and revise the procedure to avoid this mixture.

Problem 2: A solid precipitate forms when this compound is added to a reaction mixture.

  • Possible Cause: This could be due to the reaction of this compound with an alkali metal (e.g., sodium, potassium) to form an insoluble alkoxide salt. Alternatively, a reaction with an acid halide or anhydride in the presence of a base could produce an insoluble ester.

  • Solution: Stop the addition and assess the situation. If an alkali metal was used, the precipitate is likely the corresponding alkoxide. If an acid halide/anhydride was used, it is likely the ester product. The solubility will depend on the specific reaction conditions and solvent used. You may need to adjust the solvent system or filtration procedure to handle the precipitate.

Problem 3: The reaction involving this compound is not proceeding as expected, and the starting material is recovered.

  • Possible Cause: The cyclohexane ring in this compound is generally unreactive under standard laboratory conditions. If your intended reaction targets the cyclohexane moiety, it will likely require harsh conditions, such as high temperatures and pressures, or specific catalysts. The primary alcohol group is the more reactive site.

  • Solution: Re-evaluate your synthetic strategy. If the reaction is intended to modify the cyclohexane ring, ensure that the reaction conditions are appropriate for such a stable cycloalkane. If the reaction is intended for the alcohol, ensure that the reagents and catalysts are suitable for primary alcohol transformations.

Incompatible Materials Summary

The following table summarizes the key materials and classes of substances that are incompatible with this compound.

Incompatible Material ClassSpecific ExamplesPotential Hazard
Strong Oxidizing Agents Potassium permanganate, Chromium trioxide, PeroxidesVigorous, exothermic reaction that can lead to fire or explosion. Oxidation of the alcohol to an aldehyde or carboxylic acid.
Strong Acids Sulfuric acid, Nitric acid, Hydrochloric acidExothermic reaction, dehydration to form an alkene, or formation of an ester. Can cause degradation of the material.
Alkali Metals Sodium, Potassium, LithiumFlammable hydrogen gas is produced, and a corresponding metal alkoxide is formed. The reaction can be highly exothermic.
Acid Halides & Anhydrides Acetyl chloride, Acetic anhydrideExothermic reaction leading to the formation of an ester and a corrosive acid byproduct (e.g., HCl).
Isocyanates Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI)Exothermic polymerization reaction.

Visualization of Incompatible Material Relationships

The following diagram illustrates the logical relationships between this compound and its primary incompatible material categories.

IncompatibleMaterials cluster_main This compound cluster_incompatible Incompatible Materials main This compound OxidizingAgents Strong Oxidizing Agents main->OxidizingAgents Violent Reaction StrongAcids Strong Acids main->StrongAcids Decomposition/Reaction AlkaliMetals Alkali Metals main->AlkaliMetals Gas Evolution (H₂) AcidHalides Acid Halides & Anhydrides main->AcidHalides Exothermic Reaction Isocyanates Isocyanates main->Isocyanates Polymerization

Caption: Incompatibility pathways for this compound.

Validation & Comparative

A Comparative Analysis of 4-Cyclohexylbutan-1-ol and 4-Phenylbutyl Alcohol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 4-cyclohexylbutan-1-ol and 4-phenylbutyl alcohol, two structurally related primary alcohols with distinct physical, chemical, and potential biological properties. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields, offering a side-by-side examination of their characteristics, synthesis, and applications, supported by available data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and development. The key difference lies in the terminal substituent on the butyl chain: a cyclohexane ring for this compound and a phenyl group for 4-phenylbutyl alcohol. This structural variation significantly influences their polarity, lipophilicity, and other physical characteristics.

PropertyThis compound4-Phenylbutyl Alcohol
CAS Number 4441-57-0[1]3360-41-6
Molecular Formula C₁₀H₂₀O[1]C₁₀H₁₄O
Molecular Weight 156.27 g/mol [1]150.22 g/mol [2]
Appearance Colorless liquidColorless to pale yellow liquid
Odor -Mild, sweet, floral, rosy[3]
Boiling Point 103-104 °C at 4 mmHg140-142 °C at 14 mmHg[3]
Density 0.902 g/mL at 25 °C0.984 g/mL at 20 °C
Refractive Index 1.466 at 20 °C1.521 at 20 °C[3]
Solubility -Slightly soluble in water; soluble in alcohol and oils
LogP (calculated) 3.5[1]2.3[4]

Synthesis and Manufacturing

Both compounds can be synthesized through various established organic chemistry routes. The choice of synthesis often depends on the availability of starting materials, desired scale, and economic feasibility.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 4-cyclohexylbutyric acid.

Experimental Protocol: Reduction of 4-Cyclohexylbutyric Acid

Materials:

  • 4-Cyclohexylbutyric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2N Hydrochloric acid (HCl)

  • Saturated aqueous brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 4-cyclohexylbutyric acid in anhydrous diethyl ether is prepared.

  • The flask is cooled in an ice bath.

  • A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of the carboxylic acid.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours.

  • The reaction is carefully quenched by the slow, dropwise addition of 2N HCl while cooling in an ice bath.

  • The mixture is diluted with diethyl ether, and the organic and aqueous layers are separated.

  • The organic layer is washed with saturated aqueous brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound as a clear oil.

Synthesis of 4-Phenylbutyl Alcohol

4-Phenylbutyl alcohol can be synthesized via several methods, including the reduction of 4-phenylbutanoic acid or its esters, or through a Grignard reaction.

Experimental Protocol: Grignard Reaction for 4-Phenylbutyl Alcohol Synthesis

Materials:

  • 3-Phenylpropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Paraformaldehyde or ethylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for Grignard reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings are placed.

  • A solution of 3-phenylpropyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.

  • Once the reaction is initiated, the remaining solution of 3-phenylpropyl bromide is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

  • The Grignard reagent is then slowly added to a stirred suspension of paraformaldehyde or a solution of ethylene oxide in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred for several hours and then quenched by the slow addition of saturated aqueous ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield 4-phenylbutyl alcohol.

Comparative Applications and Biological Activity

While direct comparative studies are limited, the distinct structural features of these two alcohols suggest different potential applications and biological activities.

4-Phenylbutyl Alcohol:

  • Fragrance and Flavors: Due to its mild, sweet, and floral odor, 4-phenylbutyl alcohol is utilized in the fragrance industry. Its mechanism of action in this context involves interaction with olfactory receptors in the nose.

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical agents. Its structural similarity to phenethyl alcohol derivatives makes it a valuable precursor for certain central nervous system-active compounds.

  • Potential Biological Activity: While specific pharmacological data for 4-phenylbutyl alcohol is scarce, its analog, 4-phenylbutyric acid (4-PBA), has been shown to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[5][6] This suggests that 4-phenylbutyl alcohol could be a precursor for compounds with similar activities or may possess its own, yet unexplored, biological effects. Studies on the closely related 2-phenylethanol have shown bacteriostatic activity by affecting the structure of biomembranes.[7]

This compound:

  • Chemical Synthesis: It is used as a chemical intermediate. For example, it is a precursor for the synthesis of 3-cyclohexylpropyl caffeate.

  • Potential Biological Activity: There is a notable lack of publicly available data on the specific pharmacological or biological activities of this compound. However, the presence of the cyclohexyl group, a common moiety in various biologically active molecules, suggests potential for unexplored pharmacological effects.[8] For instance, some cyclohexyl-containing compounds have been investigated for their anti-inflammatory and antiviral properties.[9] The biological activity of a structural analog, 4-cyclohexyl-2-methyl-2-butanol, has been primarily evaluated for its safety as a fragrance ingredient, where it was found to be non-sensitizing and non-genotoxic.[8]

Visualizing Synthesis Workflows

The following diagrams illustrate the general synthetic pathways for this compound and 4-phenylbutyl alcohol.

Synthesis_of_4_Cyclohexylbutan_1_ol 4-Cyclohexylbutyric Acid 4-Cyclohexylbutyric Acid Reduction\n(LiAlH4, Ether) Reduction (LiAlH4, Ether) 4-Cyclohexylbutyric Acid->Reduction\n(LiAlH4, Ether) This compound This compound Reduction\n(LiAlH4, Ether)->this compound

Caption: Synthesis of this compound via reduction.

Synthesis_of_4_Phenylbutyl_Alcohol cluster_grignard Grignard Reagent Formation 3-Phenylpropyl Bromide 3-Phenylpropyl Bromide Mg, Ether Mg, Ether 3-Phenylpropyl Bromide->Mg, Ether 3-Phenylpropylmagnesium Bromide 3-Phenylpropylmagnesium Bromide Mg, Ether->3-Phenylpropylmagnesium Bromide Reaction with\nFormaldehyde/Ethylene Oxide Reaction with Formaldehyde/Ethylene Oxide 3-Phenylpropylmagnesium Bromide->Reaction with\nFormaldehyde/Ethylene Oxide 4-Phenylbutyl Alcohol 4-Phenylbutyl Alcohol Reaction with\nFormaldehyde/Ethylene Oxide->4-Phenylbutyl Alcohol

Caption: Synthesis of 4-Phenylbutyl Alcohol via Grignard reaction.

Conclusion

This compound and 4-phenylbutyl alcohol, while structurally similar, exhibit distinct physicochemical properties that influence their applications. 4-Phenylbutyl alcohol is well-established in the fragrance industry and as a pharmaceutical intermediate, with its aromatic ring contributing to its characteristic odor and reactivity. In contrast, this compound is primarily utilized as a chemical intermediate, and its biological activities remain largely unexplored, presenting an opportunity for future research. The choice between these two compounds will ultimately depend on the specific requirements of the intended application, with the phenyl derivative offering a platform for aromatic interactions and the cyclohexyl analog providing a non-aromatic, lipophilic scaffold. Further comparative studies are warranted to fully elucidate the performance and potential of these molecules in various scientific and industrial domains.

References

A Comparative Analysis of the Reactivity of 4-Cyclohexylbutan-1-ol and Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-cyclohexylbutan-1-ol, a primary alcohol, and cyclohexanol, a secondary alcohol. Understanding the nuanced differences in their reaction kinetics and mechanisms is crucial for synthetic chemists in optimizing reaction conditions and predicting product outcomes. While direct comparative kinetic data for this compound is not extensively available in the literature, this guide leverages established principles of alcohol reactivity, supported by experimental data for cyclohexanol and analogous primary alcohols, to provide a comprehensive analysis.

Structural and Electronic Differences

The reactivity of an alcohol is fundamentally dictated by the substitution of the carbon atom bearing the hydroxyl group. This compound possesses a primary hydroxyl group, where the carbinol carbon is attached to only one other carbon atom. In contrast, cyclohexanol features a secondary hydroxyl group, with the carbinol carbon bonded to two other carbon atoms. This structural distinction gives rise to significant differences in steric hindrance and the stability of potential carbocation intermediates, which in turn govern their reactivity in key organic transformations.

Comparative Reactivity in Key Reactions

The following sections detail the expected differences in reactivity between this compound and cyclohexanol in oxidation, esterification, and dehydration reactions.

Oxidation

The oxidation of alcohols is a cornerstone of organic synthesis, yielding valuable carbonyl compounds. The reactivity in oxidation reactions is highly dependent on the class of the alcohol.

General Reactivity Trend: Primary alcohols are generally more susceptible to oxidation than secondary alcohols.

This compound (Primary Alcohol): Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. Milder reagents, such as pyridinium chlorochromate (PCC), will typically yield the corresponding aldehyde, 4-cyclohexylbutanal. Stronger oxidizing agents, like Jones reagent (CrO₃ in H₂SO₄/acetone), will oxidize the primary alcohol directly to the carboxylic acid, 4-cyclohexylbutanoic acid.

Cyclohexanol (Secondary Alcohol): Secondary alcohols are oxidized to ketones. For instance, the oxidation of cyclohexanol yields cyclohexanone. This reaction is a common transformation in organic chemistry.

Supporting Experimental Data: A comparative study on the oxidation of 1-hexanol (a primary alcohol) and cyclohexanol (a secondary alcohol) by chloramine-B revealed that the primary alcohol, 1-hexanol, exhibits a faster oxidation rate. This observation aligns with the general principle that primary alcohols are more readily oxidized than secondary alcohols.

ReactionSubstrateOxidizing AgentRelative RateProduct
Oxidation1-Hexanol (Primary)Chloramine-BFasterHexanal/Hexanoic Acid
OxidationCyclohexanol (Secondary)Chloramine-BSlowerCyclohexanone
Esterification

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is a fundamental process in the synthesis of fragrances, polymers, and pharmaceuticals. The rate of esterification is sensitive to steric hindrance around the hydroxyl group.

General Reactivity Trend: Primary alcohols typically react faster in Fischer esterification than secondary alcohols due to reduced steric hindrance.

This compound (Primary Alcohol): The hydroxyl group of this compound is sterically unhindered, allowing for relatively rapid esterification with a variety of carboxylic acids in the presence of an acid catalyst.

Cyclohexanol (Secondary Alcohol): The hydroxyl group in cyclohexanol is more sterically hindered than that of a primary alcohol. Consequently, its esterification is generally slower under similar conditions.

Supporting Experimental Data: Kinetic studies on the esterification of various alcohols have consistently shown that the reaction rate decreases with increasing steric bulk around the hydroxyl group. For example, kinetic data for the esterification of acetic acid with 1-butanol (a primary alcohol) can be compared with the general understanding of cyclohexanol's reactivity.

ReactionSubstrateReactantCatalystRelative Rate
Esterification1-Butanol (Primary)Acetic AcidH₂SO₄Faster
EsterificationCyclohexanol (Secondary)Acetic AcidH₂SO₄Slower
Dehydration

The acid-catalyzed dehydration of alcohols to form alkenes is a classic elimination reaction. The ease of this reaction is primarily governed by the stability of the carbocation intermediate formed.

General Reactivity Trend: The order of reactivity for alcohol dehydration is tertiary > secondary > primary.

This compound (Primary Alcohol): Dehydration of primary alcohols proceeds through an E2 mechanism, which avoids the formation of a highly unstable primary carbocation. This reaction generally requires harsh conditions, such as high temperatures and a strong acid catalyst. The expected product from the dehydration of this compound would be 4-cyclohexylbut-1-ene.

Cyclohexanol (Secondary Alcohol): Secondary alcohols dehydrate via an E1 mechanism, which involves the formation of a more stable secondary carbocation intermediate. This reaction proceeds under milder conditions compared to the dehydration of primary alcohols. The dehydration of cyclohexanol to cyclohexene is a well-established laboratory procedure.

Supporting Experimental Data: Kinetic studies on the dehydration of cyclohexanol in high-temperature water have provided valuable insights into its reaction mechanism and rates. While direct kinetic data for this compound is unavailable, the general conditions required for the dehydration of other primary alcohols, such as 1-pentanol, can be used for comparison.

ReactionSubstrateMechanismReaction ConditionsRelative Rate
DehydrationThis compound (Primary)E2Harsher (Higher Temp.)Slower
DehydrationCyclohexanol (Secondary)E1Milder (Lower Temp.)Faster

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.

Oxidation of a Secondary Alcohol: Synthesis of Cyclohexanone from Cyclohexanol

Materials:

  • Cyclohexanol

  • Glacial acetic acid

  • Sodium hypochlorite solution (bleach)

  • Sodium bisulfite

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Potassium iodide-starch paper

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, place cyclohexanol and glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add sodium hypochlorite solution from the dropping funnel while maintaining the temperature below 35°C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess oxidant).

  • If excess oxidant is present, add sodium bisulfite solution until the test is negative.

  • Saturate the aqueous layer with sodium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield cyclohexanone.

Fischer Esterification of a Primary Alcohol

Materials:

  • Primary alcohol (e.g., this compound)

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • An appropriate solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, combine the primary alcohol, carboxylic acid, and a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with the solvent and transfer it to a separatory funnel.

  • Wash the organic layer with water, then with sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation if necessary.

Acid-Catalyzed Dehydration of a Secondary Alcohol: Synthesis of Cyclohexene from Cyclohexanol

Materials:

  • Cyclohexanol

  • Concentrated sulfuric acid or phosphoric acid

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

Procedure:

  • Place cyclohexanol in a distillation flask.

  • Carefully add concentrated sulfuric acid or phosphoric acid to the flask.

  • Set up a simple distillation apparatus.

  • Heat the mixture and collect the distillate, which is a mixture of cyclohexene and water.

  • Transfer the distillate to a separatory funnel and wash it with saturated sodium chloride solution.

  • Separate the organic layer (cyclohexene) and dry it over anhydrous calcium chloride.

  • Perform a final distillation to obtain pure cyclohexene.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed reactions.

Oxidation_Pathways cluster_primary This compound (Primary) cluster_secondary Cyclohexanol (Secondary) p_alcohol This compound p_aldehyde 4-Cyclohexylbutanal p_alcohol->p_aldehyde Mild Oxidant (e.g., PCC) p_acid 4-Cyclohexylbutanoic Acid p_alcohol->p_acid Strong Oxidant (e.g., Jones) p_aldehyde->p_acid Strong Oxidant (e.g., Jones) s_alcohol Cyclohexanol s_ketone Cyclohexanone s_alcohol->s_ketone Oxidizing Agent

Fig. 1: Oxidation pathways for primary and secondary alcohols.

Esterification_Workflow start Alcohol + Carboxylic Acid reflux Reflux with Acid Catalyst start->reflux workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reflux->workup dry Dry with Anhydrous Salt workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Distillation) evaporate->purify product Ester purify->product

Fig. 2: General experimental workflow for Fischer esterification.

Dehydration_Mechanisms cluster_primary_dehydration Primary Alcohol Dehydration cluster_secondary_dehydration Secondary Alcohol Dehydration p_alc Primary Alcohol p_transition E2 Transition State p_alc->p_transition H⁺, Δ p_alkene Alkene p_transition->p_alkene s_alc Secondary Alcohol s_carbocation Secondary Carbocation s_alc->s_carbocation H⁺, -H₂O s_alkene Alkene s_carbocation->s_alkene -H⁺

Fig. 3: Contrasting mechanisms for the dehydration of primary and secondary alcohols.

Conclusion

The Pivotal Role of the Cyclohexyl Ring: A Comparative Guide to the Structure-Activity Relationship of 4-Cyclohexylbutan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-cyclohexylbutan-1-ol scaffold presents a compelling starting point for drug discovery, offering a unique combination of lipophilicity and conformational flexibility. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their potential as histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and antiviral compounds. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to facilitate the rational design of novel therapeutics based on this versatile chemical motif.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is significantly influenced by modifications to the core structure. The following table summarizes the hypothetical inhibitory concentrations (IC50) of a focused library of analogs against key biological targets. This data, while illustrative, is based on established SAR principles for each target class and serves to guide future synthetic efforts.

Analog Structure HDAC1 IC50 (µM) LPS-induced NO Production IC50 (µM) Antiviral (H1N1) EC50 (µM)
1 This compound>10085.2>100
2 (4-cyclohexylbutyl)amine55.662.178.4
3 N-hydroxy-4-cyclohexylbutanamide0.2525.845.3
4 4-(4-aminocyclohexyl)butan-1-ol>10070.5>100
5 4-cyclohexylbutane-1-thiol89.375.492.1
6 1-fluoro-4-cyclohexylbutane>100>100>100
7 4-phenylbutan-1-ol15.742.165.8

SAR Summary:

  • HDAC Inhibition: The introduction of a hydroxamic acid moiety (Analog 3) dramatically increases HDAC inhibitory activity, a well-established principle in HDAC inhibitor design. The terminal amine in Analog 2 shows moderate activity, suggesting that a metal-chelating group is crucial for potent inhibition. The parent alcohol (Analog 1) and other modifications show weak to no activity.

  • Anti-Inflammatory Activity: Analogs with the ability to interfere with inflammatory signaling pathways, such as those containing amine and hydroxamic acid groups (Analogs 2 and 3), exhibit the most potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for these functional groups in modulating the activity of enzymes like inducible nitric oxide synthase (iNOS).

  • Antiviral Activity: The antiviral activity appears to be less sensitive to the modifications presented in this focused library, with most analogs showing modest to low efficacy. The hydroxamic acid derivative (Analog 3) displays the most promising activity, hinting at a potential antiviral mechanism involving host HDACs or other metalloenzymes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound analogs. The following are standard protocols for assessing the key biological activities discussed in this guide.

Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay is a common method for screening HDAC inhibitors.

Principle: The assay measures the activity of HDAC enzymes, which catalyze the removal of acetyl groups from a lysine residue on a synthetic substrate. Deacetylation of the substrate allows a developer enzyme to cleave the peptide bond, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well microplate, add the test compound, a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1), and the fluorogenic HDAC substrate.[1]

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to occur.

  • Add a developer solution containing a protease that specifically cleaves the deacetylated substrate.[2]

  • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percent inhibition of HDAC activity for each concentration of the test compound and determine the IC50 value.

In Vitro Anti-Inflammatory Assay (LPS-induced NO Production)

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[3][4]

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with LPS. NO is rapidly oxidized to nitrite in the cell culture medium. The concentration of nitrite can be measured using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[3]

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Calculate the percent inhibition of NO production and the IC50 value.

  • A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.[4]

Antiviral Plaque Reduction Assay

This is the gold standard assay for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The cells are then covered with a semi-solid overlay medium that restricts the spread of the virus to adjacent cells. Each infectious virus particle will create a localized area of cell death, or "plaque," which can be visualized and counted. The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.

Procedure:

  • Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6- or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of the test compound.

  • In separate tubes, mix the virus dilutions with the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Inoculate the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.

  • Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.

  • Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percent reduction in plaque formation compared to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these analogs.

HDAC_Inhibition cluster_nucleus Cell Nucleus DNA DNA Histone Histone Protein AcetylatedHistone Acetylated Histone (Relaxed Chromatin) Histone->AcetylatedHistone Acetylation DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) AcetylatedHistone->DeacetylatedHistone Deacetylation GeneExpression Gene Expression AcetylatedHistone->GeneExpression GeneRepression Gene Repression DeacetylatedHistone->GeneRepression HAT Histone Acetyltransferase (HAT) HDAC Histone Deacetylase (HDAC) Analog3 Analog 3 (HDAC Inhibitor) Analog3->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by Analog 3, leading to increased gene expression.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates iNOS_Gene iNOS Gene NFkB_Pathway->iNOS_Gene Induces Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_Protein->NO Produces Analog2_3 Analogs 2 & 3 Analog2_3->NFkB_Pathway Inhibits

Caption: Inhibition of the NF-κB signaling pathway by active analogs, reducing NO production.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis HostCells 1. Seed Host Cells VirusDilutions 2. Prepare Virus Dilutions CompoundDilutions 3. Prepare Compound Dilutions Inoculation 4. Inoculate Cells with Virus-Compound Mixture CompoundDilutions->Inoculation Adsorption 5. Adsorption Period Inoculation->Adsorption Overlay 6. Add Semi-Solid Overlay Adsorption->Overlay Incubate 7. Incubate for Plaque Formation Overlay->Incubate Stain 8. Fix and Stain Plaques Incubate->Stain Count 9. Count Plaques Stain->Count Calculate 10. Calculate EC50 Count->Calculate

Caption: Experimental workflow for the plaque reduction assay to determine antiviral efficacy.

References

Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes for producing 4-cyclohexylbutan-1-ol, a valuable chemical intermediate. We present a detailed examination of a classic hydride reduction method versus a catalytic hydrogenation approach. The performance of each method is supported by detailed experimental protocols and validated by a full suite of spectroscopic data, offering professionals a comprehensive resource for synthesis and characterization.

Synthesis Methodologies: A Comparison

The production of this compound can be effectively achieved through various reductive pathways. Here, we compare two robust methods: the laboratory-scale reduction of a carboxylic acid derivative using lithium aluminum hydride (LiAlH₄) and the industrially scalable catalytic hydrogenation of the corresponding aldehyde.

  • Method A: Hydride Reduction of 4-Cyclohexylbutyric Acid. This is a powerful and high-yielding method suitable for lab-scale synthesis. It utilizes the potent reducing agent lithium aluminum hydride to convert the carboxylic acid directly to the primary alcohol. While effective, this method requires stringent anhydrous conditions and careful handling of the pyrophoric LiAlH₄ reagent.

  • Method B: Catalytic Hydrogenation of 4-Cyclohexylbutanal. This method represents a "greener" and more scalable alternative. The aldehyde precursor is reduced using molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. This process avoids hazardous reagents but typically requires specialized high-pressure reactor systems.

A comparative overview of these methods is presented below.

FeatureMethod A: Hydride Reduction (LiAlH₄)Method B: Catalytic Hydrogenation
Precursor 4-Cyclohexylbutyric Acid4-Cyclohexylbutanal
Key Reagent Lithium Aluminum Hydride (LiAlH₄)Hydrogen Gas (H₂) / Metal Catalyst (e.g., Pd/C)
Safety Concerns Highly reactive, pyrophoric reagent; violent reaction with water. Requires strict inert atmosphere.Flammable hydrogen gas; requires high-pressure apparatus. Catalysts can be pyrophoric.
Reaction Conditions Anhydrous ether solvent (THF, Et₂O); typically 0 °C to reflux.Elevated pressure (50-500 psi); moderate temperature (25-100 °C); requires specialized reactor.
Typical Yield High (>90%)Very High (>95%)
Scalability Limited by safety and handling of LiAlH₄. Best for lab-scale.Highly scalable and preferred for industrial production.
Workup Involves careful quenching of excess hydride (e.g., Fieser workup), followed by extraction. Can form difficult-to-filter aluminum salts.[1]Simple filtration to remove the catalyst, followed by solvent evaporation.

Spectroscopic Validation of this compound

Regardless of the synthetic route, the structural identity and purity of the final product must be confirmed. This is achieved through a combination of spectroscopic methods. The data presented below is characteristic of pure this compound (CAS: 4441-57-0, Formula: C₁₀H₂₀O, Molecular Weight: 156.27 g/mol ).[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals corresponding to the different types of protons.

this compound with atom numbering for NMR

Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-1 ~3.64 Triplet (t) 2H -CH₂-OH
H-1' ~1.60 Singlet (s, broad) 1H -OH
H-2 ~1.57 Quintet 2H -CH₂-CH₂OH
H-3 ~1.28 Quintet 2H Cyclohexyl-CH₂-CH₂-
H-4 ~1.18 Triplet (t) 2H Cyclohexyl-CH₂-
H-5 ~1.15-1.30 Multiplet 1H Cyclohexyl -CH
H-6, H-10 (axial) ~0.85-0.95 Multiplet 4H Cyclohexyl -CH₂ (axial)
H-7, H-9 (axial) ~1.62-1.78 Multiplet 4H Cyclohexyl -CH₂ (equatorial)

| H-8 (equatorial) | ~1.62-1.78 | Multiplet | 2H | Cyclohexyl -CH₂ (equatorial) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Assignment
C-1 ~62.9 -CH₂-OH
C-2 ~33.1 -CH₂-CH₂OH
C-3 ~30.0 Cyclohexyl-CH₂-CH₂-
C-4 ~37.5 Cyclohexyl-CH₂-
C-5 ~37.8 Cyclohexyl -CH
C-6, C-10 ~33.4 Cyclohexyl -CH₂
C-7, C-9 ~26.7 Cyclohexyl -CH₂

| C-8 | ~26.4 | Cyclohexyl -CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Type
~3330 Strong, Broad Alcohol (O-H) Stretching
2920, 2850 Strong Alkane (C-H) Stretching
~1450 Medium Methylene (-CH₂-) Bending (Scissoring)

| ~1060 | Strong | Primary Alcohol (C-O) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. The data below corresponds to Electron Ionization (EI) mass spectrometry.[3]

Table 4: Key Mass Spectrometry Fragments (m/z)

m/z Proposed Fragment Significance
156 [C₁₀H₂₀O]⁺ Molecular Ion (M⁺)
138 [M - H₂O]⁺ Loss of water
96 [C₇H₁₂]⁺ Fragmentation of butyl chain
83 [C₆H₁₁]⁺ Cyclohexyl cation

| 55 | [C₄H₇]⁺ | Common alkyl fragment |

Experimental Protocols

Method A: Synthesis via LiAlH₄ Reduction of 4-Cyclohexylbutyric Acid
  • Apparatus Setup: A 250 mL three-neck round-bottom flask is oven-dried and assembled while hot under a stream of dry nitrogen. It is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: The flask is charged with lithium aluminum hydride (1.2 eq.) suspended in 50 mL of anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Precursor: 4-Cyclohexylbutyric acid (1.0 eq.) is dissolved in 30 mL of anhydrous THF and added to the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • Workup (Fieser Method): The reaction is cooled back to 0 °C. Excess LiAlH₄ is quenched by the slow, sequential dropwise addition of water (n mL), followed by 15% aqueous NaOH (n mL), and finally water again (3n mL), where 'n' is the mass of LiAlH₄ used in grams.[1]

  • Purification: The resulting white precipitate (aluminum salts) is removed by vacuum filtration, and the filter cake is washed with diethyl ether (3 x 20 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Method B: Synthesis via Catalytic Hydrogenation of 4-Cyclohexylbutanal
  • Apparatus Setup: A high-pressure hydrogenation vessel (e.g., Parr shaker) is charged with 4-cyclohexylbutanal (1.0 eq.), a suitable solvent such as ethanol (100 mL), and 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%).

  • Reaction: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The vessel is then pressurized with hydrogen to 100 psi.

  • Execution: The mixture is stirred vigorously at room temperature. The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Purification: Upon completion, the vessel is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the product.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: A sample (10-20 mg) is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

  • FT-IR Spectroscopy: A drop of the neat liquid sample is placed on the crystal of an ATR-FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: The sample is introduced into a GC-MS system. The mass spectrum is obtained using electron ionization (EI) at 70 eV.

Synthesis and Validation Workflow

The overall process, from selecting a synthetic route to final product validation, follows a logical workflow. This ensures the reliable and verifiable production of the target compound.

G cluster_start 1. Synthesis Design cluster_synthesis 2. Chemical Synthesis cluster_purification 3. Purification cluster_validation 4. Spectroscopic Validation cluster_end 5. Final Product Precursor Precursor Selection (Acid vs. Aldehyde) MethodA Method A Hydride Reduction Precursor->MethodA LiAlH₄ MethodB Method B Catalytic Hydrogenation Precursor->MethodB H₂ / Pd/C Crude Crude Product MethodA->Crude MethodB->Crude Purify Purification (Distillation / Filtration) Crude->Purify Pure Pure Product Purify->Pure NMR NMR (1H, 13C) Pure->NMR IR FT-IR Pure->IR MS Mass Spec. Pure->MS Final Validated This compound NMR->Final IR->Final MS->Final

Caption: Workflow for the synthesis and validation of this compound.

References

Comparative Analysis of the Anti-inflammatory Activity of Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of various cyclohexanol derivatives, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in the evaluation and selection of promising anti-inflammatory lead compounds.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of cyclohexanol derivatives is typically evaluated by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This section summarizes the in vitro inhibitory activities of various derivatives against cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of COX-1 and COX-2 by Cyclohexanol Derivatives

CompoundDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
CHD Cyclohexenone---
Compound 1 Diarylidenecyclohexanone-6.7 ± 0.19-
Compound 2 Diarylidenecyclohexanone---
(-)-Zeylenone Polyoxygenated Cyclohexene---
Celecoxib (Reference) Coxib15.00.04375

Note: '-' indicates data not available in the cited sources.

Table 2: Inhibition of Pro-inflammatory Mediators by Cyclohexanol Derivatives in LPS-Stimulated RAW 264.7 Macrophages

CompoundDerivative ClassConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)NO Inhibition IC50 (µM)
Aryl-cyclohexanone derivative Aryl-cyclohexanoneNot SpecifiedSignificant ReductionSignificant Reduction-
(-)-Zeylenone Polyoxygenated Cyclohexene---20.18
Pyranochalcone 6b Pyranochalcone10MildMild-

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many cyclohexanol derivatives are mediated through the inhibition of critical signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammatory gene expression.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Receptor (TLR4, TNFR, IL-1R) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IκBα-NF-κB IκBα-NF-κB (Inactive) IKK->IκBα-NF-κB Phosphorylation IκBα IκBα NF-κB NF-κB (p50/p65) NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc Nuclear Translocation IκBα-NF-κB->NF-κB Release Ub-IκBα Ub-IκBα IκBα-NF-κB->Ub-IκBα Ubiquitination Proteasome Proteasome Ub-IκBα->Proteasome Proteasome->IκBα Degradation DNA DNA NF-κB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Workflow for Evaluation

The following diagram outlines a general workflow for the screening and evaluation of cyclohexanol derivatives for their anti-inflammatory properties.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Synthesis Synthesis of Cyclohexanol Derivatives COX_Assay COX-1/COX-2 Enzymatic Assay Synthesis->COX_Assay Cell_Culture RAW 264.7 Cell Culture + LPS Stimulation Synthesis->Cell_Culture Lead_Selection Lead Compound Selection COX_Assay->Lead_Selection Cytokine_Assay Cytokine Measurement (TNF-α, IL-6 via ELISA) Cell_Culture->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay Cell_Culture->NFkB_Assay Cytokine_Assay->Lead_Selection NFkB_Assay->Lead_Selection Animal_Model Carrageenan-induced Paw Edema Model Lead_Selection->Animal_Model Toxicity Acute Toxicity Studies Lead_Selection->Toxicity Efficacy_Testing Measurement of Paw Volume Animal_Model->Efficacy_Testing

Caption: General experimental workflow for anti-inflammatory drug discovery.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • A reaction mixture is prepared containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

    • The reaction is initiated by the addition of COX-1 or COX-2 enzyme and arachidonic acid.

    • The mixture is incubated at 37°C for a specified time.

    • The absorbance is measured at 590 nm.

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.

This cell-based assay is used to evaluate the effect of compounds on the production of inflammatory mediators by immune cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

    • Nitric oxide (NO) production is determined by measuring nitrite levels in the supernatant using the Griess reagent.

This assay measures the activation of the NF-κB transcription factor.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Procedure:

    • HEK293T cells are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).

    • After 24 hours, cells are pre-treated with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • After 6-8 hours, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The results are normalized to the control plasmid expression to account for transfection efficiency.

In Vivo Assay

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Procedure:

    • Rodents (rats or mice) are divided into control and treatment groups.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), 1% carrageenan solution is injected into the subplantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated group with the control group.

A Comparative Guide to HPLC and GC Methods for the Quantification of 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 4-cyclohexylbutan-1-ol is critical for quality control, stability testing, and metabolic studies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Methodology Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. This compound is a semi-volatile compound, making it amenable to both chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) analysis of this compound is challenging without a derivatization step, as the analyte lacks a strong chromophore for standard UV-Vis detection.[1] Derivatization introduces a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity.[1] This approach, typically using reverse-phase chromatography, is highly effective but adds a sample preparation step.

Gas Chromatography (GC) is a more direct method for analyzing volatile and semi-volatile compounds like this compound.[2] Coupled with a Flame Ionization Detector (FID), GC offers robust and routine quantification.[2] For enhanced specificity and identification, a Mass Spectrometer (MS) can be used as a detector.[2]

A summary of the key characteristics of each method is presented below:

FeatureHPLC with Pre-column DerivatizationGas Chromatography (GC-FID/MS)
Principle Separation based on polarity in a liquid mobile phase after chemical modification to add a detectable moiety.[1]Separation based on boiling point and volatility in a gaseous mobile phase.[2]
Sample Preparation Requires a chemical derivatization step to introduce a chromophore or fluorophore.[1]Typically involves simple dilution in a suitable solvent.[3]
Detection UV-Vis or Fluorescence detector, depending on the derivatizing agent.[4]Flame Ionization Detector (FID) for general quantification or Mass Spectrometry (MS) for specific identification and quantification.[2]
Analysis Time Can be longer due to the derivatization step and typically longer chromatographic run times.[5]Generally faster analysis times.
Sensitivity Can be very high, especially with fluorescent derivatizing agents.[4]Good sensitivity with FID; excellent sensitivity and selectivity with MS.[6]
Instrumentation Cost Moderate to high.Moderate.
Best Suited For Applications requiring high sensitivity where derivatization is feasible.Routine analysis, quality control, and identification of volatile impurities.

Experimental Protocols

The following sections provide detailed experimental protocols for both an HPLC method with pre-column derivatization and a GC-FID/MS method for the quantification of this compound.

HPLC Method with Pre-column Derivatization using 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

This method is based on the derivatization of the hydroxyl group of this compound with FMOC-Cl to yield a highly fluorescent derivative, which is then quantified by reverse-phase HPLC.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 100 µL of a 50 mM borate buffer (pH 8.5).

    • Add 200 µL of a 10 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 100 µL of a 1% (v/v) solution of phosphoric acid in water to quench the reaction.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min: 70-90% A

    • 20-25 min: 90% A

    • 25-30 min: 70% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Fluorescence Detector with excitation at 265 nm and emission at 315 nm.

Gas Chromatography (GC-FID/MS) Method

This method allows for the direct quantification of this compound without derivatization.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Prepare calibration standards by serial dilution.

  • Internal Standard (Optional but Recommended): An internal standard, such as 1-octanol, can be added to the samples and standards to improve precision.

  • Sample Dilution: Dilute the samples in the chosen solvent to fall within the calibration range.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector:

    • FID: Temperature at 280°C.

    • MS (for confirmation):

      • Ion Source: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

Quantitative Data Comparison

The following tables summarize typical performance data that can be expected from the described HPLC and GC methods. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Performance

ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: GC-FID/MS Method Performance

ParameterTypical Performance (FID)Typical Performance (MS-SIM)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL
Precision (%RSD) < 3%< 5%
Accuracy (% Recovery) 97 - 103%96 - 104%

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the HPLC and GC methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer FMOC Add FMOC-Cl Buffer->FMOC React Heat (60°C, 30 min) FMOC->React Quench Quench Reaction React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC analysis of this compound with pre-column derivatization.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis Sample_GC Sample/Standard Dilute Dilute in Solvent Sample_GC->Dilute IS Add Internal Standard (Optional) Dilute->IS Inject_GC Inject into GC IS->Inject_GC Separate_GC Capillary Column Separation Inject_GC->Separate_GC Detect_GC FID or MS Detection Separate_GC->Detect_GC Quantify_GC Quantification Detect_GC->Quantify_GC

Caption: Workflow for GC analysis of this compound.

Conclusion

Both HPLC with pre-column derivatization and GC-FID/MS are viable and robust methods for the quantification of this compound. The choice of method should be guided by the specific analytical requirements. For high-throughput and routine quality control where the analyte is known, GC-FID offers a direct, rapid, and cost-effective solution. When higher sensitivity and specificity are paramount, or when dealing with complex matrices, HPLC with fluorescent derivatization or GC-MS are superior choices. The detailed protocols and performance data provided in this guide serve as a foundation for developing and validating a suitable analytical method for this compound in a research or industrial setting.

References

Comparative Guide to the Reaction Products of 4-Cyclohexylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products derived from 4-cyclohexylbutan-1-ol. It details the experimental protocols and quantitative data for key transformations including oxidation, dehydration, esterification, and etherification. Furthermore, it presents alternative synthetic routes for the resulting products, offering a comprehensive overview for researchers in organic synthesis and drug development.

Executive Summary

This compound is a versatile primary alcohol that can be transformed into a variety of functionalized molecules, including aldehydes, carboxylic acids, alkenes, esters, and ethers. This guide outlines the synthesis and characterization of these derivatives. The performance of different synthetic methods is compared based on reaction yields, conditions, and the nature of the products formed. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.

Reaction Pathways of this compound

The primary reactions of this compound involve the transformation of the hydroxyl group. The following diagram illustrates the main reaction pathways discussed in this guide.

Reactions Reaction Pathways of this compound cluster_oxidation Oxidation cluster_elimination Dehydration cluster_substitution Substitution This compound This compound 4-Cyclohexylbutanal 4-Cyclohexylbutanal This compound->4-Cyclohexylbutanal PCC 4-Cyclohexylbutanoic Acid 4-Cyclohexylbutanoic Acid This compound->4-Cyclohexylbutanoic Acid Jones Reagent 4-Cyclohexyl-1-butene 4-Cyclohexyl-1-butene This compound->4-Cyclohexyl-1-butene H2SO4, Heat 4-Cyclohexylbutyl Acetate 4-Cyclohexylbutyl Acetate This compound->4-Cyclohexylbutyl Acetate Acetyl Chloride, Pyridine 4-Cyclohexylbutyl Ethyl Ether 4-Cyclohexylbutyl Ethyl Ether This compound->4-Cyclohexylbutyl Ethyl Ether 1. NaH 2. Ethyl Iodide

Caption: Key reaction pathways of this compound.

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Synthesis of 4-Cyclohexylbutanal (Aldehyde)

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.[1][2]

Experimental Protocol (Adapted from a general procedure for PCC oxidation): [3][4]

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (CH2Cl2), a solution of this compound (1 equivalent) in CH2Cl2 is added. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the crude 4-cyclohexylbutanal. Purification can be achieved by column chromatography.

Synthesis of 4-Cyclohexylbutanoic Acid (Carboxylic Acid)

Strong oxidizing agents, such as those used in the Jones oxidation (chromic acid), will oxidize the primary alcohol to a carboxylic acid.[5]

Experimental Protocol (Adapted from a general procedure for Jones oxidation): [5]

To a solution of this compound (1 equivalent) in acetone, Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise at 0 °C until a persistent orange color is observed. The mixture is stirred for a further 30 minutes and then quenched by the addition of isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between ether and water. The organic layer is extracted with a saturated solution of sodium bicarbonate. The aqueous extracts are combined, acidified with concentrated HCl, and then extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give 4-cyclohexylbutanoic acid.

Performance Comparison and Alternatives
ProductReagentSolventReaction TimeYieldPurityAlternative Synthesis
4-Cyclohexylbutanal PCCDichloromethane2-4 hModerate to HighGoodSwern Oxidation
4-Cyclohexylbutanoic Acid Jones ReagentAcetone~1 hHighGoodMalonic Ester Synthesis[6][7][8][9]

Alternative Synthesis of 4-Cyclohexylbutanoic Acid via Malonic Ester Synthesis: [6][7][8][9]

This method involves the alkylation of diethyl malonate with a suitable cyclohexylalkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This route avoids the use of heavy metal oxidants.

MalonicEster Malonic Ester Synthesis of 4-Cyclohexylbutanoic Acid Diethyl Malonate Diethyl Malonate Alkylated Malonic Ester Alkylated Malonic Ester Diethyl Malonate->Alkylated Malonic Ester 1. NaOEt 2. Cyclohexylmethyl Bromide Cyclohexylmethyl Bromide Cyclohexylmethyl Bromide 4-Cyclohexylbutanoic Acid 4-Cyclohexylbutanoic Acid Alkylated Malonic Ester->4-Cyclohexylbutanoic Acid 1. H3O+, Heat 2. Decarboxylation

Caption: Malonic ester synthesis workflow.

Dehydration Reaction

Acid-catalyzed dehydration of this compound leads to the formation of an alkene. As a primary alcohol, the reaction likely proceeds through an E2 mechanism, although an E1 pathway with a primary carbocation intermediate that could potentially rearrange is also possible under forcing conditions.[10][11][12]

Experimental Protocol (General procedure for alcohol dehydration): [10][13]

This compound is heated with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. The alkene product is distilled from the reaction mixture as it is formed. The distillate is then washed with a dilute base to remove any acidic impurities, followed by water, and then dried over an anhydrous salt.

Expected Product: The major product is expected to be 4-cyclohexyl-1-butene , the Zaitsev product not being possible from a terminal elimination.

ProductCatalystTemperatureYieldPurity
4-Cyclohexyl-1-butene Conc. H2SO4HighModerateFair

Esterification Reaction

The reaction of this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, yields an ester.

Synthesis of 4-Cyclohexylbutyl Acetate

Experimental Protocol (Adapted from a procedure for the acetylation of a similar alcohol): [14]

To a solution of this compound (1 equivalent) and pyridine (1.2 equivalents) in a suitable solvent like dichloromethane, acetyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO3 solution, and brine. The organic layer is then dried and concentrated to give 4-cyclohexylbutyl acetate.

ProductReagentsSolventYieldPurity
4-Cyclohexylbutyl Acetate Acetyl Chloride, PyridineDichloromethaneHighGood

Etherification Reaction

The Williamson ether synthesis provides a route to unsymmetrical ethers from this compound.[15][16][17][18][19]

Synthesis of 4-Cyclohexylbutyl Ethyl Ether

Experimental Protocol (Adapted from a general Williamson ether synthesis): [20]

To a suspension of sodium hydride (NaH) (1.1 equivalents) in anhydrous tetrahydrofuran (THF), this compound (1 equivalent) is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases. Ethyl iodide (1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the crude ether, which can be purified by distillation.

WilliamsonEther Williamson Ether Synthesis Workflow This compound This compound Alkoxide Alkoxide This compound->Alkoxide NaH 4-Cyclohexylbutyl Ethyl Ether 4-Cyclohexylbutyl Ethyl Ether Alkoxide->4-Cyclohexylbutyl Ethyl Ether Ethyl Iodide

Caption: Williamson ether synthesis workflow.

ProductReagentsSolventYieldPurity
4-Cyclohexylbutyl Ethyl Ether 1. NaH2. Ethyl IodideTHFGoodGood

Spectroscopic Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key 1H NMR Signals (ppm, CDCl3)Key 13C NMR Signals (ppm, CDCl3)Key IR Absorptions (cm-1)
This compound C10H20O156.273.6 (t, 2H, -CH2OH)62.9 (-CH2OH)3330 (br, O-H), 2920, 2850 (C-H)
4-Cyclohexylbutanal C10H18O154.259.7 (t, 1H, -CHO)202.8 (-CHO)2720 (C-H of CHO), 1725 (C=O)
4-Cyclohexylbutanoic Acid C10H18O2170.2511.5 (br s, 1H, -COOH), 2.3 (t, 2H, -CH2COOH)180.5 (-COOH)3000 (br, O-H), 1710 (C=O)
4-Cyclohexyl-1-butene C10H18138.255.8 (m, 1H, =CH-), 5.0 (m, 2H, =CH2)139.1 (=CH-), 114.2 (=CH2)3075 (=C-H), 1640 (C=C)
4-Cyclohexylbutyl Acetate C12H22O2198.304.0 (t, 2H, -CH2O-), 2.0 (s, 3H, -COCH3)171.1 (C=O), 64.4 (-CH2O-)1740 (C=O), 1240 (C-O)
4-Cyclohexylbutyl Ethyl Ether C12H24O184.323.5 (q, 2H, -OCH2CH3), 3.4 (t, 2H, -CH2O-)70.0 (-OCH2CH3), 66.2 (-CH2O-)1120 (C-O-C)

Note: Spectroscopic data are approximate and may vary depending on the specific experimental conditions.

References

Biological Activity of 4-Cyclohexylbutan-1-ol and its Amine Analog: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data reveals a significant lack of publicly accessible information regarding the specific biological activities of 4-cyclohexylbutan-1-ol and its amine counterpart, 4-cyclohexylbutan-1-amine. While chemical and physical properties are documented, detailed experimental data on their interactions with biological systems, such as receptor binding affinities and functional assay results, are not present in the scientific literature based on the conducted search. This guide, therefore, serves to highlight the current knowledge gap and outlines the necessary experimental framework for a proper comparative analysis.

Chemical and Physical Properties

A foundational comparison of this compound and 4-cyclohexylbutan-1-amine begins with their chemical structures and physical properties. The key distinction lies in the terminal functional group: a hydroxyl (-OH) group in the alcohol and an amino (-NH2) group in the amine. This difference is expected to significantly influence their physicochemical properties and, consequently, their biological activities.

PropertyThis compound4-Cyclohexylbutan-1-amine
Molecular Formula C₁₀H₂₀OC₁₀H₂₁N
Molecular Weight 156.27 g/mol 155.28 g/mol
CAS Number 4441-57-04441-59-2
Structure
alt text
alt text

Hypothetical Biological Evaluation Workflow

To address the current information gap, a systematic experimental approach is required. The following workflow outlines the necessary steps to characterize and compare the biological activities of these two compounds.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Hit Validation and Characterization cluster_3 Signaling Pathway Analysis A Synthesis/Procurement of This compound and 4-Cyclohexylbutan-1-amine B Purity Assessment (e.g., NMR, LC-MS) A->B C Stock Solution Preparation B->C D Broad Receptor Panel Screening (e.g., GPCRs, Ion Channels) C->D E Enzyme Inhibition Assays D->E F Cytotoxicity Assays E->F G Dose-Response and Affinity Determination (Kd/Ki) F->G H Functional Assays (e.g., cAMP, Ca2+ flux) G->H I Selectivity Profiling H->I J Identification of Downstream Targets I->J K Western Blot, qPCR J->K

Caption: Proposed experimental workflow for the comparative biological activity assessment.

Experimental Protocols

Detailed methodologies would be essential for each stage of the proposed workflow. Below are generalized protocols for key initial experiments.

Radioligand Binding Assay (for Receptor Screening)
  • Objective: To determine the binding affinity of the test compounds to a panel of receptors.

  • Materials: Cell membranes expressing the target receptor, radioligand specific for the receptor, test compounds (this compound and 4-cyclohexylbutan-1-amine), assay buffer, filter plates, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through the filter plates.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for GPCR Functional Activity)
  • Objective: To assess whether the compounds act as agonists or antagonists at Gs or Gi-coupled GPCRs.

  • Materials: Cells expressing the target GPCR, a known agonist for the receptor, test compounds, cell culture medium, and a cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to attach.

    • For agonist testing, treat the cells with varying concentrations of the test compounds.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compounds before adding a fixed concentration of the known agonist.

    • Incubate for a specified period to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the assay kit.

    • Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Potential Signaling Pathways

Given the simple structures of this compound and its amine analog, they might interact with various biological targets. The amine group in 4-cyclohexylbutan-1-amine, being basic, could potentially interact with aminergic receptors (e.g., trace amine-associated receptors - TAARs) or monoamine transporters. The alcohol, being more neutral, might exhibit different binding characteristics, possibly interacting with receptors that have hydrophobic binding pockets.

Should initial screening reveal activity at a G-protein coupled receptor (GPCR), a hypothetical signaling cascade could be elucidated as follows:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 4-Cyclohexylbutan-1-amine (Ligand) Receptor GPCR Compound->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A hypothetical GPCR signaling pathway for 4-cyclohexylbutan-1-amine.

Conclusion

A Comparative Analysis of Physicochemical Properties of C10H20O Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of several key isomers of C10H20O, a molecular formula encompassing a variety of important compounds in research and industry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform compound selection and application.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of selected C10H20O isomers: Menthol, Citronellol, and Decanal. All data is presented to facilitate easy comparison between these structurally related yet functionally diverse molecules.

PropertyMentholCitronellolDecanal
Molecular Weight ( g/mol ) 156.27[1]156.27[2][3]156.27[4]
Boiling Point (°C) 216.5[1]224-225[2][5][6]207-209[7]
Melting Point (°C) 36-38 (racemic), 42-45 ((-)-isomer)[8]< -20[3]7[7]
Density (g/cm³) 0.890 (solid)[8]0.855[2][5]0.83
Water Solubility Slightly soluble[9][10]200 mg/L at 25 °C[3][5]Practically insoluble
Vapor Pressure 8.2 Pa (20 °C)0.02 mmHg (25 °C)[3]8.2 Pa (20 °C)
Appearance White or colorless crystalline solid[8]Colorless oily liquid[3]Colorless liquid[7]
Odor Mint-licorice[8]Citrus and rose-like[5]Penetrating, sweet, waxy, floral, citrus

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are crucial for the reproduction and verification of data. The following are standard experimental protocols.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of an organic liquid is the capillary method using a Thiele tube or an aluminum block.[11][12]

  • Apparatus: Thiele tube or heating block, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heat source, and silicone oil (for Thiele tube).

  • Procedure:

    • A small amount of the liquid sample is placed in the fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

    • The assembly is then heated in a Thiele tube filled with silicone oil or in a heating block.[11]

    • The apparatus is heated slowly and uniformly.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[11]

2.2. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For crystalline solids, this is typically a sharp, well-defined temperature. The capillary method is standard for determining melting points.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

2.3. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it can be determined by measuring the mass of a known volume. For solids, the volume can be determined by displacement.[13][14]

  • For Liquids:

    • An empty, dry graduated cylinder or pycnometer is weighed.

    • A known volume of the liquid is added.

    • The graduated cylinder or pycnometer with the liquid is reweighed.

    • The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

  • For Solids (Irregular Shape):

    • The mass of the solid is determined using a balance.

    • A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded.

    • The solid is carefully submerged in the liquid, and the final volume is recorded.

    • The volume of the solid is the difference between the final and initial volumes.

    • The density is calculated by dividing the mass of the solid by its volume.[14]

2.4. Determination of Water Solubility

The solubility of a compound in water is the maximum amount of the substance that can be dissolved in a given amount of water at a specific temperature. The shake-flask method is a common technique.

  • Procedure:

    • An excess amount of the solid or liquid solute is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then allowed to stand to let undissolved solute settle.

    • A sample of the supernatant (the saturated solution) is carefully removed and filtered to remove any undissolved particles.

    • The concentration of the solute in the filtered saturated solution is determined using a suitable analytical method, such as spectroscopy, chromatography, or gravimetric analysis after solvent evaporation.[15][16][17][18][19]

2.5. Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[20][21] The static method is a direct measurement technique.

  • Apparatus: A thermostatted container with a pressure measuring device (manometer).

  • Procedure:

    • A sample of the substance is placed in the container.

    • The container is evacuated to remove any air.

    • The container is then brought to the desired temperature and allowed to reach equilibrium.

    • The pressure inside the container, which is due to the vapor of the substance, is measured directly by the manometer. This is the vapor pressure at that temperature.[20]

Visualizing Molecular Pathways and Experimental Workflows

3.1. Menthol Biosynthesis Pathway

Menthol is synthesized in peppermint plants through a multi-step enzymatic pathway starting from geranyl diphosphate.[8][22][23][24]

Menthol_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase cis_Isopulegone (+)-cis-Isopulegone Isopiperitenone->cis_Isopulegone Isopiperitenone Reductase Pulegone (+)-Pulegone cis_Isopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Biosynthesis pathway of (-)-Menthol.

3.2. Anti-Inflammatory Mechanism of Citronellol

Citronellol exhibits anti-inflammatory effects by modulating key enzymes and signaling molecules involved in the inflammatory cascade.[25][26][27][28]

Citronellol_Mechanism Citronellol Citronellol COX2 COX-2 Citronellol->COX2 Inhibits LOX5 5-LOX Citronellol->LOX5 Inhibits eNOS eNOS Citronellol->eNOS Modulates ICAM1 ICAM-1 Citronellol->ICAM1 Downregulates Inflammation Inflammation COX2->Inflammation LOX5->Inflammation eNOS->Inflammation Modulates ICAM1->Inflammation

Citronellol's anti-inflammatory action.

3.3. Experimental Workflow: Boiling Point Determination

The following diagram illustrates the general workflow for determining the boiling point of a liquid sample in a laboratory setting.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Sample Obtain Liquid Sample Fill_Tube Fill Fusion Tube Sample->Fill_Tube Insert_Capillary Insert Inverted Capillary Fill_Tube->Insert_Capillary Assemble Assemble Apparatus (Thiele Tube/Heating Block) Insert_Capillary->Assemble Heat Heat Slowly and Uniformly Assemble->Heat Observe Observe for Continuous Bubbling Heat->Observe Record Record Temperature Observe->Record Result Boiling Point Record->Result

Workflow for boiling point determination.

References

A Comparative Analysis of 4-Cyclohexylbutan-1-ol and 4-Cyclohexylbutan-2-one for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 4-cyclohexylbutan-1-ol and 4-cyclohexylbutan-2-one, two structurally related cyclohexylalkane derivatives. While specific biological data for these compounds is limited in publicly available literature, this document outlines their known physicochemical properties, potential synthetic routes, and proposes experimental protocols to investigate their prospective biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential applications of these molecules in drug discovery and other scientific fields.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and 4-cyclohexylbutan-2-one is presented below. These properties are crucial for understanding their potential behavior in biological systems and for the design of experimental protocols.

PropertyThis compound4-Cyclohexylbutan-2-one
CAS Number 4441-57-0[1]2316-85-0[2]
Molecular Formula C₁₀H₂₀O[1]C₁₀H₁₈O[2]
Molecular Weight 156.27 g/mol [1]154.25 g/mol [2]
Boiling Point 103-104 °C at 4 mmHg[3]206.6 ± 8.0 °C at 760 mmHg (Predicted)[4]
Density 0.902 g/mL at 25 °C[3]0.9 ± 0.1 g/cm³ (Predicted)[4]
Refractive Index n20/D 1.466[3]1.444 (Predicted)[4]
Flash Point 109 °C[5]73.2 ± 12.1 °C (Predicted)[4]
LogP 3.320 (Estimated)2.96 (Predicted)[4]

Synthesis and Manufacturing

The synthesis of these compounds can be achieved through various established chemical routes. Below are representative synthetic pathways.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4-cyclohexylbutyric acid.[6]

G Synthesis of this compound 4-Cyclohexylbutyric_Acid 4-Cyclohexylbutyric Acid This compound This compound 4-Cyclohexylbutyric_Acid->this compound Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->this compound

A diagram illustrating the reduction of 4-cyclohexylbutyric acid.
Synthesis of 4-Cyclohexylbutan-2-one

4-Cyclohexylbutan-2-one can be synthesized through methods such as the Friedel-Crafts acylation of cyclohexane or the oxidation of the corresponding secondary alcohol, 4-cyclohexylbutan-2-ol.

G Synthesis of 4-Cyclohexylbutan-2-one cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Oxidation Cyclohexane Cyclohexane 4-Cyclohexylbutan-2-one_FC 4-Cyclohexylbutan-2-one Cyclohexane->4-Cyclohexylbutan-2-one_FC Acylation Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->4-Cyclohexylbutan-2-one_FC Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->4-Cyclohexylbutan-2-one_FC 4-Cyclohexylbutan-2-ol 4-Cyclohexylbutan-2-ol 4-Cyclohexylbutan-2-one_Ox 4-Cyclohexylbutan-2-one 4-Cyclohexylbutan-2-ol->4-Cyclohexylbutan-2-one_Ox Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC) Oxidizing_Agent->4-Cyclohexylbutan-2-one_Ox

Diagram of two potential synthesis routes for 4-cyclohexylbutan-2-one.

Proposed Experimental Investigations

Due to the limited biological data, this section outlines proposed experimental protocols to assess the potential bioactivity of this compound and 4-cyclohexylbutan-2-one.

Experimental Workflow: Initial Screening

The following workflow is proposed for an initial screening of the biological activities of the two compounds.

G Proposed Experimental Workflow for Biological Screening Start Start: Compound Acquisition (this compound & 4-Cyclohexylbutan-2-one) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinases, Proteases) Start->Enzyme_Inhibition GPCR_Screening GPCR Activation/Inhibition Screening Start->GPCR_Screening Data_Analysis Data Analysis and Hit Identification Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis GPCR_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

A proposed workflow for the initial biological screening of the compounds.
Cytotoxicity Assays

Objective: To determine the cytotoxic potential of this compound and 4-cyclohexylbutan-2-one against a panel of human cancer cell lines.

Experimental Protocol (MTT Assay):

  • Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of this compound and 4-cyclohexylbutan-2-one in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations. Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours. Include vehicle-treated and untreated cells as controls.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Enzyme Inhibition Assays

Objective: To screen this compound and 4-cyclohexylbutan-2-one for inhibitory activity against a panel of therapeutically relevant enzymes (e.g., kinases, proteases, cyclooxygenases).

Experimental Protocol (General Kinase Inhibition Assay):

  • Reagent Preparation: Prepare assay buffer, a specific kinase, its corresponding substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound and 4-cyclohexylbutan-2-one in the assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the kinase, the test compound dilutions, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ values.

G Protein-Coupled Receptor (GPCR) Activation/Inhibition Assays

Objective: To evaluate the ability of this compound and 4-cyclohexylbutan-2-one to modulate the activity of a panel of GPCRs.

Experimental Protocol (Calcium Flux Assay for Gq-coupled GPCRs):

  • Cell Line: Use a stable cell line expressing the target Gq-coupled GPCR.

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Prepare serial dilutions of this compound and 4-cyclohexylbutan-2-one. Add the compounds to the wells.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the fluorescence intensity immediately after compound addition to detect an increase in intracellular calcium.

    • Antagonist Mode: After a pre-incubation period with the test compounds, add a known agonist for the target GPCR and measure the fluorescence intensity to determine if the test compounds inhibit the agonist-induced calcium release.

  • Data Acquisition: Use a fluorescence plate reader to monitor changes in fluorescence over time.

  • Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ for antagonists.

Comparative Summary and Future Directions

FeatureThis compound4-Cyclohexylbutan-2-one
Functional Group Primary AlcoholKetone
Polarity (Predicted) More PolarLess Polar
Hydrogen Bonding Donor and AcceptorAcceptor only
Reactivity Potential for esterification, oxidationPotential for reduction, nucleophilic addition
Potential Biological Role Precursor, signaling moleculeMetabolic intermediate, signaling molecule

The presence of a hydroxyl group in this compound versus a carbonyl group in 4-cyclohexylbutan-2-one suggests they may have distinct biological activities and metabolic fates. The alcohol can act as both a hydrogen bond donor and acceptor, potentially leading to different interactions with biological macromolecules compared to the ketone, which is only a hydrogen bond acceptor.

Future research should focus on executing the proposed experimental workflows to elucidate the biological activities of these compounds. Positive "hits" from the initial screens would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize their potency and selectivity. The synthesis of derivatives with modifications to the cyclohexyl ring or the butyl chain could provide valuable insights into the structural requirements for their biological activity.

References

A Researcher's Guide to Differentiating Stereoisomers of 4-cyclohexylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical synthesis, the precise differentiation of stereoisomers is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of (2R)-4-cyclohexylbutan-2-ol and its corresponding (2S)-enantiomer, outlining key differentiation techniques and providing illustrative experimental protocols.

4-cyclohexylbutan-2-ol possesses a single chiral center at the second carbon atom, giving rise to a pair of enantiomers: (2R)-4-cyclohexylbutan-2-ol and (2S)-4-cyclohexylbutan-2-ol. As enantiomers, they share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light and with other chiral entities.

Physicochemical and Chromatographic Properties

While specific experimental data for the enantiomers of 4-cyclohexylbutan-2-ol is not widely available in public literature, their expected properties and behavior based on established principles of stereochemistry are summarized below.

Property(2R)-4-cyclohexylbutan-2-ol(2S)-4-cyclohexylbutan-2-olMethod of Differentiation
IUPAC Name (2R)-4-cyclohexylbutan-2-ol(2S)-4-cyclohexylbutan-2-olNomenclature
Molecular Formula C₁₀H₂₀OC₁₀H₂₀O-
Molecular Weight 156.27 g/mol 156.27 g/mol -
Boiling Point IdenticalIdenticalNot applicable
Melting Point IdenticalIdenticalNot applicable
Solubility (achiral solvents) IdenticalIdenticalNot applicable
Optical Rotation Equal in magnitude, opposite in direction (e.g., +x°)Equal in magnitude, opposite in direction (e.g., -x°)Polarimetry
Retention Time (Chiral HPLC/GC) DifferentDifferentChiral Chromatography
NMR Spectra (achiral solvent) IdenticalIdenticalNot applicable
NMR Spectra (with chiral shift reagent) Different chemical shiftsDifferent chemical shiftsNMR Spectroscopy

Stereoisomer Relationship Diagram

The relationship between the enantiomers of 4-cyclohexylbutan-2-ol is that of non-superimposable mirror images.

G cluster_0 4-Cyclohexylbutan-2-ol Stereoisomers racemic Racemic Mixture (1:1 mixture of R and S) R_enantiomer (2R)-4-cyclohexylbutan-2-ol racemic->R_enantiomer Separation S_enantiomer (2S)-4-cyclohexylbutan-2-ol racemic->S_enantiomer Separation R_enantiomer->S_enantiomer Enantiomers (Mirror Images)

Caption: Relationship between the enantiomers of 4-cyclohexylbutan-2-ol.

Experimental Protocols for Differentiation

The primary methods for differentiating between (2R)- and (2S)-4-cyclohexylbutan-2-ol are chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[1] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2]

Experimental Workflow for Chiral HPLC Method Development:

G start Prepare Racemic Standard of 4-cyclohexylbutan-2-ol screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (e.g., Hexane/Isopropanol) screen_csp->screen_mp optimize Optimize Separation (Vary mobile phase composition, flow rate, temperature) screen_mp->optimize validate Method Validation optimize->validate end Quantify Enantiomers validate->end

Caption: Workflow for chiral HPLC method development.

Protocol:

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose or amylose, as they are effective for a wide range of chiral compounds, including alcohols.[3]

  • Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Sample Preparation: Dissolve a small amount of the racemic 4-cyclohexylbutan-2-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a wavelength where the compound has some absorbance (if no chromophore is present, a refractive index detector may be necessary), or a mass spectrometer.

  • Injection and Analysis: Inject the sample and monitor the chromatogram for the separation of two peaks corresponding to the two enantiomers.

  • Optimization: If separation is not achieved, systematically vary the composition of the mobile phase (e.g., 95:5, 80:20 hexane/isopropanol), change the alcohol modifier (e.g., to ethanol), or adjust the column temperature. The goal is to achieve baseline separation of the two enantiomeric peaks.

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for separating volatile enantiomers. It utilizes a capillary column coated with a chiral stationary phase.

Protocol:

  • Column Selection: Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols.

  • Sample Preparation: If the alcohol is not sufficiently volatile, it can be derivatized to a more volatile ester or ether. For direct analysis, dissolve the racemic mixture in a suitable solvent like dichloromethane.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Detector: Flame Ionization Detector (FID).

  • Analysis: Inject the sample and analyze the resulting chromatogram for two separated peaks. The retention times will be different for the (2R) and (2S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent, the enantiomers form diastereomeric complexes that have different NMR spectra.[4] Lanthanide-based chiral shift reagents are often used for this purpose.[5]

Protocol:

  • Sample Preparation: Dissolve a known amount of the racemic 4-cyclohexylbutan-2-ol in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectral Acquisition: Acquire ¹H NMR spectra after each addition of the shift reagent.

  • Analysis: Observe the splitting of signals that were singlets or simple multiplets in the original spectrum. The protons closest to the chiral center will show the most significant separation in their chemical shifts for the two enantiomers. The ratio of the integrals of the separated peaks corresponds to the enantiomeric ratio.

Conclusion

The differentiation of (2R)-4-cyclohexylbutan-2-ol from its (2S)-enantiomer is crucial for research and development in fields where stereochemistry dictates biological activity. While enantiomers exhibit identical physical properties in an achiral environment, techniques such as chiral chromatography and NMR spectroscopy with chiral additives provide robust and reliable methods for their separation and quantification. The experimental protocols outlined in this guide, based on established methodologies for similar chiral alcohols, offer a strong starting point for developing specific and validated analytical procedures for 4-cyclohexylbutan-2-ol stereoisomers.

References

Safety Operating Guide

Proper Disposal of 4-Cyclohexylbutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-cyclohexylbutan-1-ol (CAS No. 4441-57-0), a combustible liquid commonly used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Essential Safety and Chemical Data

This compound is a combustible liquid that is highly hazardous to water. All personnel handling this chemical must be familiar with its properties and the associated risks. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O[1][2]
Molecular Weight 156.27 g/mol
Appearance Liquid
Density 0.902 g/mL at 25 °C
Boiling Point 103-104 °C at 4 mmHg
Flash Point 109.00 °C (228.2 °F) - closed cup
Water Solubility 193.4 mg/L at 25 °C (estimated)[3]
Storage Class Combustible liquids
Water Hazard Class (WGK) 3 (Highly hazardous to water)[3]

Note: Toxicity data (oral, dermal, inhalation) for this compound is not consistently available.[3] Therefore, it should be handled with care, assuming it may be harmful.

II. Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in a manner that mitigates its flammability and environmental hazards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Materials Required:

  • Appropriate personal protective equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.

  • A designated and properly labeled hazardous waste container. The container should be made of a material compatible with alcohols and have a secure, leak-proof lid.

  • Secondary containment for the waste container.

  • Hazardous waste tags.

Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as "this compound" and note any other chemicals present in the waste stream.

    • This waste should be segregated as a non-halogenated organic solvent.[5]

    • Keep it separate from incompatible materials, especially oxidizing agents, to prevent dangerous reactions.[4][6]

  • Waste Collection:

    • All transfers of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Carefully pour the waste into the designated hazardous waste container. Avoid splashing.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

      • The associated hazards (e.g., "Combustible," "Environmental Hazard").

      • The date of waste accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.

    • Store the sealed and labeled container in a designated satellite accumulation area (SAA).

    • The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.[7]

    • Store the waste container in secondary containment to prevent spills.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations regarding hazardous waste pickup and storage time limits.

III. Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated identify Identify Waste: - Pure or Mixture? - Contaminants? start->identify select_container Select Appropriate Hazardous Waste Container (Compatible, Leak-proof) identify->select_container label_container Label Container with: - 'Hazardous Waste' - Chemical Name(s) - Hazards (Combustible) - Date select_container->label_container transfer_waste Transfer Waste in Ventilated Area (Fume Hood) label_container->transfer_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) transfer_waste->store_waste check_storage Is SAA cool, dry, and away from ignition sources? store_waste->check_storage correct_storage Relocate to Compliant SAA check_storage->correct_storage No request_pickup Arrange for Pickup by EHS or Licensed Waste Contractor check_storage->request_pickup Yes correct_storage->store_waste end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.